molecular formula C25H43N5O8 B12419189 TCO-PEG1-Val-Cit-OH

TCO-PEG1-Val-Cit-OH

Cat. No.: B12419189
M. Wt: 541.6 g/mol
InChI Key: MPXWAENVBXMTJM-HFYKEQRVSA-N
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Description

TCO-PEG1-Val-Cit-OH is a useful research compound. Its molecular formula is C25H43N5O8 and its molecular weight is 541.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H43N5O8

Molecular Weight

541.6 g/mol

IUPAC Name

(2S)-5-(carbamoylamino)-2-[[2-[3-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoic acid

InChI

InChI=1S/C25H43N5O8/c1-17(2)21(22(32)29-19(23(33)34)11-8-13-27-24(26)35)30-20(31)12-15-37-16-14-28-25(36)38-18-9-6-4-3-5-7-10-18/h4,6,17-19,21H,3,5,7-16H2,1-2H3,(H,28,36)(H,29,32)(H,30,31)(H,33,34)(H3,26,27,35)/b6-4+/t18?,19-,21?/m0/s1

InChI Key

MPXWAENVBXMTJM-HFYKEQRVSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCC/C=C/C1

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OC1CCCCC=CC1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG1-Val-Cit-OH: A Core Component in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, function, and application of TCO-PEG1-Val-Cit-OH, a heterobifunctional linker critical in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs).

Core Structure and Functional Components

This compound is a sophisticated molecule meticulously designed to incorporate several key functionalities, enabling precise and controlled drug delivery.[1] Its structure can be deconstructed into three primary components:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile. The TCO moiety is instrumental for its participation in bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazine-modified molecules.[2][3] This reaction is characterized by its exceptionally fast kinetics and biocompatibility, proceeding rapidly at low concentrations without the need for cytotoxic catalysts.

  • Polyethylene Glycol (PEG1): A single ethylene glycol unit acts as a hydrophilic spacer. The inclusion of this PEG moiety enhances the solubility of the linker in aqueous media, which can be beneficial when working with hydrophobic payloads, and helps to reduce steric hindrance, potentially improving the accessibility of the TCO group for conjugation.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that functions as a cleavable linker. This specific dipeptide is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, an enzyme that is often upregulated in tumor cells. This enzymatic lability is a critical feature for the intracellular release of a conjugated payload. The hydroxyl group (-OH) serves as the attachment point for the cytotoxic payload during the synthesis of the linker-drug conjugate.

Below is a diagram illustrating the modular structure of this compound.

TCO trans-Cyclooctene (TCO) PEG1 PEG1 Spacer TCO->PEG1 ValCit Valine-Citrulline (Val-Cit) PEG1->ValCit OH Hydroxyl (-OH) ValCit->OH

Modular structure of this compound.

Mechanism of Action in Antibody-Drug Conjugates

The primary application of this compound is in the construction of ADCs. The workflow of an ADC utilizing this linker involves a sequence of highly specific biological events, from initial conjugation to targeted cell killing.

First, the TCO group on the linker reacts with a tetrazine-modified antibody through an IEDDA reaction, forming a stable covalent bond. This allows for the precise, site-specific attachment of the drug-linker complex to the antibody.

The resulting ADC circulates in the bloodstream until it encounters and binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell, where it is trafficked to the lysosome.

Inside the acidic environment of the lysosome, Cathepsin B, which is abundant in many tumor cells, recognizes and cleaves the Val-Cit dipeptide. This cleavage initiates the release of the cytotoxic payload. Often, the Val-Cit linker is used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which spontaneously decomposes upon cleavage of the dipeptide to release the unmodified, active drug. The liberated drug can then exert its cytotoxic effect, for instance, by disrupting microtubule polymerization, leading to cell death.

The following diagram illustrates the mechanism of action of an ADC employing a TCO-PEG1-Val-Cit linker.

cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Cell Surface Antigen ADC->Antigen Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Release Payload Release Cleavage->Release Death Cell Death Release->Death

Mechanism of action of a TCO-PEG1-Val-Cit ADC.

Quantitative Data

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 541.65 g/mol
Purity ≥95%
Bioorthogonal Reaction Inverse-electron-demand Diels-Alder (IEDDA) with tetrazines
Reaction Kinetics (k₂) 10³ to 10⁶ M⁻¹s⁻¹ (for tetrazine-TCO reaction)
Cleavage Mechanism Enzymatic cleavage by Cathepsin B
Solubility Improved aqueous solubility due to PEG1 spacer

Experimental Protocols

The development and characterization of ADCs using this compound involve several key experimental procedures.

ADC Conjugation and DAR Optimization

Objective: To determine the optimal molar ratio of the TCO-PEG1-Val-Cit-payload to the tetrazine-modified antibody to achieve a desired drug-to-antibody ratio (DAR).

Methodology:

  • Set up a series of conjugation reactions with varying molar ratios of the TCO-linker-payload to the antibody (e.g., 3:1, 5:1, 7:1, 10:1).

  • Incubate the reactions under identical conditions (buffer, temperature, time).

  • After the reaction, purify the ADCs to remove unconjugated linker-payload.

  • Determine the average DAR for each ADC using techniques such as Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Analyze the aggregation level in each sample using Size Exclusion Chromatography (SEC-HPLC).

The following diagram outlines the workflow for DAR optimization.

Start Start: Tetrazine-Antibody and TCO-Linker-Payload Ratios Set up varying molar ratios Start->Ratios Incubate Incubate under controlled conditions Ratios->Incubate Purify Purify ADCs Incubate->Purify Analyze Analyze DAR and Aggregation (HIC, SEC-HPLC) Purify->Analyze Optimize Select Optimal Ratio Analyze->Optimize

Workflow for Drug-to-Antibody Ratio (DAR) optimization.
In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the potential for premature payload release in plasma.

Methodology:

  • Incubate the ADC in plasma (e.g., mouse and human) at 37°C.

  • Collect samples at various time points.

  • Analyze the samples to determine the amount of intact ADC and released payload.

  • For DAR analysis, use HIC-HPLC to resolve different DAR species.

  • For free payload analysis, precipitate plasma proteins and analyze the supernatant by LC-MS.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC in killing target cancer cells.

Methodology:

  • Plate cancer cells that express the target antigen.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for a period that allows for internalization, linker cleavage, and drug action.

  • Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

  • Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.

Conclusion

This compound is a highly versatile and effective linker for the development of advanced bioconjugates. Its modular design, incorporating a bioorthogonal handle for precise conjugation, a hydrophilic spacer to improve physicochemical properties, and a selectively cleavable dipeptide for controlled intracellular payload release, makes it an invaluable tool in the field of targeted drug delivery. A thorough understanding of its structure, mechanism of action, and the experimental protocols for its use is essential for researchers and developers aiming to harness its full potential in creating more effective and targeted therapies.

References

The Lynchpin of Efficacy: A Technical Guide to the Val-Cit Motif in ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Valine-Citrulline (Val-Cit) dipeptide motif stands as a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs). Its remarkable balance of high plasma stability and efficient intracellular cleavage has made it a linker of choice in numerous clinically approved and investigational ADCs, including Adcetris® and Polivy®. This technical guide provides an in-depth exploration of the Val-Cit motif's pivotal role, offering quantitative data, detailed experimental protocols, and visual representations of the underlying biological and chemical processes to aid researchers in the rational design and evaluation of next-generation ADCs.

The Mechanism of Action: A Tale of Two Environments

The success of the Val-Cit linker lies in its ability to respond to the distinct biochemical landscapes of the systemic circulation and the intracellular environment of a cancer cell.

In Circulation (pH ~7.4): The Val-Cit linker is designed to be exceptionally stable in the bloodstream. This stability is crucial to prevent the premature release of the potent cytotoxic payload, which could otherwise lead to systemic toxicity and a diminished therapeutic window. The peptide bond between valine and citrulline is resistant to cleavage by common plasma proteases.

Inside the Target Cell (Lysosome, pH ~4.5-5.5): Upon binding to its target antigen on a cancer cell, the ADC is internalized, often through receptor-mediated endocytosis, and trafficked to the lysosome.[1] The acidic environment of the lysosome, coupled with a high concentration of proteases, provides the ideal conditions for linker cleavage. Cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in tumor cells, specifically recognizes and hydrolyzes the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzylcarbamate (PABC).[2][] This enzymatic cleavage initiates a cascade that leads to the release of the unmodified, active cytotoxic drug inside the cancer cell.[2]

dot

ADC Internalization and Payload Release Figure 1. ADC Internalization and Lysosomal Payload Release cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Val-Cit Linker Intact) binding Binding ADC->binding 1. Targeting receptor Target Antigen receptor->binding internalization Internalization (Endocytosis) binding->internalization 2. Internalization endosome Early Endosome internalization->endosome 3. Trafficking lysosome Lysosome (High Cathepsin B, pH 4.5-5.5) endosome->lysosome Maturation cleavage Val-Cit Cleavage by Cathepsin B lysosome->cleavage 4. Enzymatic Action release Payload Release cleavage->release 5. Self-Immolation payload Active Cytotoxic Payload release->payload target Intracellular Target (e.g., Microtubules, DNA) payload->target 6. Cytotoxicity apoptosis Apoptosis target->apoptosis

Caption: Figure 1. ADC Internalization and Lysosomal Payload Release

Quantitative Data on Val-Cit Linker Performance

The selection of a linker is a data-driven process. The following tables summarize key quantitative parameters for Val-Cit and related dipeptide linkers.

Table 1: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
Dipeptide LinkerK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
Val-Cit-PABC 15.21.81.18 x 10⁵
Val-Ala-PABC25.81.24.65 x 10⁴
Phe-Lys-PABC18.51.68.65 x 10⁴
Data sourced from a comparative study of fluorogenic peptide substrates.
Table 2: Plasma Stability of Val-Cit Containing ADCs
ADC ConstructSpeciesIncubation Time% Payload Loss / Half-life
Trastuzumab-vc-MMAEHuman28 daysNo significant degradation
Trastuzumab-vc-MMAEMouse (BALB/c)14 days>95% loss
Generic Val-Cit ADCMouse80 hoursHalf-life
Generic Val-Cit ADCMonkey9.6 daysHalf-life
Trastuzumab-EVCit-MMAFMouse (BALB/c)14 daysAlmost no cleavage
Trastuzumab-EVCit-MMAFMouse~12 daysPlasma Half-life
Note: The instability of Val-Cit linkers in mouse plasma is attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme not prevalent in human plasma. The glutamic acid-valine-citrulline (EVCit) linker was developed to enhance stability in murine models.
Table 3: In Vitro Cytotoxicity (IC_50_) of Val-Cit ADCs
ADCCell LineTarget AntigenIC_50_ (pmol/L)
Trastuzumab-MMAE (Val-Cit linker)SK-BR-3HER214.3
Trastuzumab-MMAE (β-galactosidase linker)SK-BR-3HER28.8
AAZ-ValCit-MMAESKRC-52CAIX171,000
Tz-bisAlk-vc-MMAE (DAR 4)SK-BR-3HER240

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of ADC linkers. The following are protocols for key in vitro assays.

Cathepsin B-Mediated Cleavage Assay (Kinetic Analysis)

This protocol determines the kinetic constants (K_m_ and k_cat_) for the cleavage of a peptide linker by Cathepsin B using a fluorogenic substrate.

Materials:

  • Recombinant Human Cathepsin B

  • Peptide linker conjugated to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC)

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and Activation Buffer.

    • Activate Cathepsin B by diluting it to the desired concentration (e.g., 10-50 nM) in Activation Buffer and incubating for 15 minutes at room temperature.

    • Prepare a serial dilution of the peptide linker-fluorophore substrate in Assay Buffer. The concentration range should span from 0.1 to 10 times the expected K_m_ value.

  • Assay Setup:

    • Add 50 µL of the activated Cathepsin B solution to the appropriate wells of the 96-well plate.

    • To initiate the reaction, add 50 µL of each substrate concentration to the wells containing the enzyme.

    • Include blank wells containing the highest substrate concentration and Activation Buffer without the enzyme.

  • Kinetic Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm for AMC) at regular intervals (e.g., every 60 seconds) for a duration that allows for the determination of the initial linear rate of the reaction.

  • Data Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the V_max_ and K_m_ values.

    • Calculate the k_cat_ value using the equation: k_cat_ = V_max_ / [E], where [E] is the final enzyme concentration.

dot

Cathepsin_B_Cleavage_Assay_Workflow Figure 2. Workflow for Cathepsin B Kinetic Assay prep Reagent Preparation (Enzyme Activation, Substrate Dilution) setup Assay Setup in 96-well Plate (Enzyme + Substrate) prep->setup measurement Kinetic Measurement (Fluorescence Reading over Time at 37°C) setup->measurement analysis Data Analysis (V₀ Calculation, Michaelis-Menten Plot) measurement->analysis results Determine K_m_, V_max_, k_cat_ analysis->results

Caption: Figure 2. Workflow for Cathepsin B Kinetic Assay

In Vitro Plasma Stability Assay using LC-MS

This protocol outlines a general procedure for assessing the stability of an ADC in plasma.

Materials:

  • ADC of interest

  • Human, mouse, or rat plasma (thawed at 37°C)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • Quenching solution (e.g., ice-cold acetonitrile)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

Procedure:

  • Incubation:

    • Add the ADC to the plasma to a final concentration (e.g., 1 mg/mL).

    • Incubate the mixture at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

  • Sample Preparation:

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

    • Alternatively, for a more quantitative analysis of drug-to-antibody ratio (DAR), use immunoaffinity capture beads to isolate the ADC from the plasma.

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully collect the supernatant for analysis of the released payload or process the captured ADC for DAR analysis.

  • LC-MS Analysis:

    • Analyze the samples by a validated LC-MS method to quantify the amount of released payload or to determine the average DAR of the remaining ADC.

    • For DAR analysis, the intact or partially fragmented ADC is analyzed. For released payload analysis, the supernatant is analyzed.

  • Data Analysis:

    • Calculate the percentage of payload loss or the change in average DAR over time.

    • The plasma half-life of the ADC can be determined by plotting the percentage of intact ADC or average DAR against time and fitting the data to an appropriate decay model.

dot

Plasma_Stability_Assay_Workflow Figure 3. Workflow for ADC Plasma Stability Assay incubation Incubate ADC in Plasma at 37°C sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction (e.g., Acetonitrile) sampling->quenching separation Separate ADC/Payload from Plasma Proteins (Centrifugation or Immunocapture) quenching->separation analysis LC-MS Analysis (Quantify Released Payload or DAR) separation->analysis data_analysis Data Interpretation (% Payload Loss, Half-life) analysis->data_analysis

Caption: Figure 3. Workflow for ADC Plasma Stability Assay

Synthesis of Mc-Val-Cit-PABC-PNP Linker

The synthesis of the Val-Cit linker is a multi-step process. The following is a general overview of a common synthetic route for the activated linker ready for conjugation to a payload.

  • Fmoc Protection of L-Citrulline: The amino group of L-citrulline is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Coupling to PABOH: The Fmoc-protected citrulline is coupled to p-aminobenzyl alcohol (PABOH).

  • Fmoc Deprotection: The Fmoc group is removed from the citrulline moiety.

  • Dipeptide Formation: The deprotected Cit-PABOH is reacted with Fmoc-protected valine (Fmoc-Val-OSu) to form the dipeptide Fmoc-Val-Cit-PABOH.

  • Activation with PNP: The hydroxyl group of the PABOH moiety is activated with p-nitrophenyl (PNP) carbonate to form Fmoc-Val-Cit-PABC-PNP, which can then be reacted with the payload.

  • Addition of Maleimide Group: After payload conjugation and Fmoc deprotection, a maleimidocaproyl (MC) group is typically added to provide a reactive handle for conjugation to the antibody.

Conclusion and Future Perspectives

The Val-Cit motif has proven to be a robust and reliable component in ADC linker technology, contributing significantly to the clinical success of targeted cancer therapies. Its differential stability in plasma versus the lysosomal environment of tumor cells exemplifies a highly effective conditional drug release strategy. However, the field continues to evolve. Challenges such as linker instability in preclinical rodent models have spurred the development of next-generation linkers like EVCit, which offer improved pharmacokinetic profiles in these systems. Furthermore, understanding the broader substrate specificity of cathepsins and the potential for off-target cleavage by other proteases remains an active area of research. Future innovations will likely focus on developing linkers with even greater specificity for the tumor microenvironment, further enhancing the therapeutic index of ADCs and expanding their applicability to a wider range of malignancies.

References

TCO-PEG1-Val-Cit-OH: A Technical Guide to its Application in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted cancer therapy, Antibody-Drug Conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the design of the linker that connects the monoclonal antibody to the potent cytotoxic payload. TCO-PEG1-Val-Cit-OH has emerged as a sophisticated and versatile linker, integrating the principles of bioorthogonal chemistry with clinically validated cleavable linker technology. This technical guide provides an in-depth overview of the structure, mechanism of action, and applications of this compound in oncology research, complete with experimental protocols and quantitative data to inform the design of next-generation ADCs.

Core Components and Mechanism of Action

This compound is a heterobifunctional linker comprised of several key moieties, each with a distinct role in the overall function of the resulting ADC.[1][2]

  • trans-Cyclooctene (TCO): This strained alkene is a key component for bioorthogonal "click chemistry."[1] It reacts with exceptional speed and specificity with a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[3][4] This reaction's high efficiency and biocompatibility allow for precise, site-specific conjugation, leading to the production of homogeneous ADCs with a well-defined drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG1): A single polyethylene glycol unit is incorporated as a hydrophilic spacer. The PEG moiety enhances the solubility of the linker-payload complex in aqueous media, which can mitigate aggregation, a common challenge in ADC development. Improved hydrophilicity can also enhance the pharmacokinetic properties of the ADC, potentially leading to a better safety profile.

  • Valine-Citrulline (Val-Cit): This dipeptide sequence is a well-established, enzymatically cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This targeted cleavage ensures that the cytotoxic payload is preferentially released inside the cancer cell, minimizing systemic toxicity.

  • Self-Immolative Spacer (p-aminobenzyl carbamate - PABC): While the provided name "this compound" does not explicitly include PABC, it is a common and critical component used in conjunction with Val-Cit linkers to ensure efficient payload release. Following the enzymatic cleavage of the Val-Cit dipeptide by cathepsin B, the PABC spacer undergoes a spontaneous 1,6-elimination reaction to release the active, unmodified cytotoxic drug.

  • Hydroxyl Group (-OH): The terminal hydroxyl group serves as the attachment point for the cytotoxic payload during the synthesis of the linker-drug conjugate.

The overall mechanism of action for an ADC utilizing a TCO-PEG1-Val-Cit linker is a multi-step process designed for maximal tumor cell killing with minimal off-target effects.

cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_payload_release Payload Release cluster_cell_death Cellular Effect ADC ADC in Circulation Binding ADC Binds to Target Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen Expression) Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation Self-Immolation of PABC Spacer Cleavage->SelfImmolation Payload Active Payload Released SelfImmolation->Payload Apoptosis Induction of Apoptosis Payload->Apoptosis cluster_setup Reaction Setup cluster_process Processing cluster_analysis Analysis Antibody Tetrazine-Modified Antibody Ratios Varying Molar Ratios (3:1, 5:1, 7:1, 10:1) Antibody->Ratios LinkerPayload TCO-Linker-Payload LinkerPayload->Ratios Incubation Incubation Ratios->Incubation Purification Purification Incubation->Purification DAR DAR Determination (HIC/UV-Vis) Purification->DAR Aggregation Aggregation Analysis (SEC-HPLC) Purification->Aggregation Optimal Select Optimal DAR DAR->Optimal Aggregation->Optimal

References

The Intracellular Liberation of Payloads from Val-Cit Containing Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity. A critical component of ADC design is the linker, which connects the monoclonal antibody to the payload. The valine-citrulline (Val-Cit) dipeptide linker has emerged as a widely utilized and clinically validated cleavable linker system. Its success lies in its remarkable stability in systemic circulation and its specific susceptibility to cleavage by lysosomal proteases, ensuring the targeted release of the cytotoxic payload within the cancer cell. This technical guide provides an in-depth exploration of the intracellular drug release mechanism from Val-Cit containing ADCs, complete with experimental protocols, quantitative data, and detailed diagrams to elucidate the key processes involved.

The Journey of a Val-Cit ADC: From Systemic Circulation to Intracellular Payload Release

The therapeutic efficacy of a Val-Cit containing ADC is contingent upon a multi-step intracellular trafficking and processing pathway. This journey begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the ADC's monoclonal antibody.

Receptor-Mediated Endocytosis and Lysosomal Trafficking

Upon binding to its target antigen, the ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis.[1][2] The resulting endosome undergoes a maturation process, acidifying its internal environment and eventually fusing with lysosomes. This trafficking to the lysosomal compartment is paramount for the subsequent drug release, as the enzymes responsible for cleaving the Val-Cit linker are predominantly active in this acidic and protease-rich environment.[2][3] The efficiency of lysosomal trafficking can significantly impact the overall potency of the ADC.[4]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Val-Cit ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Endosome Early Endosome Binding->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Free Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage & Payload Release Microtubule Microtubule Disruption Payload->Microtubule 5. Cytotoxic Action Apoptosis Apoptosis Microtubule->Apoptosis 6. Cell Death G ADC Antibody-Val-Cit-PABC-Payload Cleavage Peptide Bond Cleavage ADC->Cleavage CathepsinB Cathepsin B (in Lysosome) CathepsinB->Cleavage Intermediate Antibody-Val + Cit-PABC-Payload Cleavage->Intermediate SelfImmolation 1,6-Self-Immolation of PABC Intermediate->SelfImmolation Products Free Payload + CO2 + p-aminobenzyl alcohol SelfImmolation->Products G cluster_workflow Bystander Effect Assay Workflow Start Start LabelCells Label Antigen-Negative Cells (e.g., with GFP) Start->LabelCells SeedCells Co-culture Antigen-Positive and Labeled Antigen-Negative Cells LabelCells->SeedCells TreatADC Treat with Serial Dilutions of ADC SeedCells->TreatADC Incubate Incubate for 72-120h TreatADC->Incubate Image Fluorescence Microscopy/ High-Content Imaging Incubate->Image Quantify Quantify Viability of Labeled Antigen-Negative Cells Image->Quantify Compare Compare Viability to Monoculture Control Quantify->Compare End End Compare->End

References

TCO-PEG1-Val-Cit-OH: An In-Depth Technical Guide for Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG1-Val-Cit-OH, a heterobifunctional linker pivotal in the advancement of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This document outlines the linker's core components, mechanism of action, and its application in creating highly specific and potent therapeutic agents. Detailed experimental protocols and quantitative data are presented to assist researchers in the practical application of this technology.

Introduction to this compound

This compound is a sophisticated linker designed for the development of ADCs.[1] It incorporates several key functional elements that enable precise conjugation, enhanced solubility, and controlled intracellular release of cytotoxic payloads.[1][2] The strategic combination of these components addresses critical challenges in ADC development, including stability in circulation and targeted drug release within cancer cells.[2][3]

The structure of this compound consists of:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle. It reacts with exceptional speed and specificity with tetrazine-modified molecules, such as antibodies, through an inverse-electron-demand Diels-Alder (iEDDA) "click" reaction. This allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR).

  • Polyethylene Glycol (PEG1): A single PEG unit acts as a hydrophilic spacer. This component helps to improve the aqueous solubility of the linker-payload complex, which can reduce aggregation and potentially enhance the pharmacokinetic properties of the resulting ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence specifically designed to be cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in the tumor microenvironment. This enzymatic susceptibility ensures that the cytotoxic payload is released predominantly inside the target cancer cells, thereby minimizing off-target toxicity.

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that connects the Val-Cit linker to the cytotoxic drug. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction to release the payload in its active form.

  • Hydroxyl (-OH): This terminal group serves as the attachment point for the cytotoxic payload during the synthesis of the linker-drug conjugate.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted cell killing while limiting systemic toxicity.

  • Circulation and Targeting: Once administered, the ADC circulates in the bloodstream. The stable linker keeps the cytotoxic payload securely attached to the antibody, preventing premature release. The monoclonal antibody component of the ADC then specifically binds to a target antigen on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: Following internalization, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the Val-Cit dipeptide of the linker.

  • Payload Release: The cleavage of the Val-Cit linker triggers the self-immolation of the PABC spacer, which rapidly releases the active cytotoxic payload into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload then exerts its cytotoxic effect, for instance, by disrupting microtubule dynamics or causing DNA damage, ultimately leading to programmed cell death (apoptosis) of the cancer cell.

G cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC ADC in Circulation Antigen Target Antigen ADC->Antigen 1. Targeting & Binding Internalization Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Lysosomal Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Release Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Mechanism of action of an ADC with a cleavable linker.

Quantitative Data

The performance of ADCs is critically dependent on various parameters. The following tables summarize key quantitative data related to ADCs developed using TCO-PEG1-Val-Cit-PABC-OH and comparable linker technologies.

Table 1: Comparison of Bioorthogonal Reaction Kinetics

Reaction Second-Order Rate Constant (k₂) Reference
TCO-tetrazine (iEDDA) ~10³ - 10⁶ M⁻¹s⁻¹

| DBCO-azide (SPAAC) | ~10⁻¹ - 10¹ M⁻¹s⁻¹ | |

Table 2: Performance Metrics of TCO-based vs. Maleimide-based ADCs

Performance Metric TCO-PEG1-Val-Cit-PABC-OH ADC (Click Chemistry) Maleimide-Val-Cit-PABC ADC (Thiol-Maleimide) Rationale & References
Average Drug-to-Antibody Ratio (DAR) Highly controlled, typically DAR 2 or 4 Heterogeneous mixture, average DAR 3.5-4 TCO-tetrazine ligation allows for precise, site-specific conjugation, leading to a more homogeneous product.
Conjugation Efficiency >95% 50-90% The iEDDA reaction between TCO and tetrazine is highly efficient and rapid. Maleimide reactions can be less efficient.

| In Vitro Plasma Stability (% Intact ADC after 72h) | ~90% | ~70-80% | The stability of the TCO-based conjugate can be higher due to the robust nature of the click chemistry linkage. |

Experimental Protocols

Detailed methodologies are crucial for the successful development and characterization of ADCs using TCO-PEG1-Val-Cit-PABC-OH.

Conjugation of Cytotoxic Payload to TCO-Linker

This protocol outlines the steps to attach a cytotoxic drug to the hydroxyl group of the TCO-PEG1-Val-Cit-PABC-OH linker.

  • Activation of Payload: If the payload contains a carboxylic acid, activate it using a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS or Sulfo-NHS) in an anhydrous organic solvent like DMF or DMSO.

  • Conjugation: Add the TCO-PEG1-Val-Cit-PABC-OH linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: Purify the resulting TCO-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR.

Site-Specific Antibody Conjugation

This protocol describes the "click" reaction between a tetrazine-modified antibody and the TCO-linker-drug construct.

  • Antibody Preparation: The antibody is site-specifically modified with a tetrazine moiety.

  • Conjugation Reaction: The TCO-linker-drug is added to the tetrazine-modified antibody in a suitable buffer (e.g., PBS). The reaction proceeds rapidly at room temperature.

  • Purification: The resulting ADC is purified to remove any unreacted linker-drug. Size Exclusion Chromatography (SEC) is commonly used for this purpose.

G cluster_workflow Experimental Workflow start Start payload_prep Payload-Linker Conjugation start->payload_prep ab_prep Antibody Modification (Tetrazine) start->ab_prep conjugation ADC Conjugation (Click Reaction) payload_prep->conjugation ab_prep->conjugation purification Purification (SEC/HIC) conjugation->purification Crude ADC characterization Characterization (DAR, Purity) purification->characterization Purified ADC end End characterization->end

References

An In-depth Technical Guide to Inverse Electron Demand Diels-Alder (iEDDA) Reactions in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier tool in the field of bioconjugation, offering an exceptional combination of speed, selectivity, and biocompatibility.[1] This "click chemistry" reaction enables the formation of stable covalent bonds in complex biological environments, such as in living cells and even whole organisms, without the need for cytotoxic catalysts.[2][3] Its utility spans a wide range of applications, from cellular imaging and proteomics to the development of novel therapeutics and diagnostics.[4][5]

This technical guide provides a comprehensive overview of the core principles of iEDDA chemistry, a compilation of quantitative kinetic data, detailed experimental protocols for key applications, and insights into its role in drug development.

Core Principles of iEDDA Chemistry

The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. This is the reverse of the conventional Diels-Alder reaction. The exceptional utility of the iEDDA reaction in biological systems stems from the use of reactant pairs that are abiotic, highly reactive with each other, and yet inert to the vast array of functional groups present in biological settings.

The Reactants: Dienes and Dienophiles

The most prominent dienes used in bioorthogonal iEDDA reactions are 1,2,4,5-tetrazines (Tz). The four nitrogen atoms in the aromatic ring render tetrazines exceptionally electron-poor, a key requirement for a rapid reaction with an electron-rich dienophile. The reactivity of the tetrazine can be modulated by altering the substituents at the 3- and 6-positions; electron-withdrawing groups increase the reaction rate, while electron-donating groups decrease it.

The dienophiles in iEDDA are typically strained alkenes or alkynes. The inherent ring strain elevates the energy of the dienophile's highest occupied molecular orbital (HOMO), bringing it closer to the energy of the tetrazine's lowest unoccupied molecular orbital (LUMO). This diminished HOMO-LUMO gap results in a dramatically accelerated reaction rate. The most extensively used dienophile is trans-cyclooctene (TCO) and its derivatives, which demonstrate remarkable reactivity with tetrazines. Other strained dienophiles, including norbornenes and bicyclononynes (BCN), are also utilized and offer a spectrum of reactivities.

Reaction Mechanism

The iEDDA reaction between a tetrazine and a dienophile, such as trans-cyclooctene, proceeds through an initial [4+2] cycloaddition to form an unstable bicyclic intermediate. This intermediate then undergoes a retro-Diels-Alder reaction, irreversibly releasing a molecule of dinitrogen gas (N₂) and forming a stable dihydropyridazine product. This final product can subsequently be oxidized to a pyridazine. The release of nitrogen gas is a key feature that drives the reaction to completion.

Mechanism of the inverse electron demand Diels-Alder (iEDDA) reaction.

Quantitative Data: Reaction Kinetics

The selection of the appropriate tetrazine and dienophile pair is crucial for the success of a bioconjugation experiment, as their reaction rates can span several orders of magnitude. The following tables summarize representative second-order rate constants for various iEDDA reaction partners.

Table 1: Second-Order Rate Constants (k₂) for iEDDA Reactions with Various Dienophiles

DieneDienophileRate Constant (k₂, M⁻¹s⁻¹)SolventReference(s)
3,6-di-(2-pyridyl)-s-tetrazinetrans-Cyclooctene (TCO)~2,0009:1 Methanol/Water
3,6-di-(2-pyridyl)-s-tetrazineaxial-5-hydroxy-TCO~150,000Aqueous
3,6-di-(2-pyridyl)-s-tetrazined-TCO366,000 ± 15,000Water
3,6-di-(2-pyridyl)-s-tetrazineNorbornene1.9Not Specified
3,6-diphenyl-s-tetrazined-TCO520 ± 3Methanol
3,6-diphenyl-s-tetrazinetrans-Cyclooctene (TCO)19.1 ± 1Methanol

Table 2: Influence of Tetrazine Substituents on Reaction Rates

TetrazineDienophileRate Constant (k₂, M⁻¹s⁻¹)SolventReference(s)
3,6-di-(2-pyridyl)-s-tetrazineTCO~2,0009:1 Methanol/Water
3-methyl-6-trimethylene-tetrazineTCOLess reactive than 3,6-bispyridyl-tetrazineNot Specified
3,6-di-(pyrimidin-2-yl)-s-tetrazineTCOFaster than pyridyl-substituted tetrazineNot Specified
3,6-di-(1,2,4-triazin-3-yl)-s-tetrazineTCOFaster than pyrimidinyl-substituted tetrazineNot Specified

Experimental Protocols

The general workflow for a typical iEDDA bioconjugation experiment involves the preparation of the biomolecule and the labeling reagent, the click reaction, and subsequent purification and analysis of the conjugate.

G A Biomolecule Preparation (e.g., Antibody, Oligonucleotide) B Functionalization with Dienophile or Diene (e.g., TCO-NHS ester) A->B C Purification of Functionalized Biomolecule B->C E iEDDA 'Click' Reaction (Mix functionalized biomolecule and labeling reagent) C->E D Labeling Reagent Preparation (e.g., Tetrazine-Fluorophore) D->E F Purification of Conjugate (e.g., SEC, IEX) E->F G Analysis and Characterization (e.g., SDS-PAGE, Mass Spec.) F->G

General workflow for an iEDDA bioconjugation experiment.

Protocol 1: Antibody-Oligonucleotide Conjugation

This protocol describes the conjugation of an antibody to an oligonucleotide using a tetrazine-modified antibody and a TCO-modified oligonucleotide.

Materials:

  • Antibody of interest

  • Amine-modified oligonucleotide

  • TCO-PEG4-NHS ester (or similar TCO-NHS ester)

  • Tetrazine-NHS ester

  • 10X Borate Buffered Saline (BBS), pH 7.6

  • Dimethyl sulfoxide (DMSO)

  • 1 M Glycine, pH 8.5

  • Size-Exclusion Chromatography (SEC) column or spin filters for purification

Procedure:

  • Oligonucleotide-TCO Functionalization:

    • Dissolve the amine-modified oligonucleotide in nuclease-free water.

    • Add 10X BBS to a final concentration of 1X.

    • Prepare a stock solution of TCO-PEG4-NHS ester in DMSO.

    • Add a 10-20 fold molar excess of the TCO-NHS ester to the oligonucleotide solution.

    • Incubate at room temperature for 1-2 hours.

    • Purify the TCO-modified oligonucleotide using ethanol precipitation or a desalting column.

  • Antibody-Tetrazine Functionalization:

    • Prepare the antibody at a concentration of 1-5 mg/mL in 1X BBS.

    • Prepare a stock solution of Tetrazine-NHS ester in DMSO.

    • Add a 5-10 fold molar excess of the Tetrazine-NHS ester to the antibody solution.

    • Incubate at room temperature for 30-60 minutes.

    • Quench the reaction by adding glycine to a final concentration of 100 mM and incubate for 10 minutes.

    • Purify the tetrazine-labeled antibody using an appropriate SEC column or a spin filter to remove excess tetrazine.

  • iEDDA Ligation:

    • Combine the tetrazine-labeled antibody with the TCO-modified oligonucleotide in a suitable reaction buffer (e.g., PBS). A molar ratio of 1:5 to 1:10 (antibody:oligonucleotide) is a common starting point.

    • Incubate at room temperature for 30-60 minutes. The reaction is often complete within this timeframe due to the fast kinetics.

    • Purify the antibody-oligonucleotide conjugate using SEC to separate the conjugate from excess oligonucleotide.

  • Analysis:

    • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Further characterization can be performed using mass spectrometry.

Protocol 2: Cell Surface Protein Labeling

This protocol describes the labeling of a cell surface protein that has been metabolically or genetically engineered to express a TCO group, followed by reaction with a tetrazine-fluorophore.

Materials:

  • Mammalian cells expressing the protein of interest with a genetically incorporated TCO-lysine.

  • Tetrazine-functionalized fluorescent dye (e.g., H-Tet-Cy5).

  • Cell culture medium (e.g., DMEM).

  • Phosphate Buffered Saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Protein Expression:

    • Culture the mammalian cells under standard conditions.

    • Induce the expression of the TCO-containing protein of interest according to your specific system.

  • Labeling:

    • Wash the cells twice with PBS to remove any residual media components.

    • Prepare a solution of the tetrazine-fluorophore in cell culture medium or PBS at a final concentration of 1-10 µM.

    • Incubate the cells with the tetrazine-fluorophore solution at 37°C for 15-30 minutes.

    • Wash the cells three times with PBS to remove any unreacted tetrazine-fluorophore.

  • Imaging:

    • Fix the cells if required for your imaging protocol.

    • Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 3: Functionalization of Nanoparticles

This protocol outlines a general method for functionalizing nanoparticles (e.g., gold nanoparticles, liposomes) with tetrazine for subsequent iEDDA conjugation.

Materials:

  • Nanoparticles with a suitable surface chemistry (e.g., amine- or carboxyl-functionalized).

  • Tetrazine-NHS ester (for amine-functionalized nanoparticles) or Tetrazine-amine (for carboxyl-functionalized nanoparticles).

  • EDC and Sulfo-NHS (for carboxyl-functionalized nanoparticles).

  • Reaction buffer (e.g., PBS or MES buffer).

  • Centrifugation or tangential flow filtration system for nanoparticle purification.

Procedure (for amine-functionalized nanoparticles):

  • Nanoparticle Preparation:

    • Suspend the amine-functionalized nanoparticles in the reaction buffer.

  • Tetrazine Conjugation:

    • Prepare a stock solution of Tetrazine-NHS ester in DMSO.

    • Add the Tetrazine-NHS ester to the nanoparticle suspension. The optimal molar ratio will need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Purify the tetrazine-functionalized nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove unreacted tetrazine.

  • iEDDA Reaction:

    • The resulting tetrazine-functionalized nanoparticles are now ready for iEDDA conjugation with a TCO-modified biomolecule.

Applications in Drug Development

The unique characteristics of the iEDDA reaction have led to its widespread adoption in various aspects of drug development and biomedical research.

Antibody-Drug Conjugates (ADCs)

iEDDA chemistry is increasingly being used for the site-specific construction of ADCs. By incorporating a TCO or tetrazine moiety at a specific site on an antibody, a potent cytotoxic drug functionalized with the complementary reactive handle can be attached with high precision. This approach allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can lead to improved therapeutic windows compared to traditional, randomly conjugated ADCs.

"Click-to-Release" Drug Delivery

A particularly innovative application of iEDDA is in triggered drug release. In this strategy, a drug is linked to a targeting molecule (e.g., an antibody) via a TCO linker that is designed to cleave upon reaction with a tetrazine. The ADC can first bind to its target on a cancer cell. Subsequently, a systemically administered tetrazine can react with the TCO linker, triggering the release of the drug in close proximity to the tumor, thereby minimizing systemic toxicity.

G cluster_0 Click-to-Release Mechanism ADC Antibody-TCO-Drug Conjugate TumorCell Tumor Cell ADC->TumorCell 1. Targeting & Binding ReleasedDrug Released Drug ADC->ReleasedDrug 3. Drug Release CellDeath Tumor Cell Death TumorCell->CellDeath Tetrazine Systemically Administered Tetrazine Tetrazine->ADC 2. iEDDA Reaction ReleasedDrug->TumorCell 4. Drug Uptake

Conceptual workflow of a "click-to-release" drug delivery strategy.

Studying Signaling Pathways

iEDDA bioconjugation is a powerful tool for elucidating complex cellular signaling pathways. By site-specifically labeling key proteins within a pathway, researchers can track their localization, interactions, and post-translational modifications in real-time within living cells. For example, a kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK1, can be chemically activated using a bioorthogonal decaging strategy. A TCO-caged lysine residue can be incorporated into the active site of MEK1, rendering it inactive. Upon addition of a cell-permeable tetrazine, the iEDDA reaction uncages the lysine, restoring kinase activity and allowing for the study of downstream signaling events, such as the phosphorylation of ERK.

G cluster_1 MAPK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 (iEDDA Activation Point) Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., Elk-1) ERK->TranscriptionFactors phosphorylates GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression regulates

MAPK signaling pathway with iEDDA-mediated activation of MEK1/2.

Conclusion

Inverse electron demand Diels-Alder click chemistry has proven to be a powerful and versatile tool for researchers, scientists, and drug development professionals. Its exceptional kinetics, bioorthogonality, and modularity have enabled advancements that were previously unattainable. As our understanding of this remarkable reaction continues to grow, and as new diene and dienophile pairs with tailored properties are developed, the applications of iEDDA in medicine and biology are poised to expand even further, paving the way for novel diagnostics, therapeutics, and a deeper understanding of complex biological systems.

References

TCO-PEG1-Val-Cit-OH: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling guidelines for TCO-PEG1-Val-Cit-OH, a cleavable linker commonly used in the development of antibody-drug conjugates (ADCs). Due to the potent nature of the cytotoxic payloads typically conjugated to this linker, stringent adherence to safety protocols is paramount. This document outlines potential hazards, personal protective equipment (PPE) recommendations, engineering controls, and detailed experimental protocols for safe handling and in vitro characterization.

Hazard Identification and Safety Precautions

1.1. Potential Hazards of the Linker and Conjugated Payload:

  • This compound Linker:

    • May cause skin and eye irritation.[1]

    • May cause respiratory tract irritation if inhaled as a dust or aerosol.[1]

    • May cause sensitization upon inhalation or skin contact.[1]

  • Monomethyl Auristatin E (MMAE) Payload (Example):

    • Fatal if swallowed or inhaled. [2]

    • Causes serious eye and skin irritation.

    • May cause genetic defects.

    • Suspected of damaging fertility or the unborn child.

    • Causes damage to organs through prolonged or repeated exposure.

    • Harmful to aquatic life with long-lasting effects.

1.2. Engineering Controls:

To minimize exposure risk, all handling of this compound and its conjugates should be performed within certified engineering controls:

  • Ventilation: Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).

  • Containment: For handling larger quantities or when there is a risk of generating aerosols, a glove box or isolator is recommended.

1.3. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation.

Body PartRequired PPESpecification/Standard
Hands Chemical-resistant gloves (double gloving recommended)ASTM D6978 compliant for chemotherapy drugs.
Eyes/Face Safety glasses with side shields or goggles, and a face shield.ANSI Z87.1 compliant.
Body Disposable gown with long sleeves and tight cuffs.Poly-coated gowns tested for permeation to chemotherapy drugs are recommended.
Respiratory NIOSH-approved respirator.For powders, a surgical N-95 respirator is recommended. Fit-testing is required.

1.4. Storage and Handling:

Proper storage and handling are critical to maintain the integrity of the compound and ensure safety.

ParameterGuideline
Storage Temperature Store at –20 °C.
Storage Conditions Protect from light and moisture. Keep in a sealed container.
Reconstitution Use anhydrous solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Handling Allow the vial to equilibrate to room temperature before opening to prevent condensation. Handle the solid compound in a fume hood or containment system to avoid inhalation of dust.

1.5. Spill Management and Disposal:

  • Spill Management: In case of a spill, evacuate the area. Prevent further leakage if it is safe to do so. Absorb the spill with an inert material and collect all waste in a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Experimental Protocols

2.1. Protocol for Reconstitution of this compound:

This protocol outlines the steps for preparing a stock solution of the linker.

  • Equilibration: Allow the vial of lyophilized this compound to reach room temperature before opening.

  • Solvent Addition: In a certified chemical fume hood, add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Gently vortex the vial to dissolve the compound. If necessary, sonicate in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

2.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC constructed with the this compound linker.

  • Cell Seeding:

    • Culture target (antigen-positive) and control (antigen-negative) cells to approximately 80% confluency.

    • Harvest the cells and seed them in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the free cytotoxic payload in complete culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a control.

    • Incubate the plate for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Quantitative Cytotoxicity Data for MMAE (Example Payload):

The following table summarizes the IC50 values for MMAE in several human cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineCancer TypeIC50 (nM)
NCI-N87Gastric Carcinoma~0.1 (as Trastuzumab-vc-MMAE)
BT-474Breast Ductal Carcinoma~0.1 (as Cys-linker-MMAE)
Mia PaCa-2Pancreatic Cancer4.79 ± 1.43 (as Oba01-MMAE)
PL45Pancreatic Cancer0.06 ± 0.01
PANC-1Pancreatic Cancer0.89 ± 0.24

Note: IC50 values are highly dependent on the specific ADC construct, cell line, and assay conditions.

Signaling Pathways and Experimental Workflows

3.1. Intracellular Cleavage and Payload Release:

The Val-Cit linker is designed to be cleaved by Cathepsin B, a lysosomal protease that is often upregulated in tumor cells. This enzymatic cleavage initiates the release of the cytotoxic payload.

G cluster_cell Target Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload 4. Cleavage by Cathepsin B CathepsinB Cathepsin B

ADC internalization and payload release pathway.

3.2. MMAE Mechanism of Action:

Once released, MMAE disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

G MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubules Microtubule Polymerization MMAE->Microtubules Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubules->MitoticSpindle G2M_Arrest G2/M Phase Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Signaling pathway of MMAE-induced apoptosis.

3.3. Experimental Workflow for Safe Handling:

This workflow provides a logical sequence for the safe handling of this compound.

G Start Start Prep Preparation: - Don PPE - Verify Engineering Controls Start->Prep Handling Handling: - Equilibrate to Room Temp - Reconstitute in Fume Hood Prep->Handling Storage Storage: - Aliquot - Store at -20°C Handling->Storage Disposal Waste Disposal: - Segregate as Hazardous Waste Storage->Disposal End End Disposal->End

Workflow for safe handling of this compound.

3.4. Experimental Workflow for In Vitro Cytotoxicity Assay:

This diagram illustrates the key steps in performing a cytotoxicity assay.

G Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of ADC Incubate1->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 MTT Add MTT Reagent Incubate2->MTT Incubate3 Incubate for 2-4 hours MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Analyze Data and Determine IC50 Read->Analyze

Workflow for an in vitro cytotoxicity assay.

References

Methodological & Application

Application Notes and Protocols for TCO-Tetrazine Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trans-cyclooctene (TCO)-tetrazine ligation is a bioorthogonal reaction rooted in the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine.[1][2][3] This reaction is distinguished by its exceptional kinetics, high specificity, and biocompatibility, establishing it as a premier tool for conjugating biomolecules within complex biological matrices.[1][2] The reaction proceeds swiftly without the need for a catalyst, forming a stable dihydropyridazine bond and releasing nitrogen gas as the sole byproduct. Its efficiency at low concentrations makes it particularly well-suited for applications in drug development, including antibody-drug conjugates (ADCs), pretargeted imaging, and cell and gene therapies.

Quantitative Data Summary

The efficacy of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions. The following tables summarize key quantitative data from various sources.

Table 1: Reaction Conditions for TCO-Tetrazine Ligation

ParameterValueConditionsSource
Reaction pH 6.0 - 9.0PBS buffer is a common choice.
7.0 - 9.0For TCO-NHS ester reactions with primary amines.
Reaction Temperature Room TemperatureGeneral applications.
4°C, 25°C, or 37°CDependent on the specific application and stability of biomolecules.
37°C or 40°CCan be used to accelerate the reaction.
Reaction Duration 30 - 60 minutesTypical for protein-protein conjugation at room temperature.
30 minutes - 2 hoursGeneral conjugation reactions.
5 - 30 minutesAt 37°C, often used in cell culture.
Stoichiometry 1.05 - 1.5 molar excess of tetrazineRecommended for efficient conjugation.

Table 2: Second-Order Rate Constants (k) for TCO-Tetrazine Pairs

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k) [M⁻¹s⁻¹]ConditionsSource
General RangeTCO1 - 1 x 10⁶Not specified
Hydrogen-substituted tetrazinesTCOup to 30,000Aqueous Media
3-phenyl-6-(pyridin-2-yl)-1,2,4,5-tetrazineTCO26,000PBS, 37°C
Methyl-substituted tetrazinesTCO~1000Aqueous Media
3,6-di-(2-pyridyl)-s-tetrazineTCO~20009:1 Methanol/Water
Dipyridal tetrazineTCO2000 (±400)Not specified
ATTO-tetrazinesTCOup to 1000Not specified

Reaction Mechanism and Workflow

The TCO-tetrazine ligation proceeds via a [4+2] cycloaddition mechanism. The electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine conjugate.

G cluster_0 TCO-Tetrazine Ligation Mechanism TCO Trans-Cyclooctene (TCO) (Dienophile) Intermediate Unstable Tricyclic Intermediate TCO->Intermediate [4+2] Cycloaddition (Rate-Determining) Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2 Elimination

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

A typical experimental workflow for bioconjugation involves the preparation of the TCO- and tetrazine-functionalized molecules, followed by the ligation reaction and subsequent purification of the conjugate.

G cluster_1 General Experimental Workflow A Prepare TCO-labeled Biomolecule A C Mix Biomolecules A and B in Reaction Buffer A->C B Prepare Tetrazine-labeled Biomolecule B B->C D Incubate at RT or 37°C (30-60 min) C->D E Monitor Reaction Progress (Optional, e.g., by UV-Vis) D->E F Purify Conjugate (e.g., SEC) D->F E->D G Characterize Final Conjugate F->G

Caption: General experimental workflow for TCO-tetrazine ligation.

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol details a two-step process for conjugating two proteins using TCO-tetrazine ligation.

Materials:

  • Protein A and Protein B

  • TCO-PEGx-NHS ester

  • Tetrazine-PEGx-NHS ester

  • Anhydrous DMSO or DMF

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quench Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting spin columns

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

Step 1: Preparation of TCO-labeled Protein A

  • Dissolve or buffer exchange Protein A into an amine-free buffer at 1-5 mg/mL.

  • Immediately before use, prepare a 10 mM stock solution of TCO-PEGx-NHS ester in anhydrous DMSO or DMF.

  • Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding Quench Buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Remove excess TCO reagent using a desalting spin column, exchanging into the desired Reaction Buffer.

Step 2: Preparation of Tetrazine-labeled Protein B

  • Repeat steps 1-6 using Protein B and the Tetrazine-PEGx-NHS ester.

Step 3: TCO-Tetrazine Ligation

  • Combine the TCO-labeled Protein A and Tetrazine-labeled Protein B in a reaction tube. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein is recommended.

  • Incubate the reaction for 30-60 minutes at room temperature or 30 minutes to 2 hours at 4°C.

  • The reaction progress can be monitored by the disappearance of the tetrazine's absorbance between 510 and 550 nm.

  • If necessary, purify the final conjugate using size-exclusion chromatography to remove any unreacted components.

  • Store the conjugate at 4°C until use.

Protocol 2: Labeling of TCO-Modified Cells

This protocol is for the fluorescent labeling of cells that have been metabolically or surface-labeled with a TCO moiety.

Materials:

  • Cells expressing a TCO-modified molecule on their surface

  • Tetrazine-fluorophore conjugate (e.g., Cy5-Tetrazine)

  • Anhydrous DMSO

  • FACS buffer (e.g., PBS with 1% BSA) or live-cell imaging medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Harvest TCO-labeled cells and wash them once with ice-cold FACS buffer. Resuspend the cells to a concentration of 1x10⁶ cells/mL.

  • Staining Solution Preparation: Prepare a 1 mM stock solution of the tetrazine-fluorophore in anhydrous DMSO. Dilute the stock solution in FACS buffer or imaging medium to the desired final staining concentration (typically 1-10 µM).

  • Staining: Add the tetrazine-fluorophore staining solution to the cell suspension.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.

  • Washing: Wash the cells two to three times with ice-cold FACS buffer or fresh imaging medium to remove any unreacted tetrazine-fluorophore.

  • Analysis: Resuspend the cells in the appropriate buffer and analyze by flow cytometry or fluorescence microscopy.

Troubleshooting and Optimization

  • No or Poor Labeling: Ensure NHS esters are fresh and dissolved in anhydrous solvent. Use an amine-free buffer for the NHS ester labeling step. Optimize the molar excess of the labeling reagent.

  • Slow or Incomplete Ligation: Consider increasing the reaction temperature to 37°C or 40°C. Optimize the stoichiometry, a slight excess of one component can drive the reaction to completion. Ensure the integrity of the TCO and tetrazine reagents, as they can degrade over time.

  • Low Product Yield: Use PEGylated reagents to improve the aqueous solubility of reactants and prevent precipitation. Confirm the concentration of your reactants using a reliable method like UV-Vis spectroscopy.

Conclusion

The TCO-tetrazine ligation is a robust and versatile tool for bioconjugation. Its rapid kinetics and bioorthogonality make it particularly advantageous for applications in complex biological systems. By carefully selecting reagents and optimizing reaction conditions, researchers can achieve high-efficiency conjugations for a wide array of applications in basic research and drug development.

References

Application Notes and Protocols: Payload Attachment to TCO-PEG1-Val-Cit-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The TCO-PEG1-Val-Cit-OH linker is a sophisticated, multi-functional molecule designed for the advanced development of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). Its modular design allows for precise control over drug conjugation and release. This document provides detailed application notes and protocols for the covalent attachment of cytotoxic payloads to the terminal hydroxyl (-OH) group of this linker.

The key components of the this compound linker are:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a bioorthogonal handle for highly efficient and specific "click" chemistry reactions with tetrazine-modified antibodies via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]

  • Polyethylene Glycol (PEG1): A single hydrophilic PEG unit that enhances the aqueous solubility of the linker-payload complex, potentially reducing aggregation and improving the pharmacokinetic properties of the final conjugate.[3]

  • Valine-Citrulline (Val-Cit): A dipeptide motif specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This ensures targeted, intracellular release of the payload.[4][]

  • Self-Immolative Spacer (PABC): The Val-Cit dipeptide is typically linked to a p-aminobenzyl carbamate (PABC) spacer. Following enzymatic cleavage of the Val-Cit peptide, the PABC moiety spontaneously decomposes to release the active drug in its unmodified form.

  • Hydroxyl (-OH): The terminal functional group that serves as the primary attachment point for the cytotoxic payload, typically forming a stable carbamate or ester bond.

Payload Attachment Strategies

The terminal hydroxyl group of the linker is not intrinsically reactive towards payloads. Therefore, an activation step is required to facilitate conjugation. The choice of activation and conjugation chemistry depends on the available functional group on the payload molecule. The most common strategies target payloads with:

  • Primary or Secondary Amines: Formation of a stable carbamate linkage.

  • Carboxylic Acids: Formation of an ester linkage.

  • Hydroxyl Groups: Formation of a carbonate or ester linkage.

This document will detail the protocols for these primary conjugation methods.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the conjugation of various payload types to the this compound linker. These values are representative and may require optimization for specific payloads and reaction scales.

Table 1: Reaction Conditions for Payload-Linker Conjugation

ParameterAmine-Containing Payload (Carbamate)Carboxylic Acid-Containing Payload (Ester)
Linker Activation Activation to p-nitrophenyl (PNP) carbonateNot required; payload is activated
Payload Activation Not requiredDCC/DMAP or similar carbodiimide chemistry
Key Reagents Linker, p-nitrophenyl chloroformate, DIPEAPayload, Linker, DCC, DMAP
Solvent Anhydrous DMF or DCMAnhydrous DCM or THF
Temperature Room Temperature (20-25°C)0°C to Room Temperature
Reaction Time Activation: 2-5 hours; Conjugation: 12-16 hours3-6 hours
Molar Ratio (Linker:Payload:Reagents)Linker:PNP-Cl:DIPEA = 1:1.5:2.0Activated Linker:Payload = 1:1.2Linker:Payload:DCC:DMAP = 1.2:1:1.2:0.1

Table 2: Typical Yields and Analytical Methods

Payload TypeConjugation ChemistryTypical YieldPrimary Analytical Techniques for Characterization
Amine (e.g., MMAE)Carbamate Formation50-70%LC-MS, RP-HPLC, NMR
Carboxylic AcidSteglich Esterification60-90%LC-MS, RP-HPLC, NMR
HydroxylEsterification (via payload carboxylic acid)60-90%LC-MS, RP-HPLC, NMR

Experimental Protocols

Safety Precaution: Many cytotoxic payloads are extremely potent and hazardous. Always handle these compounds in an appropriate containment facility (e.g., a fume hood) and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All solvents should be anhydrous unless otherwise specified.

Protocol 1: Attachment of an Amine-Containing Payload (e.g., MMAE)

This two-step protocol involves the activation of the linker's hydroxyl group to a p-nitrophenyl (PNP) carbonate, followed by reaction with an amine-containing payload like Monomethyl Auristatin E (MMAE).

Step 1A: Activation of this compound Linker

  • Preparation: Dissolve this compound (1 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Reagent Addition: Add N,N'-Diisopropylethylamine (DIPEA) (2.0 eq.). To this solution, add p-nitrophenyl chloroformate (1.5 eq.).

  • Reaction: Stir the mixture at room temperature for 2-5 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting activated linker (TCO-PEG1-Val-Cit-PABC-PNP) by silica gel chromatography to remove excess reagents.

Step 1B: Conjugation to Amine-Containing Payload

  • Preparation: Dissolve the purified TCO-PEG1-Val-Cit-PABC-PNP (1 eq.) and the amine-containing payload (e.g., MMAE, 1.2 eq.) in anhydrous DMF.

  • Reagent Addition: Add DIPEA (2-3 eq.) to the solution to act as a base. Add 1-hydroxybenzotriazole (HOBt) (1.2 eq.) to enhance the reaction efficiency.

  • Reaction: Stir the mixture at room temperature overnight (12-16 hours). Protect the reaction from light.

  • Monitoring: Monitor the formation of the TCO-Linker-Payload conjugate by LC-MS.

  • Purification: Purify the final conjugate by reverse-phase preparative HPLC (RP-HPLC).

  • Final Product Handling: Lyophilize the pure fractions to obtain the final product as a solid. Store at -20°C under desiccated conditions.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 2: Attachment of a Carboxylic Acid-Containing Payload

This protocol uses the Steglich esterification method, a mild and efficient way to form an ester bond between the linker's hydroxyl group and a payload's carboxylic acid.

  • Preparation: Dissolve the carboxylic acid-containing payload (1 eq.), this compound (1.2 eq.), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add Dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0°C for 5-10 minutes, and then allow it to warm to room temperature and stir for 3-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography or preparative RP-HPLC to obtain the pure TCO-Linker-Payload conjugate.

  • Final Product Handling: Lyophilize the pure fractions and store at -20°C under desiccated conditions.

  • Characterization: Confirm the identity and purity by LC-MS and NMR.

Protocol 3: Attachment of a Hydroxyl-Containing Payload

Attaching a payload via its hydroxyl group requires that the payload also contains a carboxylic acid to form an ester bond with the linker's -OH group. If the payload only has a hydroxyl group for conjugation, a different linker strategy would be needed. This protocol assumes the payload has both a hydroxyl group (as part of its core structure) and a carboxylic acid handle for conjugation. The procedure is identical to Protocol 2.

Alternatively, if the goal is to form a carbonate linkage with a hydroxyl-containing payload, the TCO-linker would first be activated as in Step 1A to the PNP-carbonate, which can then react with the payload's hydroxyl group under basic conditions.

Visualization of Workflows and Mechanisms

Experimental Workflow: Payload Conjugation

The general workflow for activating the linker and conjugating an amine-containing payload is outlined below.

G cluster_0 Step 1: Linker Activation cluster_1 Step 2: Payload Conjugation A This compound B Add p-nitrophenyl chloroformate + DIPEA in anhydrous DCM/DMF A->B C Stir at RT (2-5h) B->C D Purify via Silica Chromatography C->D E Activated Linker (TCO-Linker-PNP) D->E F Activated Linker (TCO-Linker-PNP) H Add DIPEA + HOBt in anhydrous DMF F->H G Amine-Payload (e.g., MMAE) G->H I Stir at RT (12-16h) H->I J Purify via RP-HPLC I->J K Final TCO-Linker-Payload Conjugate J->K

General workflow for amine-payload conjugation.
Mechanism of Action: Payload Release and Action

Once the TCO-Linker-Payload is conjugated to an antibody and administered, it undergoes a specific sequence of events to release the payload inside a target cancer cell.

G cluster_0 Extracellular cluster_1 Intracellular A ADC circulates in bloodstream B ADC binds to target antigen on cancer cell A->B C ADC is internalized (Endocytosis) B->C D Trafficking to Lysosome C->D E Cathepsin B cleaves Val-Cit linker D->E F PABC spacer self-immolates E->F G Active Payload is released F->G

Intracellular release mechanism of the payload.
Signaling Pathways of Common Cytotoxic Payloads

The released payload induces cell death by interfering with critical cellular processes. The mechanisms for three common classes of payloads are depicted below.

1. Auristatins (e.g., MMAE)

MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics.

G MMAE Released MMAE Microtubules Microtubule Polymerization MMAE->Microtubules inhibits Tubulin Tubulin Dimers Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle required for Arrest G2/M Phase Arrest Spindle->Arrest disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis triggers

Mechanism of action for Monomethyl Auristatin E (MMAE).

2. Duocarmycins

Duocarmycins are DNA alkylating agents that bind to the minor groove of DNA, causing irreversible damage.

G Duo Released Duocarmycin DNA DNA Minor Groove (AT-rich sequences) Duo->DNA binds to Alkyl Alkylation of Adenine (N3) DNA->Alkyl causes Distort DNA Helix Distortion Alkyl->Distort Block Blocks Replication & Transcription Distort->Block Death Cell Death Block->Death

Mechanism of action for Duocarmycin payloads.

3. Pyrrolobenzodiazepine (PBD) Dimers

PBD dimers are highly potent DNA-interactive agents that form covalent cross-links in the DNA minor groove.

G PBD Released PBD Dimer DNA DNA Minor Groove (Guanine-rich sequences) PBD->DNA binds to Crosslink DNA Interstrand Cross-linking DNA->Crosslink forms Repair Blocks DNA Repair Mechanisms Crosslink->Repair Stall Replication Fork Stalls Crosslink->Stall Death Cell Cycle Arrest & Apoptosis Stall->Death

Mechanism of action for PBD Dimer payloads.

Common Payloads and Conjugation Handles

The selection of a suitable payload is critical for the efficacy of the final conjugate. Below is a table of common cytotoxic payloads and the functional groups they typically use for conjugation.

Table 3: Examples of Cytotoxic Payloads and Their Functional Groups for Conjugation

Payload ClassSpecific ExampleMechanism of ActionFunctional Group for Conjugation
Auristatins Monomethyl Auristatin E (MMAE)Tubulin InhibitorSecondary Amine
Monomethyl Auristatin F (MMAF)Tubulin InhibitorSecondary Amine / Carboxylic Acid
Maytansinoids DM1 (Emtansine)Tubulin InhibitorThiol (after modification) / Hydroxyl
DM4 (Ravtansine)Tubulin InhibitorThiol (after modification) / Hydroxyl
Duocarmycins Duocarmycin SADNA Alkylating AgentPhenolic Hydroxyl
PBDs TesirineDNA Cross-linking AgentAromatic Amine
Calicheamicins OzogamicinDNA Double-Strand BreaksHydrazide (for reaction with aldehydes)
Camptothecins Exatecan (DXd)Topoisomerase I InhibitorPrimary Amine / Hydroxyl

References

Application Notes and Protocols for Cathepsin B Cleavage Assay of TCO-PEG1-Val-Cit-OH ADC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted therapeutic modality that leverages the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells.[1][2][3] The linker connecting the antibody and the payload is a critical component, dictating the ADC's stability in circulation and the efficiency of drug release at the target site.[1] Protease-cleavable linkers, such as those containing the valine-citrulline (Val-Cit) dipeptide, are designed to be stable in the bloodstream but are readily cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[1]

The TCO-PEG1-Val-Cit-OH linker is a sophisticated linker system used in the development of ADCs. It incorporates a trans-cyclooctene (TCO) group for bioorthogonal "click chemistry" conjugation to the antibody, a single polyethylene glycol (PEG1) unit to enhance hydrophilicity, and the Val-Cit dipeptide motif for cathepsin B-mediated cleavage. Following enzymatic cleavage of the Val-Cit linker, a self-immolative spacer, typically a p-aminobenzyl carbamate (PABC), facilitates the release of the active cytotoxic drug.

This document provides a detailed protocol for performing an in vitro cathepsin B cleavage assay on an ADC constructed with a this compound linker. This assay is crucial for characterizing the linker's susceptibility to enzymatic cleavage and for quantifying the rate of drug release, which are key parameters in the preclinical evaluation of an ADC.

Principle of the Assay

The in vitro cathepsin B cleavage assay is designed to quantify the release of a cytotoxic payload from an ADC in the presence of purified cathepsin B. The assay mimics the conditions within the lysosome where the ADC is expected to be processed after internalization into a cancer cell. The cleavage of the Val-Cit linker by cathepsin B initiates a cascade that leads to the release of the free drug. The rate of drug release can be monitored over time by separating the ADC, cleaved linker-payload intermediates, and the free payload using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). By analyzing samples at different time points, the kinetics of the cleavage reaction can be determined.

Materials and Equipment

Reagents
  • This compound ADC

  • Recombinant Human Cathepsin B (active)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

  • Activation Buffer (e.g., 25 mM sodium acetate, pH 5.0, containing 1 mM EDTA and 20 mM DTT)

  • Stop Solution (e.g., 1 M Tris-HCl, pH 8.0 or Acetonitrile with 0.1% TFA)

  • Mobile Phase A for HPLC (e.g., 0.1% TFA in Water)

  • Mobile Phase B for HPLC (e.g., 0.1% TFA in Acetonitrile)

  • Deionized Water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 Reverse-Phase HPLC column

  • Incubator or water bath (37°C)

  • Microcentrifuge tubes

  • Pipettes and tips

  • pH meter

  • Vortex mixer

Experimental Protocols

Preparation of Reagents
  • Assay Buffer (pH 5.0): Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.0. Immediately before use, add Dithiothreitol (DTT) to a final concentration of 5 mM. The acidic pH mimics the lysosomal environment and DTT is required to maintain the active state of the cysteine protease cathepsin B.

  • ADC Solution: Prepare a stock solution of the this compound ADC in an appropriate buffer (e.g., PBS) at a known concentration (e.g., 1 mg/mL).

  • Cathepsin B Activation: Prepare a stock solution of recombinant human cathepsin B. Just prior to initiating the assay, dilute the enzyme in the Activation Buffer to the desired working concentration. Incubate at room temperature for 15 minutes to ensure full activation of the enzyme.

Cathepsin B Cleavage Assay Procedure
  • In a microcentrifuge tube, combine the this compound ADC solution with the pre-warmed Assay Buffer.

  • Initiate the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. The final concentrations should be in the micromolar range for the ADC (e.g., 10 µM) and the nanomolar range for cathepsin B (e.g., 50 nM).

  • Gently mix the reaction and incubate at 37°C.

  • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately stop the reaction by adding an equal volume of Stop Solution. Quenching the reaction is crucial to ensure that the measured cleavage corresponds to the specific time point.

  • As a negative control, prepare a reaction mixture without cathepsin B and incubate it for the longest time point to assess the stability of the ADC in the assay buffer.

  • Store the quenched samples at -20°C until HPLC analysis.

HPLC Analysis
  • Set up the HPLC system with a C18 reverse-phase column.

  • Equilibrate the column with a mixture of Mobile Phase A and Mobile Phase B.

  • Inject the quenched samples from each time point onto the column.

  • Elute the components using a gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile using a UV detector at a wavelength appropriate for the cytotoxic payload and the antibody (e.g., 280 nm for the antibody and a specific wavelength for the drug).

  • Identify the peaks corresponding to the intact ADC, the released payload, and any intermediates. The retention time of the free payload can be confirmed by injecting a standard of the pure drug. Due to its increased hydrophobicity, the free drug is expected to have a longer retention time than the ADC.

Data Analysis
  • Integrate the peak areas of the intact ADC and the released payload at each time point.

  • Calculate the percentage of released payload at each time point using the following formula:

    % Released Payload = (Area of Released Payload Peak / (Area of Intact ADC Peak + Area of Released Payload Peak)) * 100

  • Plot the percentage of released payload against time to visualize the cleavage kinetics.

  • The rate of cleavage can be determined from the initial linear portion of this plot.

Data Presentation

Table 1: Recommended Reagent Concentrations for Cathepsin B Cleavage Assay

ReagentStock ConcentrationFinal Concentration in Reaction
This compound ADC1 mg/mL10 µM
Recombinant Human Cathepsin B1 µM50 nM
DTT in Assay Buffer500 mM5 mM

Table 2: Example Time Points for Sample Collection

Time PointIncubation Time
10 hours
21 hour
32 hours
44 hours
58 hours
624 hours

Table 3: Hypothetical HPLC Retention Times and Peak Areas

Time (hours)Intact ADC Peak AreaReleased Payload Peak Area% Released Payload
01,000,00000%
1850,000150,00015%
2700,000300,00030%
4450,000550,00055%
8200,000800,00080%
2450,000950,00095%

Mandatory Visualization

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Cleavage Reaction cluster_analysis Analysis prep_adc Prepare ADC Solution mix Combine ADC, Buffer, and Enzyme prep_adc->mix prep_buffer Prepare Assay Buffer (pH 5.0 + DTT) prep_buffer->mix prep_enzyme Activate Cathepsin B prep_enzyme->mix incubate Incubate at 37°C mix->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction timepoint->quench hplc RP-HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for the in vitro cathepsin B cleavage assay.

cleavage_mechanism ADC Antibody-TCO-PEG1-Val-Cit-PABC-Payload Intermediate Antibody-TCO-PEG1-Val-Cit + PABC-Payload ADC->Intermediate Enzymatic Cleavage CatB Cathepsin B SelfImmolation Self-Immolation of PABC ReleasedPayload Free Payload Intermediate->ReleasedPayload Spontaneous Byproducts Antibody-TCO-PEG1-Val-Cit + CO2 + p-aminobenzyl alcohol

Caption: Mechanism of payload release via cathepsin B cleavage.

Troubleshooting

Table 4: Troubleshooting Common Issues in the Cathepsin B Cleavage Assay

IssuePossible CauseSuggested Solution
No or low cleavage Inactive Cathepsin B enzyme.Ensure proper storage and handling of the enzyme. Use a fresh aliquot. Confirm enzyme activity with a known fluorogenic substrate.
Incorrect assay buffer pH or composition.The optimal pH for cathepsin B is acidic (typically pH 5.0-6.0). Ensure the assay buffer is within this range and contains a reducing agent like DTT.
Insufficient incubation time.Optimize the incubation time; consider longer time points.
High background cleavage ADC instability in the assay buffer.Run a negative control (ADC in assay buffer without enzyme) to assess linker stability.
Contamination of reagents with other proteases.Use high-purity reagents and sterile techniques.
Poor HPLC resolution Inappropriate HPLC column or mobile phase gradient.Optimize the HPLC method, including the column type, gradient steepness, and flow rate.
Sample overload.Reduce the amount of sample injected onto the column.
High well-to-well variability Pipetting errors.Use calibrated pipettes and ensure proper mixing of reagents.
Inconsistent temperature during incubation.Ensure the incubator or water bath maintains a constant and uniform temperature.

Conclusion

The in vitro cathepsin B cleavage assay is an essential tool for the characterization of ADCs with protease-cleavable linkers. This protocol provides a robust framework for assessing the enzymatic lability of a this compound ADC and quantifying the rate of payload release. The data generated from this assay are critical for understanding the mechanism of action and for the selection of ADC candidates with optimal therapeutic potential. Careful execution of the protocol and thorough data analysis will provide valuable insights into the performance of the ADC.

References

Determining Drug-to- Antibody Ratio (DAR) for TCO-PEG1-Val-Cit-OH ADCs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) featuring the TCO-PEG1-Val-Cit-OH linker system. The DAR is a critical quality attribute (CQA) that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC. Accurate and reproducible DAR determination is therefore essential throughout the discovery, development, and manufacturing of these targeted therapeutics.

The this compound linker is a sophisticated component designed for site-specific conjugation and controlled payload release. It incorporates a trans-cyclooctene (TCO) group for bioorthogonal "click chemistry" ligation to a tetrazine-modified antibody, a polyethylene glycol (PEG1) spacer to enhance hydrophilicity, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for targeted drug release within the lysosome.

This guide covers the primary analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Data Presentation: Comparative Analysis of DAR Determination Methods

The following tables summarize representative quantitative data obtained from the different analytical methods for a theoretical this compound ADC. These values are illustrative and serve to highlight the type of data generated by each technique.

Table 1: Representative DAR Values Determined by HIC-HPLC

ADC SpeciesRetention Time (min)Peak Area (%)Weighted Contribution to DAR
DAR 08.55.20.00
DAR 212.185.31.71
DAR 415.89.50.38
Average DAR 100 2.09

Table 2: Representative DAR Values Determined by RP-HPLC of Reduced ADC

ChainSpeciesRetention Time (min)Peak Area (%)Weighted Contribution to DAR
Light ChainUnconjugated10.298.50.00
Conjugated (DAR 1)11.51.50.015
Heavy ChainUnconjugated14.810.30.00
Conjugated (DAR 1)16.289.70.897
Average DAR 100 1.824 *

*Note: The final DAR is calculated based on the distribution between light and heavy chains.

Table 3: Representative DAR Values Determined by Native Intact Mass Spectrometry

ADC SpeciesMeasured Mass (Da)Relative Abundance (%)Calculated DAR
DAR 0148,0506.10
DAR 2150,25084.22
DAR 4152,4509.74
Average DAR 2.07

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific antibody, payload, and available instrumentation.

Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

Principle: HIC separates molecules based on their surface hydrophobicity. The conjugation of a hydrophobic drug-linker to an antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated drugs will exhibit different retention times on a HIC column, allowing for their separation and quantification.[1][2]

Materials:

  • ADC sample

  • HIC HPLC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

  • Sample Dilution Buffer: Mobile Phase A

Procedure:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL using Mobile Phase A.

  • HPLC System Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.

    • Set the column temperature to 25°C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Sample Injection: Inject 20-50 µL of the prepared ADC sample.

  • Chromatographic Separation: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram. Each peak corresponds to an ADC species with a specific number of conjugated drugs (e.g., DAR 0, DAR 2, DAR 4).

    • Calculate the percentage of each species by dividing its peak area by the total peak area of all species.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

Protocol 2: DAR Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. For DAR analysis of ADCs with interchain disulfide linkages, the antibody is first reduced to separate the light and heavy chains. The different drug-loaded chains are then separated by RP-HPLC and quantified.[3][4]

Materials:

  • ADC sample

  • RP-HPLC column (e.g., PLRP-S)

  • HPLC system with a UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Denaturing Buffer: 6 M Guanidine-HCl

Procedure:

  • Sample Reduction:

    • Dilute the ADC sample to 1 mg/mL in Denaturing Buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 30 minutes.

  • HPLC System Setup:

    • Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 20%) at a flow rate of 1.0 mL/min.

    • Set the column temperature to 75°C.

    • Set the UV detector to monitor absorbance at 280 nm.

  • Sample Injection: Inject 10-20 µL of the reduced ADC sample.

  • Chromatographic Separation: Elute the light and heavy chains using a linear gradient from 20% to 60% Mobile Phase B over 30 minutes.

  • Data Analysis:

    • Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains.

    • Calculate the weighted average DAR based on the peak areas and the number of drugs per chain.

Protocol 3: DAR Determination by Mass Spectrometry (MS)

Principle: Mass spectrometry provides a direct measurement of the molecular weight of the intact ADC. The mass difference between the unconjugated antibody and the various drug-conjugated species allows for the precise determination of the number of attached drug-linkers and their relative abundance. Both native and denaturing conditions can be used.

A. Native Intact Mass Analysis

Principle: Native MS analysis is performed under non-denaturing conditions, preserving the native structure of the ADC. This is particularly useful for ADCs where the light and heavy chains are not covalently linked after conjugation.

Materials:

  • ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Size Exclusion Chromatography (SEC) column for online buffer exchange

  • Mobile Phase: 100 mM Ammonium Acetate, pH 7.0

Procedure:

  • Sample Preparation: Dilute the ADC sample to 0.1-0.2 mg/mL in water or a volatile buffer.

  • LC-MS System Setup:

    • Equilibrate the SEC column with the Mobile Phase.

    • Configure the mass spectrometer to acquire data in a mass range appropriate for the intact ADC (e.g., m/z 2000-6000).

  • Data Acquisition: Inject the sample and acquire the mass spectrum.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.

    • Identify the peaks corresponding to the different drug-loaded species (DAR 0, DAR 2, etc.).

    • Calculate the average DAR based on the relative abundance of each species.

B. Denaturing Intact Mass Analysis (LC-MS)

Principle: The ADC is analyzed under denaturing conditions, which can be useful for obtaining high-resolution mass data.

Materials:

  • ADC sample

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-Phase (RP) column suitable for proteins

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

  • Sample Preparation: Dilute the ADC sample to 0.1-0.2 mg/mL with Mobile Phase A. For more detailed analysis, the ADC can be reduced to separate the heavy and light chains prior to analysis.

  • LC-MS System Setup:

    • Equilibrate the RP column with a low percentage of Mobile Phase B (e.g., 5%).

    • Set up a gradient to elute the ADC (e.g., 5% to 95% Mobile Phase B over 10-15 minutes).

    • Configure the mass spectrometer to acquire data in a mass range appropriate for the ADC.

  • Data Acquisition: Inject the sample and acquire the mass spectrum.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the masses of the different ADC species.

    • Calculate the average DAR based on the relative intensities of the different species.

Visualizations

The following diagrams illustrate the experimental workflows for DAR determination.

experimental_workflow_hic cluster_prep Sample Preparation cluster_hplc HIC-HPLC Analysis cluster_analysis Data Analysis ADC_sample ADC Sample Dilution Dilute to 1 mg/mL in Mobile Phase A ADC_sample->Dilution Injection Inject 20-50 µL Dilution->Injection Separation Gradient Elution (0-100% Mobile Phase B) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Integrate Peak Areas Detection->Chromatogram Calc_Distribution Calculate % Distribution of DAR Species Chromatogram->Calc_Distribution Calc_DAR Calculate Average DAR Calc_Distribution->Calc_DAR caption Workflow for DAR Determination by HIC-HPLC

Caption: Workflow for DAR Determination by HIC-HPLC

experimental_workflow_rp cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis ADC_sample ADC Sample Reduction Reduce with DTT in Denaturing Buffer ADC_sample->Reduction Injection Inject 10-20 µL Reduction->Injection Separation Gradient Elution (20-60% Mobile Phase B) Injection->Separation Detection UV Detection (280 nm) Separation->Detection Chromatogram Integrate Light & Heavy Chain Peak Areas Detection->Chromatogram Calc_DAR Calculate Average DAR Chromatogram->Calc_DAR caption Workflow for DAR Determination by RP-HPLC

Caption: Workflow for DAR Determination by RP-HPLC

experimental_workflow_ms cluster_prep Sample Preparation cluster_ms LC-MS Analysis cluster_analysis Data Analysis ADC_sample ADC Sample Dilution Dilute to 0.1-0.2 mg/mL ADC_sample->Dilution Injection Inject Sample Dilution->Injection Chromatography Online Buffer Exchange (SEC) or RP Separation Injection->Chromatography MS_Acquisition Mass Spectrometry Data Acquisition Chromatography->MS_Acquisition Deconvolution Deconvolute Mass Spectrum MS_Acquisition->Deconvolution Identify_Species Identify DAR Species by Mass Deconvolution->Identify_Species Calc_DAR Calculate Average DAR from Relative Abundance Identify_Species->Calc_DAR caption Workflow for DAR Determination by Mass Spectrometry

Caption: Workflow for DAR Determination by Mass Spectrometry

References

Analytical Methods for the Characterization of TCO-PEG1-Val-Cit-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of Antibody-Drug Conjugates (ADCs) featuring the TCO-PEG1-Val-Cit-OH linker. The strategic combination of a trans-cyclooctene (TCO) group for bioorthogonal antibody conjugation, a hydrophilic polyethylene glycol (PEG) spacer, and a cathepsin B-cleavable valine-citrulline (Val-Cit) linker necessitates a multi-faceted analytical approach to ensure product quality, consistency, and performance.

The following sections detail the key analytical methodologies for determining critical quality attributes of these ADCs, including drug-to-antibody ratio (DAR), size and charge heterogeneity, conjugation site analysis, and potency.

Determination of Drug-to-Antibody Ratio (DAR) and Purity

The average number of drug molecules conjugated to an antibody is a critical parameter that influences the ADC's efficacy and toxicity.[1][2] Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are principal techniques for determining the DAR and the distribution of different drug-loaded species.[1][3][4]

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions, making it ideal for resolving ADC species with different numbers of hydrophobic linker-drugs.

Experimental Protocol: HIC-HPLC for DAR Determination

ParameterSpecification
Column Butyl-NPR, 4.6 x 35 mm, 2.5 µm
Mobile Phase A 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, 20% Isopropanol, pH 7.0
Gradient 0-100% B over 30 minutes
Flow Rate 0.8 mL/min
Detection UV at 280 nm and/or 330 nm (if payload has absorbance)
Column Temperature 25°C

Data Presentation: HIC Profile of a this compound ADC

PeakSpeciesRetention Time (min)Peak Area (%)
1DAR 0 (Unconjugated mAb)5.25.1
2DAR 212.824.5
3DAR 418.565.3
4DAR 622.15.1
5DAR 825.4<1.0
Average DAR 3.7

The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust, denaturing method that can also be used for DAR determination, often after reduction of the ADC to separate the light and heavy chains.

Experimental Protocol: RP-HPLC for DAR Determination (Reduced ADC)

ParameterSpecification
Column C4, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 25-50% B over 30 minutes
Flow Rate 0.5 mL/min
Detection UV at 214 nm and 280 nm
Column Temperature 60°C
Sample Preparation ADC is reduced with Dithiothreitol (DTT) prior to injection.

Data Presentation: RP-HPLC Profile of a Reduced this compound ADC

PeakSpeciesRetention Time (min)Peak Area (%)
1Unconjugated Light Chain10.22.5
2Conjugated Light Chain (1 drug)14.847.5
3Unconjugated Heavy Chain18.12.6
4Conjugated Heavy Chain (1 drug)22.523.7
5Conjugated Heavy Chain (2 drugs)25.923.7
Average DAR 3.9

The average DAR is calculated based on the relative peak areas of the conjugated and unconjugated light and heavy chains.

Analysis of Size Heterogeneity

Size Exclusion Chromatography (SEC) is employed to detect and quantify aggregates and fragments, which are critical quality attributes that can impact the efficacy and immunogenicity of the ADC.

Experimental Protocol: SEC-HPLC for Aggregate and Fragment Analysis

ParameterSpecification
Column BEH200 SEC, 1.7 µm, 2.1 x 150 mm
Mobile Phase 150 mM Sodium Phosphate, 200 mM NaCl, pH 6.8
Flow Rate 0.2 mL/min
Detection UV at 280 nm
Column Temperature 25°C

Data Presentation: SEC Profile of a this compound ADC

PeakSpeciesRetention Time (min)Peak Area (%)
1High Molecular Weight Species (Aggregates)5.81.2
2Monomeric ADC7.598.5
3Low Molecular Weight Species (Fragments)9.20.3

Characterization by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for the detailed characterization of ADCs, providing information on the intact mass, DAR, and the specific sites of conjugation.

Native Mass Spectrometry for Intact Mass Analysis

Native MS allows for the analysis of the intact ADC under non-denaturing conditions, preserving the non-covalent interactions and providing a clear picture of the drug load distribution.

Experimental Protocol: Native SEC-MS for Intact ADC Analysis

ParameterSpecification
LC System UHPLC with SEC column (as in section 2)
MS System Q-TOF or Orbitrap Mass Spectrometer
Mobile Phase 150 mM Ammonium Acetate, pH 7.0
Ionization Mode Positive Ion Electrospray
Capillary Voltage 1.2-1.5 kV
Source Temperature 80-120°C
Mass Range m/z 2000-8000

Data Presentation: Deconvoluted Mass Spectrum of a this compound ADC

SpeciesObserved Mass (Da)Relative Abundance (%)
DAR 0148,0505
DAR 2150,25025
DAR 4152,45065
DAR 6154,6505
Peptide Mapping for Conjugation Site Analysis

LC-MS/MS analysis of the digested ADC (peptide mapping) is used to identify the specific amino acid residues where the drug-linker is attached.

Experimental Protocol: LC-MS/MS for Peptide Mapping

ParameterSpecification
Sample Preparation ADC is denatured, reduced, alkylated, and digested with Trypsin.
LC Column C18, 1.7 µm, 2.1 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-40% B over 60 minutes
MS System High-Resolution Mass Spectrometer (Q-TOF or Orbitrap)
Data Analysis Software is used to identify peptides with the mass of the linker-payload.

Charge Heterogeneity Analysis

Capillary Isoelectric Focusing (cIEF) separates ADC isoforms based on their isoelectric point (pI), providing a detailed profile of charge variants that can arise from modifications to the antibody or the conjugation process.

Experimental Protocol: cIEF for Charge Variant Analysis

ParameterSpecification
Instrument Capillary Electrophoresis System with UV or imaging detection
Capillary Fluorocarbon-coated fused silica
Sample Mix ADC sample mixed with ampholytes (e.g., pH 3-10), pI markers, and additives like urea to improve solubility.
Focusing Voltage 25-30 kV
Detection UV at 280 nm

Data Presentation: cIEF Profile of a this compound ADC

PeakpIRelative Peak Area (%)Putative Identification
18.215Acidic Variant
28.575Main Peak
38.810Basic Variant (e.g., C-terminal lysine)

Visualizations

ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen 1. Binding Internalization 2. Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload_Release 4. Payload Release Lysosome->Payload_Release Cathepsin B Cleavage of Val-Cit Linker Payload Active Payload Payload_Release->Payload Target Intracellular Target (e.g., Tubulin, DNA) Payload->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Induction of Cell Death

Caption: Mechanism of action for a this compound ADC.

Analytical Workflow for ADC Characterization

ADC_Analytical_Workflow cluster_dar DAR and Purity cluster_size Size Heterogeneity cluster_mass Mass Analysis cluster_charge Charge Heterogeneity ADC_Sample This compound ADC Sample HIC HIC-HPLC ADC_Sample->HIC RP_HPLC RP-HPLC (reduced) ADC_Sample->RP_HPLC SEC SEC-HPLC ADC_Sample->SEC Native_MS Native MS ADC_Sample->Native_MS Peptide_Map Peptide Mapping (LC-MS/MS) ADC_Sample->Peptide_Map cIEF cIEF ADC_Sample->cIEF node_dar_dist DAR Distribution HIC->node_dar_dist node_dar_avg Average DAR RP_HPLC->node_dar_avg node_agg Aggregates/Fragments SEC->node_agg node_intact_mass Intact Mass & DAR Native_MS->node_intact_mass node_conj_site Conjugation Site Peptide_Map->node_conj_site node_charge_var Charge Variants cIEF->node_charge_var

Caption: Integrated analytical workflow for ADC characterization.

References

Application Notes and Protocols for Bioconjugation Using TCO Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz) has emerged as a premier bioorthogonal "click chemistry" tool.[1] Its exceptionally fast reaction kinetics, high specificity, and ability to proceed under physiological conditions without a catalyst make it ideal for the precise and stable conjugation of biomolecules in complex biological environments.[2][3] This document provides detailed application notes and experimental protocols for utilizing TCO click chemistry in various bioconjugation applications, including antibody labeling, protein conjugation, and cell surface modification.

The TCO-tetrazine ligation is prized for its rapid kinetics, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹, significantly faster than other click chemistry reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][4] This high reactivity allows for efficient conjugation at low concentrations of reactants, minimizing potential cytotoxicity and preserving the biological integrity of sensitive molecules. The reaction is highly specific, as TCO and tetrazine moieties do not react with naturally occurring functional groups in biological systems, ensuring clean and targeted labeling.

Applications

TCO click chemistry has a wide range of applications in biomedical research and drug development:

  • Antibody-Drug Conjugates (ADCs): The precise and stable linkage of cytotoxic drugs to antibodies for targeted cancer therapy.

  • Molecular Imaging: Labeling biomolecules with imaging agents (e.g., fluorescent dyes, radiotracers) for in vitro and in vivo tracking.

  • Protein and Antibody Labeling: Site-specific modification of proteins and antibodies without compromising their function, which is beneficial for therapeutic efficacy and diagnostic assays.

  • Cell Surface Engineering: Modifying the surface of living cells for applications in cell-based therapies and fundamental biological studies.

  • Gene and RNA Delivery: Constructing targeted delivery systems for nucleic acid-based therapeutics.

Quantitative Data Summary

The efficiency and speed of the TCO-tetrazine ligation are key advantages over other bioorthogonal reactions. The following tables summarize important quantitative data for comparison.

Table 1: Comparison of Second-Order Rate Constants (k₂) for Common Click Chemistry Reactions

Reaction TypeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)BiocompatibilityCatalyst Required
Tetrazine-TCO Ligation Up to 10⁷, typically 800 - 30,000Excellent (copper-free)No
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)10 - 10⁴Limited in vivo due to copper cytotoxicityYes (Copper)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)~1Excellent (copper-free)No

Table 2: Reaction Parameters for TCO-Tetrazine Ligation

ParameterRecommended Condition/ValueReference(s)
Stoichiometry 1.05 to 1.5-fold molar excess of tetrazine
pH Range 6.0 - 9.0
Reaction Buffer Phosphate-buffered saline (PBS) is common
Temperature Room temperature or 37°C
Duration 30 - 60 minutes at low concentrations

Experimental Protocols

Here we provide detailed protocols for common applications of TCO click chemistry.

Protocol 1: General Procedure for Labeling Proteins with TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein, such as an antibody, with a TCO-NHS ester.

Materials:

  • Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • TCO-PEG-NHS ester (or other desired TCO-NHS derivative).

  • Anhydrous DMSO or DMF.

  • Quenching buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column (e.g., PD-10) or dialysis cassette (10K MWCO).

Procedure:

  • Protein Preparation:

    • If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it into an amine-free buffer like PBS.

    • Adjust the protein concentration to 2-5 mg/mL.

  • TCO-NHS Ester Preparation:

    • Allow the TCO-NHS ester to warm to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. The optimal ratio may need to be determined empirically.

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is below 10% of the total reaction volume to avoid protein precipitation.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction:

    • Add 1/10th volume of 1 M Tris-HCl, pH 8.0, to the reaction mixture to quench any unreacted TCO-NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Remove unconjugated TCO-NHS ester using a desalting column or dialysis.

    • For size-exclusion chromatography, equilibrate the column with PBS and elute the labeled protein. The labeled protein will typically elute first.

    • For dialysis, transfer the reaction mixture to a dialysis cassette and dialyze against a large volume of PBS at 4°C with at least three buffer changes over 24-48 hours.

  • Determination of Degree of Labeling (DOL) (Optional):

    • The DOL can be determined using various methods, such as UV-Vis spectroscopy if the TCO reagent has a chromophore, or by mass spectrometry. For fluorescently tagged TCO reagents, measure the absorbance at 280 nm (for the protein) and the dye's maximum absorbance wavelength.

Protocol 2: TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines the reaction between a TCO-functionalized protein and a tetrazine-labeled protein.

Materials:

  • TCO-modified protein (from Protocol 1).

  • Tetrazine-labeled protein.

  • Reaction buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reactant Preparation:

    • Prepare the TCO-modified protein and the tetrazine-labeled protein in the reaction buffer.

  • Conjugation Reaction:

    • Mix the TCO-labeled protein with the tetrazine-labeled protein. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-labeled protein can be used.

    • Incubate the reaction for 60 minutes at room temperature.

  • Purification (Optional):

    • If necessary, the final conjugate can be purified from any unreacted starting material using size-exclusion chromatography.

  • Storage:

    • Store the final conjugate at 4°C for short-term storage or at -20°C for long-term storage.

Protocol 3: Two-Step Labeling of Live Cell Surface Glycoproteins

This protocol utilizes metabolic glycoengineering to introduce a tetrazine handle onto the cell surface, followed by reaction with a TCO-functionalized probe (e.g., a fluorescent dye).

Materials:

  • Adherent or suspension cell line of interest.

  • Peracetylated N-tetrazinyl-acetylmannosamine (Ac4ManNTz).

  • TCO-functionalized probe (e.g., Cy3-PEG2-TCO).

  • Complete cell culture medium.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (DMSO).

Procedure:

  • Metabolic Labeling with Tetrazine:

    • Culture cells to the desired confluency.

    • Add Ac4ManNTz to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 48-72 hours to allow for the metabolic incorporation of the tetrazine-modified sugar into cell surface glycans.

  • Preparation for Labeling:

    • Prepare a 1 mM stock solution of the TCO-functionalized probe in DMSO.

    • Wash the cells twice with warm PBS (pH 7.4) to remove residual medium and unincorporated sugar.

  • Bioorthogonal "Click" Reaction:

    • Dilute the TCO-probe stock solution in culture medium or PBS to a final concentration of 5-20 µM.

    • Add the TCO-probe solution to the washed cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes and Analysis:

    • Wash the cells twice with PBS to remove any unreacted TCO probe.

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations

TCO_Tetrazine_Ligation TCO Trans-Cyclooctene (TCO) Intermediate Diels-Alder Cycloaddition Intermediate TCO->Intermediate Tetrazine Tetrazine (Tz) Tetrazine->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Intermediate->N2

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Antibody_Labeling_Workflow cluster_modification Antibody Modification cluster_conjugation Conjugation cluster_purification Purification Antibody Antibody Reaction1 Incubate (1-2h, RT) Antibody->Reaction1 TCO_NHS TCO-NHS Ester TCO_NHS->Reaction1 Purification1 Purify (SEC/Dialysis) Reaction1->Purification1 TCO_Antibody TCO-Antibody Reaction2 Click Reaction (30-60 min, RT) TCO_Antibody->Reaction2 Tetrazine_Payload Tetrazine-Payload (e.g., Drug, Dye) Tetrazine_Payload->Reaction2 Purification2 Purify (Optional) Reaction2->Purification2 ADC Antibody-Payload Conjugate Purification1->TCO_Antibody Purification2->ADC

Caption: Experimental workflow for antibody-payload conjugation.

Cell_Surface_Labeling_Workflow cluster_metabolic Metabolic Engineering cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis Cells Live Cells Incubation1 Incubate (48-72h) Cells->Incubation1 Ac4ManNTz Ac4ManNTz (Tetrazine Sugar) Ac4ManNTz->Incubation1 Tz_Cells Tetrazine-Labeled Cells Incubation1->Tz_Cells Incubation2 Click Reaction (30-60 min) Tz_Cells->Incubation2 TCO_Probe TCO-Probe (e.g., TCO-Dye) TCO_Probe->Incubation2 Labeled_Cells Labeled Cells Incubation2->Labeled_Cells Analysis Fluorescence Microscopy / Flow Cytometry Labeled_Cells->Analysis

Caption: Workflow for live cell surface labeling.

References

Application Notes and Protocols: Synthesis and Application of Fluorescent Probes with TCO-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted fluorescent probes is a cornerstone of modern biological research and drug development, enabling precise visualization and tracking of biomolecules in complex biological systems. This document provides detailed application notes and protocols for the synthesis and application of fluorescent probes utilizing the advanced TCO-PEG1-Val-Cit-OH linker.

This linker system is engineered for sophisticated bioconjugation strategies, incorporating several key features for enhanced performance.[1] The trans-Cyclooctene (TCO) group facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with tetrazine-modified targets.[1][2][3][] A hydrophilic polyethylene glycol (PEG1) spacer improves aqueous solubility and minimizes non-specific interactions. The core of the linker is a valine-citrulline (Val-Cit) dipeptide, which is specifically designed for cleavage by Cathepsin B, a protease often upregulated in the lysosomal compartments of cancer cells. This enzymatic cleavage triggers the release of the fluorescent payload, making it a powerful tool for studying cellular internalization and lysosomal trafficking.

These application notes will guide users through the process of conjugating a fluorescent dye to the this compound linker, followed by the conjugation of the resulting probe to a tetrazine-modified biomolecule, and the subsequent characterization of the final conjugate.

Signaling Pathway and Mechanism of Action

The functionality of a fluorescent probe built with the TCO-PEG1-Val-Cit linker is predicated on a targeted release mechanism. Once the probe is conjugated to a targeting moiety (e.g., an antibody) and introduced to a cellular environment, it binds to its target on the cell surface and is internalized, typically via endocytosis. The probe is then trafficked to the lysosome. The acidic and enzyme-rich milieu of the lysosome, containing high concentrations of proteases like Cathepsin B, facilitates the cleavage of the Val-Cit dipeptide. This cleavage event initiates the release of the fluorescent payload, leading to a localized increase in fluorescence signal within the lysosome.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Probe Targeting Moiety-Tz + TCO-Probe Receptor Cell Surface Receptor Probe->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Cathepsin B Cleavage of Val-Cit Lysosome->Cleavage Fusion Fluorophore Released Fluorophore (Fluorescence Signal) Cleavage->Fluorophore Release

Intracellular activation of the Val-Cit cleavable fluorescent probe.

Experimental Protocols

The overall workflow for creating a targeted fluorescent probe using the this compound linker involves three main stages:

  • Modification of the targeting biomolecule (e.g., an antibody) with a tetrazine (Tz) moiety.

  • Conjugation of a fluorescent dye to the this compound linker.

  • The bioorthogonal "click" reaction between the tetrazine-modified antibody and the TCO-linker-fluorophore conjugate.

Ab Antibody Ab_Tz Tetrazine-Modified Antibody (Ab-Tz) Ab->Ab_Tz Modification Tz_NHS Tetrazine-NHS Ester Tz_NHS->Ab_Tz ADC Targeted Fluorescent Probe (Ab-Tz-TCO-Probe) Ab_Tz->ADC iEDDA Click Reaction TCO_Linker This compound TCO_Probe TCO-Linker-Fluorophore (TCO-Probe) TCO_Linker->TCO_Probe Activation & Conjugation Fluorophore Amine-Reactive Fluorophore Fluorophore->TCO_Probe TCO_Probe->ADC

General workflow for the synthesis of a targeted fluorescent probe.
Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent reaction with the TCO-linker-fluorophore.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove excess, unreacted tetrazine reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

Protocol 2: Conjugation of a Fluorophore to this compound

This protocol outlines the attachment of an amine-reactive fluorescent dye to the hydroxyl group of the this compound linker via an activated intermediate.

Materials:

  • This compound

  • p-Nitrophenyl chloroformate

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 Cadaverine)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DCM.

    • Add p-nitrophenyl chloroformate (1.2 equivalents) and pyridine (1.5 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Purify the resulting activated TCO-PEG1-Val-Cit-PABC-PNP by silica gel chromatography.

  • Fluorophore Conjugation:

    • Dissolve the purified activated linker and the amine-reactive fluorescent dye in a suitable solvent like DMF or DMSO.

    • Stir the mixture at room temperature overnight, protected from light.

  • Purification: Purify the resulting TCO-PEG1-Val-Cit-Fluorophore conjugate using reverse-phase HPLC to obtain a product of high purity.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Protocol 3: ADC Conjugation via iEDDA Click Chemistry

This protocol details the final conjugation of the TCO-linker-fluorophore to the tetrazine-modified antibody.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • TCO-linker-fluorophore from Protocol 2

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC)

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of the TCO-linker-fluorophore in DMSO.

  • Conjugation Reaction: Add a 1.5 to 3.0 molar excess of the TCO-linker-fluorophore stock solution to the mAb-Tz solution. The reaction is typically very fast and can be complete in under an hour at room temperature.

  • Purification: Remove any unreacted TCO-linker-fluorophore and potential aggregates using SEC.

  • Characterization: Analyze the final fluorescent probe conjugate for dye-to-antibody ratio (DAR), purity, and aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and SEC.

Data Presentation

The following tables summarize typical quantitative data that should be collected during the synthesis and characterization process.

Table 1: Synthesis and Purification of TCO-Linker-Fluorophore

ParameterTypical ValueMethod of Analysis
Reaction Time 4-12 hoursTLC / LC-MS
Crude Purity 70-85%LC-MS
Purification Method Reverse-Phase HPLC-
Final Purity >95%HPLC
Overall Yield 50-70%Gravimetric
Mass Confirmation Expected M+H⁺Mass Spectrometry

Table 2: Characterization of the Final Targeted Fluorescent Probe

ParameterTypical ValueMethod of Analysis
Average Dye-to-Antibody Ratio (DAR) 1.8 - 2.2UV-Vis / HIC-HPLC
Monomeric Purity >98%SEC-HPLC
Concentration 1-5 mg/mLUV-Vis (A280)
Endotoxin Levels < 1.0 EU/mgLAL Assay
Binding Affinity (vs. unmodified Ab) < 2-fold changeELISA / SPR

Troubleshooting

Common issues during the synthesis and purification of these probes are outlined below.

cluster_troubleshooting Troubleshooting Workflow cluster_examples Common Issues Issue Observed Issue Cause Potential Cause Issue->Cause Investigate Solution Recommended Solution Cause->Solution Address Low_DAR Low DAR Cause_Low_DAR Inactive Reagents Suboptimal pH Low_DAR->Cause_Low_DAR Aggregation Aggregation Cause_Aggregation High DAR Hydrophobicity Aggregation->Cause_Aggregation Solution_Low_DAR Use Fresh Reagents Optimize Buffer pH Cause_Low_DAR->Solution_Low_DAR Solution_Aggregation Reduce Linker Molar Excess Use SEC for Purification Cause_Aggregation->Solution_Aggregation

A general workflow for troubleshooting common synthesis issues.

References

Troubleshooting & Optimization

troubleshooting low yield in TCO-PEG1-Val-Cit-OH conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG1-Val-Cit-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of antibody-drug conjugates (ADCs) using this linker.

Frequently Asked Questions (FAQs)

Q1: What are the individual components of the this compound linker and their respective functions?

A1: The this compound linker is a sophisticated chemical tool used in the creation of ADCs, comprised of several key functional units:

  • TCO (trans-cyclooctene): A strained alkene that serves as a reactive handle for bioorthogonal "click chemistry." It readily participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule, allowing for a highly specific and efficient covalent bond formation under mild conditions.[1][2]

  • PEG1: A single polyethylene glycol spacer. This hydrophilic unit enhances the water solubility of the linker-payload complex.[1][3] This can help to mitigate aggregation, a common issue when working with hydrophobic drug molecules.[1]

  • Val-Cit (Valine-Citrulline): A dipeptide sequence specifically designed to be a substrate for Cathepsin B. This enzyme is highly active within the lysosomes of cells. This targeted cleavage ensures that the cytotoxic payload is released inside the target cell, minimizing systemic toxicity.

  • OH (Hydroxyl Group): This terminal hydroxyl group provides a point of attachment for a cytotoxic payload, typically through an esterification reaction or after activation.

Q2: How is the this compound linker attached to an antibody and a payload?

A2: The process typically involves a two-part strategy. First, the payload is attached to the linker. The hydroxyl group on the linker is activated (e.g., to a p-nitrophenyl carbonate) to react with an amine group on the payload. Second, the antibody is separately modified with a tetrazine-containing molecule. The final step is the bioorthogonal "click" reaction where the TCO group on the linker-payload construct reacts specifically with the tetrazine group on the antibody to form a stable covalent bond. This highly efficient reaction can be performed in aqueous buffers at physiological pH.

Q3: What are the recommended storage and handling conditions for the this compound linker?

A3: Proper storage and handling are critical to maintain the reactivity of the linker. It is recommended to store the lyophilized solid at –20°C, protected from light and moisture. For creating stock solutions, use anhydrous organic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). It is advisable to prepare aliquots of the stock solution to avoid multiple freeze-thaw cycles. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation.

Troubleshooting Guide: Low Conjugation Yield

Low yield is a common challenge in the conjugation process. The following guide provides a structured approach to identifying and resolving potential issues.

Problem: The final yield of the conjugated antibody-drug conjugate (ADC) is lower than expected.

This can be due to inefficiencies in either the initial activation and payload attachment to the linker, or the final ligation of the linker-payload to the antibody.

Possible Cause Troubleshooting Steps & Recommendations
Inefficient Activation of the Linker Verify Reagents: Ensure that activating agents (e.g., p-nitrophenyl chloroformate) are fresh and have been stored under anhydrous conditions. Optimize Reaction Conditions: Monitor the activation reaction by TLC or LC-MS to ensure it goes to completion. Adjust reaction time and temperature as needed.
Degradation of the TCO Moiety Protect from Light: The TCO group is sensitive to light and can isomerize to a less reactive form. Perform all steps involving the TCO linker in low-light conditions. Check for Thiol-Containing Reagents: TCO can be deactivated by thiols. If reducing agents like DTT or TCEP are used (e.g., for antibody disulfide reduction), they must be completely removed before the introduction of the TCO-linker. Use Fresh Reagents: The TCO group can slowly degrade in aqueous solutions. Use freshly prepared TCO-functionalized molecules for conjugation.
Suboptimal TCO-Tetrazine Ligation Conditions pH: The TCO-tetrazine reaction is generally efficient over a pH range of 6-9. Ensure your reaction buffer is within this range. Molar Ratio: Optimize the molar ratio of the TCO-linker-payload to the tetrazine-modified antibody. A 1.05-1.5 fold molar excess of the tetrazine-containing molecule to the TCO-containing molecule is often recommended. Solvent: Ensure that the TCO-linker-payload is fully dissolved before adding it to the aqueous reaction buffer. The final concentration of organic co-solvents like DMSO should ideally be kept below 10% to avoid antibody denaturation.
Steric Hindrance PEG Spacer: The PEG1 spacer is designed to minimize steric hindrance by extending the TCO group away from the payload and the antibody surface. If low yield persists, consider a linker with a longer PEG chain.
Inaccurate Quantification of Reactants Confirm Concentrations: Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentrations of your stock solutions of the TCO-linker-payload and the tetrazine-modified antibody before setting up the reaction.
Purification Issues Choice of Method: Size-exclusion chromatography (SEC) is commonly used to separate the ADC from excess, unreacted linker-payload. Hydrophobic interaction chromatography (HIC) can be used to separate ADCs with different drug-to-antibody ratios (DARs). Ensure the chosen method is appropriate and optimized for your specific ADC.

Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation via TCO-Tetrazine Ligation

This protocol outlines the key steps for conjugating a this compound-payload to a tetrazine-modified antibody.

1. Preparation of Tetrazine-Modified Antibody:

  • Modify your antibody of interest with a tetrazine-NHS ester reagent according to the manufacturer's protocol. This typically involves reacting the antibody's lysine residues with the NHS ester in a suitable buffer (e.g., PBS, pH 7.4-8.0).
  • Remove excess, unreacted tetrazine reagent using a desalting column or buffer exchange.
  • Determine the concentration and degree of labeling of the tetrazine-modified antibody.

2. Preparation of TCO-Linker-Payload:

  • Synthesize and purify the TCO-PEG1-Val-Cit-payload conjugate.
  • Prepare a concentrated stock solution (e.g., 10 mM) of the TCO-linker-payload in anhydrous DMSO.

3. TCO-Tetrazine Conjugation Reaction:

  • In a suitable reaction vessel, add the tetrazine-modified antibody in a reaction buffer (e.g., PBS, pH 7.4).
  • Add the desired molar excess of the TCO-linker-payload stock solution to the antibody solution. The final DMSO concentration should be kept low (e.g., <10%).
  • Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

4. Purification of the ADC:

  • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove any unreacted TCO-linker-payload.
  • Use an appropriate buffer for the SEC column, such as PBS.

5. Characterization of the ADC:

  • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels. Techniques such as HIC-HPLC, SEC-HPLC, and UV-Vis spectroscopy are commonly employed.

Visualizations

Diagram 1: TCO-Tetrazine Ligation Workflow

G cluster_0 Antibody Preparation cluster_1 Linker-Payload Preparation cluster_2 Final Conjugation & Purification Ab Antibody Tz_NHS Tetrazine-NHS Ester Ab->Tz_NHS Reaction (pH 7.4-8.0) Tz_Ab Tetrazine-Modified Antibody Tz_NHS->Tz_Ab Purify_Ab Purification (e.g., Desalting Column) Tz_Ab->Purify_Ab Purified_Tz_Ab Purified Tetrazine-Ab Linker This compound Payload Payload Linker->Payload Activation & Conjugation Linker_Payload TCO-Linker-Payload Payload->Linker_Payload Final_Reaction TCO-Tetrazine Ligation (Click) Linker_Payload->Final_Reaction Purified_Tz_Ab->Final_Reaction Crude_ADC Crude ADC Final_Reaction->Crude_ADC Final_Purification Purification (e.g., SEC) Crude_ADC->Final_Purification Final_ADC Purified ADC Final_Purification->Final_ADC

Caption: Experimental workflow for ADC synthesis using TCO-tetrazine ligation.

Diagram 2: Intracellular Drug Release Pathway

G ADC 1. ADC binds to cell surface antigen Internalization 2. Internalization (Endocytosis) ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome->Cleavage Release 5. Self-immolation of PABC & Payload Release Cleavage->Release Action 6. Payload exerts cytotoxic effect Release->Action

Caption: Mechanism of intracellular drug release for a Val-Cit-PABC linker.

References

Technical Support Center: TCO-PEG1-Val-Cit-OH for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to antibody-drug conjugate (ADC) aggregation when using the TCO-PEG1-Val-Cit-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it help prevent ADC aggregation?

A1: this compound is a heterobifunctional ADC linker composed of four key parts. The trans-cyclooctene (TCO) group allows for a highly efficient and specific "click chemistry" reaction with a tetrazine-modified antibody.[1][2] The Valine-Citrulline (Val-Cit) dipeptide is a sequence designed to be cleaved by enzymes like Cathepsin B inside the target tumor cell, ensuring specific payload release.[3] The "-OH" group is the attachment point for the cytotoxic payload.

Crucially, the short polyethylene glycol (PEG1) spacer is included to increase the hydrophilicity of the linker-payload complex.[3][4] Many potent cytotoxic payloads are hydrophobic, and attaching them to an antibody increases the overall surface hydrophobicity of the ADC, which is a primary driver of aggregation. The PEG1 linker helps to counteract this by creating a hydration shell, which can improve the solubility of the ADC and reduce the propensity for individual ADC molecules to stick together.

Q2: I'm still observing aggregation even when using the this compound linker. What are the likely causes?

A2: While the PEG1 spacer mitigates hydrophobicity, aggregation can still occur due to several factors:

  • High Drug-to-Antibody Ratio (DAR): Even with a hydrophilic linker, a high number of conjugated payloads can create hydrophobic patches on the antibody surface, leading to aggregation.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your conjugation and formulation buffers are critical. If the buffer pH is too close to the antibody's isoelectric point (pI), its solubility will be at its lowest, increasing the risk of aggregation.

  • Presence of Organic Co-solvents: While often necessary to dissolve the linker-payload, high concentrations of organic solvents (like DMSO) in the final reaction mixture can partially denature the antibody, exposing hydrophobic regions and causing aggregation.

  • Temperature and Physical Stress: Exposing the ADC to high temperatures, vigorous agitation, or multiple freeze-thaw cycles can cause the antibody to unfold and aggregate.

  • Linker Architecture: While TCO-PEG1 is linear, the way linkers are positioned on the antibody can influence aggregation. Different architectures, such as pendant or branched PEGs, can have varying effects on stability.

Q3: How can I optimize my formulation to further reduce the risk of aggregation?

A3: Formulation optimization is key to long-term stability. Consider screening various excipients that are known to stabilize proteins:

  • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are highly effective at preventing protein aggregation by reducing surface adsorption.

  • Sugars/Polyols: Sugars such as sucrose and trehalose are excellent stabilizers that can protect the ADC during freeze-thaw cycles and long-term storage.

  • Amino Acids: Certain amino acids, like arginine and glycine, can act as aggregation inhibitors by interacting with the protein surface.

  • Buffer Selection: Screen different buffer systems (e.g., histidine, citrate) at various pH levels (ideally at least one unit away from the antibody's pI) to find the most stabilizing conditions.

Q4: What analytical techniques are essential for monitoring ADC aggregation?

A4: A combination of techniques is recommended for a comprehensive assessment of ADC aggregation:

  • Size Exclusion Chromatography (SEC-HPLC): This is the most common and effective method for separating and quantifying high molecular weight (HMW) species (aggregates) from the monomeric ADC.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is highly sensitive to the presence of small amounts of large aggregates.

  • Non-Reducing SDS-PAGE: This technique separates proteins by molecular weight under denaturing but non-reducing conditions, preserving disulfide bonds. It allows for the visualization of dimers and other covalently linked aggregates.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of ADCs using the this compound linker.

Issue Potential Cause Troubleshooting Steps & Recommendations
High levels of aggregation (>5%) observed by SEC-HPLC immediately after conjugation. High Drug-to-Antibody Ratio (DAR): The overall hydrophobicity is too high.Optimize DAR: Perform a titration experiment with varying molar excesses of the linker-payload to find the highest DAR achievable with acceptable (<5%) aggregation. (See Protocol 1)
Suboptimal Conjugation Buffer: The pH is too close to the antibody's pI, or the buffer composition is destabilizing.Screen Buffers: Test a range of buffers (e.g., phosphate, histidine, Tris) and pH values. Ensure the final pH is at least 1 unit away from the antibody's pI.
High Concentration of Organic Co-solvent: The co-solvent (e.g., DMSO) used to dissolve the linker-payload is denaturing the antibody.Minimize Co-solvent: Keep the final concentration of the organic co-solvent below 10% (v/v), ideally below 5%. Add the linker stock solution to the antibody buffer slowly while gently stirring.
ADC precipitates during purification or buffer exchange. Buffer Mismatch: The purification or final formulation buffer is not suitable for the ADC, leading to insolubility.Pre-formulation Screening: Before large-scale purification, screen several formulation buffers for their ability to maintain ADC solubility and stability. (See Protocol 4)
High Salt Concentration (HIC): Elution from Hydrophobic Interaction Chromatography (HIC) columns often involves high salt concentrations that can promote aggregation if not removed promptly.Rapid Buffer Exchange: Immediately after HIC, perform a buffer exchange into the final formulation buffer using techniques like Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC).
Increase in aggregation observed during storage or after freeze-thaw cycles. Formulation Instability: The final formulation buffer lacks sufficient stabilizing excipients.Add Stabilizers: Incorporate cryoprotectants like sucrose or surfactants like Polysorbate 80 into the final formulation to improve stability.
Physical Stress: Repeated freeze-thaw cycles or agitation are causing the ADC to denature and aggregate.Optimize Storage: Aliquot the purified ADC into single-use volumes to avoid multiple freeze-thaw cycles. Store at a recommended temperature (e.g., -80°C). Handle samples gently, avoiding vigorous vortexing.

Quantitative Data Summary

The inclusion of PEG linkers is a well-established strategy to reduce the aggregation of ADCs. The following tables summarize representative data on the impact of PEG linkers on key ADC characteristics.

Table 1: Impact of PEG Linker on ADC Aggregation and Solubility

Linker TypePayload% High Molecular Weight Species (by SEC-HPLC)Solubility (mg/mL)Reference
Non-PEG LinkerHydrophobic Toxin A> 30%< 2Synthesized Data
Mal-PEG8-COOH Hydrophobic Toxin A< 5% > 20 Synthesized Data

This data illustrates a common trend where replacing a non-PEG linker with a monodisperse PEG linker can lead to a significant reduction in aggregation and a dramatic increase in solubility.

Table 2: Influence of PEG Linker Length on ADC Aggregation

LinkerDAR% Aggregation (by SEC-HPLC)Reference
PEG23.9~2%
PEG4~3.5~5%
PEG82.4~7%

Note: The relationship between PEG linker length and aggregation is not always linear and can be influenced by the specific antibody, payload, and conjugation chemistry. In some cases, longer PEG chains can lead to unexpected increases in aggregation, highlighting the need for empirical optimization.

Experimental Protocols

Protocol 1: DAR Optimization to Minimize Aggregation

  • Set up Parallel Reactions: Prepare a series of conjugation reactions with varying molar ratios of the this compound-payload to the tetrazine-modified antibody (e.g., 3:1, 5:1, 7:1, 10:1).

  • Incubate: Ensure all reactions are incubated under identical conditions (buffer, temperature, time).

  • Purify: After conjugation, purify each ADC sample using a desalting column to remove excess linker-payload.

  • Analyze DAR: Determine the average DAR for each sample using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Analyze Aggregation: Analyze the aggregation level (%HMW) in each purified sample using SEC-HPLC (see Protocol 2).

  • Select Optimal Ratio: Choose the molar ratio that provides the highest DAR while maintaining an acceptable level of aggregation (typically <5%).

Protocol 2: SEC-HPLC Analysis of ADC Aggregation

  • Instrumentation: Use a UHPLC or HPLC system with a UV detector (monitoring at 280 nm).

  • Column: Select a size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, or similar).

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate-buffered saline solution (e.g., 150 mM sodium phosphate, pH 6.8-7.4). For some hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., 5-15% isopropanol) may be necessary to improve peak shape.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

  • Injection: Inject 10-20 µL of the prepared sample.

  • Run Method: Run the isocratic method for a sufficient time to allow for the elution of the aggregate, monomer, and any fragment peaks (typically 15-30 minutes).

  • Data Analysis: Integrate the peak areas for the high molecular weight (HMW) species (aggregates) and the main monomer peak. Calculate the percentage of aggregation as: % Aggregation = (Area of HMW Peaks / Total Area of All Peaks) * 100.

Protocol 3: Non-Reducing SDS-PAGE for Aggregate Visualization

  • Sample Preparation: Mix the ADC sample (2-5 µg) with a non-reducing sample buffer (e.g., Laemmli buffer without β-mercaptoethanol or DTT). Do not heat the sample, as this can induce aggregation.

  • Gel Electrophoresis: Load the sample onto a 4-12% Bis-Tris polyacrylamide gel. Include a lane with the unconjugated antibody as a control and a molecular weight marker.

  • Run Gel: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

  • Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.

  • Analysis: Visualize the gel. The monomeric ADC should appear as a single band. Aggregates (e.g., dimers) will appear as distinct bands at higher molecular weights (e.g., ~300 kDa for a dimer).

Protocol 4: Formulation Screening by Dynamic Light Scattering (DLS)

  • Prepare Buffers: Prepare a panel of formulation buffers with varying pH (e.g., citrate pH 6.0, histidine pH 6.5) and excipients (e.g., with/without 5% sucrose, with/without 0.02% Polysorbate 80).

  • Sample Preparation: Exchange the purified ADC into each of the formulation buffers.

  • DLS Measurement: Measure the hydrodynamic radius (Rh) and polydispersity index (%Pd) for each sample using a DLS instrument.

  • Stress Samples: Subject the samples to stress conditions, such as incubation at an elevated temperature (e.g., 40°C for 1 week) or several freeze-thaw cycles.

  • Re-measure: After the stress period, re-measure the Rh and %Pd by DLS.

  • Data Analysis: The formulation that shows the smallest change in average size and polydispersity after stress is considered the most stable and optimal for preventing aggregation.

Visualizations

// Logical relationship for troubleshooting loop Formulate -> DAR_Opt [style=dashed, color="#EA4335", label=" If Aggregation Persists"]; } .enddot Caption: A logical workflow for minimizing ADC aggregation.

G

References

Technical Support Center: Enhancing the In Vivo Stability of TCO-PEG1-Val-Cit-OH ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with TCO-PEG1-Val-Cit-OH Antibody-Drug Conjugates (ADCs). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during preclinical mouse model studies, with a focus on improving ADC stability.

Frequently Asked Questions (FAQs)

Q1: What are the components of the this compound linker and what are their functions?

A1: The this compound linker is a multi-component system designed for precise ADC construction and controlled payload release.[1][2]

  • TCO (trans-cyclooctene): This is a strained alkene that serves as a bioorthogonal "handle." It reacts specifically and efficiently with a tetrazine-modified antibody through a "click chemistry" reaction known as inverse-electron-demand Diels-Alder (iEDDA).[1][2][3] This allows for site-specific conjugation, leading to a more homogeneous ADC product.

  • PEG1: This single polyethylene glycol unit is a hydrophilic spacer. Its purpose is to increase the overall water solubility of the often-hydrophobic linker-payload, which can help reduce aggregation and improve the pharmacokinetic properties of the ADC.

  • Val-Cit (Valine-Citrulline): This dipeptide is designed to be cleaved by specific enzymes called proteases, particularly Cathepsin B, which is highly active inside the lysosomes of tumor cells. This enzymatic cleavage is the intended mechanism for releasing the cytotoxic payload within the target cell.

  • PABC (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PABC moiety spontaneously decomposes to release the active drug in its unmodified form.

  • -OH (Hydroxyl group): This is the attachment point for the cytotoxic payload.

Q2: My primary issue is premature payload release in my mouse model. What is the most likely cause?

A2: A well-documented issue with Val-Cit based linkers is their instability in rodent plasma. The primary cause is the cleavage of the Val-Cit dipeptide by a mouse plasma enzyme called carboxylesterase 1c (Ces1c). This enzyme is not as prevalent or active in human plasma, meaning the instability you are observing in mice may not be representative of the ADC's stability in humans. This premature release can lead to an underestimation of the therapeutic index in murine models.

Q3: I am observing high levels of aggregation with my purified ADC. What factors could be contributing to this?

A3: ADC aggregation is a common problem, primarily driven by an increase in the overall hydrophobicity of the antibody after conjugation with the linker-payload. Several factors can exacerbate this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic drug-linker molecules per antibody increases the propensity for aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing excipients in your formulation buffer can significantly impact ADC stability. If the buffer pH is too close to the antibody's isoelectric point, solubility can decrease, leading to aggregation.

  • Physical Stress: Exposure to high temperatures, agitation, or repeated freeze-thaw cycles can denature the antibody and induce aggregation.

Q4: How does the PEG1 spacer in the linker help with stability?

A4: The polyethylene glycol (PEG) spacer is hydrophilic. By incorporating it into the linker, it helps to counteract the hydrophobicity of the cytotoxic payload. This can improve the solubility of the entire ADC molecule, reducing its tendency to aggregate. Longer PEG chains can further enhance solubility and prolong the plasma half-life of the ADC.

Troubleshooting Guides

Issue 1: Premature Payload Release in Mouse Plasma
  • Potential Cause: Cleavage of the Val-Cit linker by mouse carboxylesterase 1c (Ces1c).

  • Troubleshooting Steps & Solutions:

Suggested SolutionRationale
Confirm Species-Specific Instability Perform an in vitro plasma stability assay comparing your ADC's stability in mouse plasma versus human plasma. A significantly faster payload release in mouse plasma points to Ces1c-mediated cleavage.
Utilize Humanized Mouse Models Consider using humanized mouse models or Ces1c knockout mice for in vivo studies. These models will provide a more accurate assessment of the ADC's stability and therapeutic window as it would be in humans.
Modify the Linker Design If feasible, consider linker modifications. For example, adding a hydrophilic group at the P3 position (e.g., a glutamic acid residue to create a Glu-Val-Cit linker) has been shown to reduce susceptibility to Ces1c cleavage while maintaining sensitivity to Cathepsin B.
Enzyme Inhibition (Diagnostic) As a diagnostic tool, incubate your ADC in mouse plasma with and without a broad-spectrum serine hydrolase inhibitor. A reduction in payload release in the presence of the inhibitor would further confirm enzymatic degradation.
Issue 2: High Levels of ADC Aggregation
  • Potential Cause: Increased hydrophobicity of the ADC due to the linker-payload, high DAR, or suboptimal formulation conditions.

  • Troubleshooting Steps & Solutions:

Suggested SolutionRationale
Optimize Drug-to-Antibody Ratio (DAR) Aim for a lower, more homogeneous DAR. A lower DAR reduces the overall hydrophobicity of the ADC, decreasing its tendency to aggregate. You can control this by adjusting the molar ratio of the linker-payload to the antibody during conjugation.
Screen Formulation Buffers Systematically screen different buffer systems (e.g., histidine, citrate) and pH levels. The optimal pH is often at least one unit away from the antibody's isoelectric point.
Incorporate Stabilizing Excipients Screen and add stabilizing excipients to your final formulation. Common examples include polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine).
Optimize Purification and Handling Use gentle purification methods like tangential flow filtration (TFF) for buffer exchange. Introduce a final size-exclusion chromatography (SEC) "polishing" step to remove aggregates formed during purification. Avoid repeated freeze-thaw cycles by storing the purified ADC in aliquots at -80°C.

Quantitative Data Summary

The following tables summarize key data related to ADC stability.

Table 1: Representative Stability of a Val-Cit-PABC ADC in Different Plasma Matrices (Illustrative data based on published findings)

Plasma SourceIncubation Time (hours)Intact ADC Remaining (%)Key Observations
Mouse24~65%Significant payload loss is observed within the first 24 hours due to Ces1c activity.
Rat24~75%Also susceptible to carboxylesterase activity, but may be slightly more stable than in mouse plasma.
Cynomolgus Monkey96>90%Generally shows good stability, more representative of human plasma.
Human168>95%The Val-Cit linker is generally stable in human plasma, highlighting the species-specific nature of the instability.

Table 2: Impact of DAR on ADC Aggregation (Illustrative data)

Average DAR% High Molecular Weight Species (%HMW) by SECInterpretation
2< 1%Low DAR typically results in minimal aggregation.
42-5%A moderate and often acceptable level of aggregation.
8> 10%High DAR significantly increases hydrophobicity and the risk of aggregation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assessment
  • ADC Preparation: Prepare the ADC at a stock concentration of 1 mg/mL in PBS.

  • Plasma Incubation: Dilute the ADC stock into fresh mouse, rat, and human plasma to a final concentration of 0.1 mg/mL.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At designated time points (e.g., 0, 6, 24, 48, 96 hours), collect aliquots and immediately store them at -80°C to stop further reactions.

  • Sample Analysis:

    • For Free Payload Analysis (LC-MS): Thaw samples, precipitate plasma proteins with acetonitrile, centrifuge to pellet the proteins, and analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.

    • For DAR Analysis (HIC-HPLC): Thaw samples and analyze using a Hydrophobic Interaction Chromatography (HIC) column to resolve different DAR species and calculate the average DAR at each time point.

Protocol 2: DAR Optimization and Aggregation Analysis
  • Conjugation Reactions: Set up a series of conjugation reactions with varying molar ratios of the this compound-payload to the tetrazine-modified antibody (e.g., 3:1, 5:1, 7:1, 10:1). Incubate under identical conditions.

  • Purification: After conjugation, purify the ADCs using a standard protocol (e.g., SEC).

  • DAR Determination: Determine the average DAR for each purified ADC using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

  • Aggregation Analysis: Analyze the level of aggregation (specifically the percentage of high molecular weight species, %HMW) in each sample using Size Exclusion Chromatography (SEC-HPLC).

  • Selection: Select the highest DAR that maintains an acceptable level of aggregation (e.g., <5% HMW).

Visualizations

ADC Mechanism of Action & Payload Release

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_cell_death Cancer Cell ADC_circ ADC Circulates (Stable Linker) ADC_bind 1. ADC Binds to Tumor Antigen ADC_circ->ADC_bind ADC_internalize 2. Internalization (Endocytosis) ADC_bind->ADC_internalize Lysosome 3. Trafficking to Lysosome ADC_internalize->Lysosome Cleavage 4. Cathepsin B Cleaves Val-Cit Linker Lysosome->Cleavage Release 5. PABC Self-Immolation & Payload Release Cleavage->Release Payload_action 6. Payload Induces Apoptosis Release->Payload_action Troubleshooting_Workflow cluster_actions Actionable Solutions cluster_validation Validation Steps Start Observe Premature Payload Release in Mouse Model Hypothesis Hypothesis: Ces1c-mediated cleavage of Val-Cit linker Start->Hypothesis Validation1 In Vitro Plasma Stability Assay (Mouse vs. Human) Hypothesis->Validation1 Confirm Hypothesis Action1 Switch to Ces1c Knockout/Humanized Mouse Model Validation2 Confirm Improved Stability in New Model or with New Linker Action1->Validation2 Action2 Modify Linker Design (e.g., Glu-Val-Cit) Action2->Validation2 Action3 Proceed with Caution (Acknowledge limitations of mouse model) Validation1->Action1 If Confirmed Validation1->Action2 If Confirmed Validation1->Action3 If Confirmed

References

challenges in characterizing TCO-PEG1-Val-Cit-OH ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of Antibody-Drug Conjugates (ADCs) utilizing the TCO-PEG1-Val-Cit-OH linker system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the functions of its components?

A1: this compound is a sophisticated linker used in the creation of ADCs. Each component plays a critical role in the functionality of the ADC:[1][2][3][4]

  • TCO (trans-cyclooctene): This is a strained alkene that participates in a bioorthogonal "click chemistry" reaction with a tetrazine-modified molecule.[1] This allows for highly specific and efficient conjugation to the antibody, resulting in a more uniform Drug-to-Antibody Ratio (DAR).

  • PEG1: This single polyethylene glycol unit is a hydrophilic spacer. Its purpose is to increase the overall solubility of the ADC, which is particularly important when working with hydrophobic payloads, and can help to reduce aggregation.

  • Val-Cit (Valine-Citrulline): This dipeptide sequence is designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are more abundant inside target tumor cells. This ensures the controlled release of the cytotoxic payload within the intended cellular environment.

  • -OH: The hydroxyl group serves as the attachment point for the cytotoxic payload during the synthesis of the linker-drug conjugate.

Q2: What are the primary causes of ADC aggregation when using this linker?

A2: Aggregation is a common challenge in ADC development. The primary driver is the increase in surface hydrophobicity of the antibody after conjugation with the often hydrophobic linker-payload. This can lead to protein-protein interactions and the formation of aggregates. Key contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR often leads to increased aggregation due to the greater number of hydrophobic molecules attached to the antibody. Studies have shown that it can be difficult to achieve a high DAR with Val-Cit linkers due to precipitation and aggregation.

  • Suboptimal Buffer Conditions: The pH, ionic strength, and absence of stabilizing excipients in the formulation can promote aggregation.

  • Temperature and Physical Stress: Exposure to high temperatures, agitation, or repeated freeze-thaw cycles can denature the antibody and lead to aggregation.

Q3: How does the Val-Cit linker impact the stability of the ADC in plasma?

A3: The Val-Cit linker is designed to be stable in the bloodstream and release the payload inside the target cells. However, its stability can be species-dependent. The Val-Cit dipeptide can be prematurely cleaved by the enzyme carboxylesterase 1C (Ces1C) found in rodent plasma, leading to off-target toxicity. This linker is generally more stable in human plasma.

Q4: What are the most important analytical techniques for characterizing these ADCs?

A4: A multi-faceted analytical approach is necessary to characterize this compound ADCs. Key techniques include:

  • Size Exclusion Chromatography (SEC): Used to quantify high molecular weight species, or aggregates, in the ADC sample.

  • Hydrophobic Interaction Chromatography (HIC): A powerful method for determining the drug-to-antibody ratio (DAR) by separating species with different levels of hydrophobicity.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate and quantify the light and heavy chains with different drug loads.

  • Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the intact ADC and its subunits, which is crucial for confirming the DAR and identifying different drug-loaded species.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected by SEC

Q: My ADC preparation shows a high percentage of aggregates in the SEC chromatogram. What are the potential causes and how can I troubleshoot this?

A: High aggregation can compromise the efficacy and safety of your ADC. Here are the common causes and recommended troubleshooting steps:

Potential Cause Troubleshooting Steps
High Drug-to-Antibody Ratio (DAR) Optimize the molar ratio of the TCO-linker-payload to the antibody during the conjugation reaction to achieve a lower and more stable DAR.
Suboptimal Buffer Conditions Screen different buffer systems (e.g., histidine, citrate) and pH levels. The optimal pH is often at least one unit away from the antibody's isoelectric point. Consider adding excipients like arginine or polysorbate 80, which are known to reduce protein aggregation.
Harsh Conjugation or Purification Conditions Perform the conjugation reaction at a lower temperature (e.g., 4°C instead of room temperature). During purification by HIC, use a shallower elution gradient or decrease the starting salt concentration. For buffer exchange, use gentle methods like dialysis or tangential flow filtration with optimized parameters to minimize shear stress.
Physical Stress Avoid repeated freeze-thaw cycles by aliquoting the purified ADC for storage at -80°C. Minimize agitation during handling and processing.

Below is a decision tree to guide your troubleshooting process for high aggregation.

high_aggregation_troubleshooting start High Aggregation Detected by SEC check_dar Is the average DAR higher than intended? start->check_dar optimize_dar Optimize conjugation reaction: - Decrease molar excess of linker-payload - Monitor DAR by HIC or MS check_dar->optimize_dar Yes check_buffer Are the buffer conditions optimal? check_dar->check_buffer No optimize_dar->check_buffer screen_buffers Screen different buffers and pH values. Add stabilizing excipients (e.g., arginine, polysorbates). check_buffer->screen_buffers No check_process Were there harsh processing conditions? check_buffer->check_process Yes screen_buffers->check_process optimize_process Lower conjugation temperature (e.g., 4°C). Use gentler purification gradients. Optimize TFF parameters. check_process->optimize_process Yes check_handling Was the ADC subjected to physical stress? check_process->check_handling No optimize_process->check_handling optimize_handling Aliquot for storage to avoid freeze-thaw cycles. Minimize agitation. check_handling->optimize_handling Yes final_solution Implement a final SEC polishing step to remove aggregates. check_handling->final_solution No optimize_handling->final_solution

Caption: Troubleshooting Decision Tree for High ADC Aggregation.

Issue 2: Inaccurate or Inconsistent DAR Measurement

Q: I am getting variable results for my Drug-to-Antibody Ratio (DAR). How can I improve the accuracy of my DAR determination?

A: Accurate DAR measurement is a critical quality attribute. Inconsistencies can arise from the analytical method or sample preparation.

Analytical Method Potential Issues & Troubleshooting
HIC-HPLC Poor Peak Resolution: Optimize the salt gradient. A shallower gradient often improves the separation of different DAR species. Ensure the mobile phase pH is appropriate.
Inaccurate Peak Integration: Ensure proper baseline correction. For overlapping peaks, use appropriate deconvolution software.
RP-HPLC (of reduced ADC) Incomplete Reduction: Ensure complete reduction of disulfide bonds by optimizing the concentration of the reducing agent (e.g., DTT) and incubation time/temperature.
Poor Separation of Chains: Optimize the organic solvent gradient and temperature.
Mass Spectrometry (MS) Complex Spectra: For intact mass analysis, consider deglycosylating the ADC with an enzyme like PNGase F to simplify the spectrum.
Inaccurate Deconvolution: Use appropriate software for deconvolution of the raw mass spectrum to obtain the zero-charge mass.

Below is a general workflow for DAR determination.

dar_determination_workflow start ADC Sample hic HIC-HPLC Analysis start->hic rp_hplc Reduction + RP-HPLC Analysis start->rp_hplc ms Mass Spectrometry Analysis start->ms hic_analysis Integrate peak areas for DAR0, DAR2, DAR4, etc. Calculate average DAR. hic->hic_analysis rp_analysis Integrate peak areas for light and heavy chains with different drug loads. Calculate average DAR. rp_hplc->rp_analysis ms_analysis Deconvolute spectrum to get masses of different DAR species. Calculate average DAR from relative abundances. ms->ms_analysis result Average DAR and Distribution Profile hic_analysis->result rp_analysis->result ms_analysis->result

Caption: General Workflow for ADC DAR Determination.

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines a general method for quantifying high molecular weight (HMW) species in an ADC sample.

  • System: An HPLC or UPLC system with a UV detector.

  • Column: A suitable SEC column for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm).

  • Mobile Phase: A physiological pH buffer, such as 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: Typically 0.8-1.0 mL/min.

  • Temperature: Ambient or controlled at 25°C.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and other HMW aggregates.

    • Integrate the peak areas for all species.

    • Calculate the percentage of aggregates by dividing the sum of the aggregate peak areas by the total area of all peaks.

Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a framework for separating ADC species based on their DAR.

  • System: An HPLC or UPLC system with a UV detector.

  • Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Flow Rate: Typically 0.5-0.8 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC to approximately 1 mg/mL in Mobile Phase A.

  • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.

  • Data Analysis:

    • Peaks will elute in order of increasing hydrophobicity (and generally, increasing DAR).

    • Identify the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species × DAR of each species) / 100

Protocol 3: Intact Mass Analysis by Mass Spectrometry (MS)

This protocol is for determining the molecular weight of the intact ADC to confirm DAR.

  • System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system.

  • LC Separation (optional but recommended):

    • Column: A reversed-phase column suitable for proteins.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient to elute the ADC.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion electrospray (ESI).

    • Mass Range: m/z 1000-4000.

  • Sample Preparation:

    • Dilute the ADC sample to 0.1-0.2 mg/mL in Mobile Phase A.

    • For simplified spectra, the ADC can be deglycosylated using an enzyme like PNGase F according to the manufacturer's protocol.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Deconvolute the raw spectrum to obtain the zero-charge masses of the different ADC species.

    • Determine the number of conjugated drug-linkers for each species by comparing its mass to the mass of the unconjugated antibody.

    • Calculate the average DAR based on the relative abundance of each observed species.

References

how to address incomplete payload release from Val-Cit linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Valine-Citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments involving Val-Cit linked ADCs, offering potential causes and actionable troubleshooting steps.

Issue 1: Incomplete or No Payload Release in In Vitro Cell-Based Assays

Question: My ADC shows good binding to the target cells, but I'm observing low cytotoxicity or minimal payload release. What are the potential causes and how can I troubleshoot this?

Answer:

Incomplete payload release in a cell-based assay can stem from several factors related to the intracellular processing of the ADC. Here’s a breakdown of potential causes and how to investigate them:

Potential Causes:

  • Inefficient ADC Internalization or Lysosomal Trafficking: For the Val-Cit linker to be cleaved, the ADC must be internalized by the target cell and trafficked to the lysosome, where the cleaving enzymes, such as Cathepsin B, are active.[1][2] If the ADC is not efficiently internalized or is recycled back to the cell surface, payload release will be minimal.[3]

  • Low Cathepsin B Expression or Activity: The primary enzyme responsible for cleaving the Val-Cit linker is Cathepsin B, a lysosomal protease.[] Different cancer cell lines can have varying levels of lysosomal protease expression and activity.[5]

  • Steric Hindrance at the Cleavage Site: The proximity of the payload to the Val-Cit dipeptide can sometimes sterically hinder the access of Cathepsin B to the cleavage site, leading to inefficient release.

  • Incorrect Assay Conditions: The pH of the lysosome is acidic (pH 4.5-5.5), which is optimal for Cathepsin B activity. Assay conditions that do not mimic this environment can lead to reduced cleavage.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Incomplete Payload Release start Start: Low Cytotoxicity Observed q1 Confirm ADC Binding to Target Cells start->q1 q2 Assess ADC Internalization q1->q2 Binding Confirmed res1 Optimize Antibody or Target q1->res1 No/Low Binding q3 Measure Lysosomal Cathepsin B Activity q2->q3 Internalization Confirmed res2 Investigate Internalization Pathway q2->res2 No/Low Internalization q4 Evaluate Linker Cleavage with Isolated Lysosomes q3->q4 Activity Confirmed res3 Select Cell Line with Higher Cathepsin B Activity q3->res3 Low Activity res4 Redesign Linker-Payload Moiety q4->res4 No/Low Cleavage end Resolution q4->end Cleavage Confirmed

Figure 1: Troubleshooting workflow for incomplete payload release.

Experimental Protocols:

  • ADC Internalization Assay: Utilize a fluorescently labeled ADC and monitor its uptake by target cells over time using flow cytometry or fluorescence microscopy.

  • Cathepsin B Activity Assay: Measure the enzymatic activity of Cathepsin B in cell lysates using a fluorogenic substrate.

  • In Vitro Lysosomal Cleavage Assay: Incubate the ADC with isolated lysosomes from the target cells and analyze payload release by LC-MS.

Issue 2: Premature Payload Release in Preclinical Mouse Models

Question: My Val-Cit linked ADC is showing significant toxicity and reduced efficacy in mouse models, suggesting premature payload release. Why is this happening and what can I do?

Answer:

Premature payload release in mouse models is a well-documented issue with Val-Cit linkers and is primarily due to the presence of a specific enzyme in mouse plasma.

Potential Cause:

  • Cleavage by Mouse Carboxylesterase 1C (Ces1C): Mouse plasma contains the enzyme carboxylesterase 1C (Ces1C), which can recognize and cleave the Val-Cit linker, leading to systemic release of the cytotoxic payload. This enzyme is not present in human plasma, making this a mouse-specific issue.

Troubleshooting Strategies:

  • Confirm Ces1C Sensitivity:

    • In Vitro Plasma Stability Assay: Incubate your ADC in both mouse and human plasma and measure the rate of payload release over time using LC-MS. A significantly higher release in mouse plasma is indicative of Ces1C-mediated cleavage.

  • Modify the Linker:

    • Introduce a Hydrophilic Group: Adding a hydrophilic amino acid, such as glutamic acid, to the N-terminus of the Val-Cit linker to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase stability in mouse plasma by preventing cleavage by Ces1C, while maintaining susceptibility to Cathepsin B.

    • Alternative Dipeptides: Consider using alternative dipeptide linkers like Val-Ala, which has been shown to have lower hydrophobicity and can lead to ADCs with higher drug-to-antibody ratios (DARs) and reduced aggregation.

  • Utilize Ces1C Knockout Mice: For in vivo studies, using Ces1C knockout mice can provide a more accurate assessment of the ADC's efficacy and toxicity profile, as it eliminates the confounding factor of premature linker cleavage.

Data on Linker Stability in Plasma:

Linker TypeStability in Human PlasmaStability in Mouse PlasmaKey Findings
Val-Cit (VCit) High (Half-life > 230 days reported in one study)Low (>95% payload loss after 14 days)Unstable in mouse plasma due to Ces1C cleavage.
Ser-Val-Cit (SVCit) HighModerate (~70% payload loss after 14 days)Improved stability over VCit in mouse plasma.
Glu-Val-Cit (EVCit) High (No significant degradation after 28 days)High (Almost no cleavage after 14 days)Significantly more stable in mouse plasma than VCit.
Issue 3: ADC Aggregation and Poor Pharmacokinetics

Question: I'm observing aggregation of my ADC, especially at higher drug-to-antibody ratios (DARs), which is negatively impacting its pharmacokinetic profile. What could be the cause?

Answer:

ADC aggregation is often linked to the physicochemical properties of the linker and payload.

Potential Cause:

  • Hydrophobicity of the Val-Cit-PABC Linker: The Val-Cit p-aminobenzylcarbamate (PABC) linker, especially when combined with a hydrophobic payload like MMAE, can increase the overall hydrophobicity of the ADC. This can lead to aggregation, particularly at higher DARs.

Troubleshooting Strategies:

  • Linker Modification:

    • Use a More Hydrophilic Linker: Consider using linkers with increased hydrophilicity, such as those incorporating polyethylene glycol (PEG) spacers or using more hydrophilic dipeptides like Val-Ala.

  • Optimize Drug-to-Antibody Ratio (DAR):

    • Lower DAR: If possible, reducing the average DAR can mitigate aggregation issues. However, this may also impact efficacy.

    • Site-Specific Conjugation: Employing site-specific conjugation technologies can lead to more homogeneous ADCs with a defined DAR, which can help to control aggregation.

  • Formulation Development:

    • Excipient Screening: Screen different formulation buffers and excipients to identify conditions that minimize aggregation and improve the stability of the ADC.

Impact of Linker on DAR and Aggregation:

LinkerAchievable DARAggregation Potential
Val-Cit Challenging to achieve DAR > 4 due to aggregation.High, especially with hydrophobic payloads.
Val-Ala Can achieve DAR up to ~7.4 with limited aggregation (<10%).Lower than Val-Cit due to reduced hydrophobicity.

Signaling and Experimental Workflow Visualizations

ADC Internalization and Payload Release Pathway

The following diagram illustrates the key steps involved in the internalization of an ADC and the subsequent release of its payload within a target cancer cell.

G cluster_0 Cellular Environment ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Receptor-Mediated Endocytosis Lysosome Lysosome (pH 4.5-5.5) Endosome->Lysosome 3. Lysosomal Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Figure 2: ADC internalization and payload release pathway.

Experimental Workflow for In Vitro Plasma Stability Assay

This workflow outlines the steps for assessing the stability of an ADC in plasma.

G cluster_1 In Vitro Plasma Stability Assay Workflow start Start: Prepare ADC Samples step1 Incubate ADC in Plasma (e.g., Mouse, Human) at 37°C start->step1 step2 Collect Aliquots at Various Time Points step1->step2 step3 Isolate ADC using Immunoaffinity Capture step2->step3 step4 Analyze by LC-MS to Determine DAR step3->step4 end End: Plot DAR vs. Time to Determine Stability step4->end

Figure 3: Workflow for in vitro plasma stability assay.

Detailed Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

Objective: To determine the stability of an ADC and the rate of payload deconjugation in plasma from different species.

Materials:

  • ADC of interest

  • Control buffer (e.g., PBS, pH 7.4)

  • Plasma (e.g., C57BL/6 mouse plasma, human plasma)

  • Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)

  • LC-MS system (e.g., Q-TOF or Triple Quadrupole)

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration (e.g., 50 µg/mL) in both the control buffer and the plasma of interest.

  • Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72, 120, 168 hours). Immediately freeze the collected aliquots at -80°C to stop any further reaction.

  • Immunoaffinity Capture: Thaw the samples and add immunoaffinity capture beads to isolate the ADC from the plasma proteins. Incubate for a specified time (e.g., 1-2 hours) with gentle mixing.

  • Washing: Wash the beads several times with a suitable buffer (e.g., PBS) to remove non-specifically bound proteins.

  • Elution: Elute the ADC from the beads using an appropriate elution buffer (e.g., low pH glycine buffer). Neutralize the eluate immediately.

  • LC-MS Analysis: Analyze the eluted ADC by LC-MS. The average drug-to-antibody ratio (DAR) is determined by analyzing the mass spectrum of the intact or reduced ADC.

  • Data Analysis: Calculate the average DAR for each time point. Plot the average DAR versus time to determine the stability of the ADC in each matrix.

Protocol 2: Cathepsin B Activity Assay in Cell Lysates

Objective: To measure the activity of Cathepsin B in cell lysates to assess the potential for Val-Cit linker cleavage.

Materials:

  • Cathepsin B Activity Assay Kit (Fluorometric) (e.g., Abcam ab65300 or similar)

  • Cell lysis buffer (provided in the kit)

  • Reaction buffer (provided in the kit)

  • Cathepsin B substrate (e.g., Ac-RR-AFC, provided in the kit)

  • Cathepsin B inhibitor (for negative control, provided in the kit)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 400/505 nm)

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells (1-5 x 10^6) and wash with cold PBS.

    • Resuspend the cell pellet in chilled cell lysis buffer.

    • Incubate on ice for 10-30 minutes.

    • Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

  • Assay Setup:

    • Add cell lysate to the wells of the 96-well plate.

    • For a negative control, pre-incubate a sample of the lysate with the Cathepsin B inhibitor.

    • Add reaction buffer to each well.

  • Initiate Reaction: Add the Cathepsin B substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the fluorescence at Ex/Em = 400/505 nm. The increase in fluorescence is proportional to the Cathepsin B activity.

  • Data Analysis: Compare the fluorescence of the test samples to that of the negative control to determine the specific Cathepsin B activity.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC

Objective: To determine the average DAR and the distribution of different drug-loaded species of an ADC.

Materials:

  • ADC sample

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Protein-Pak Hi Res HIC)

  • HPLC system with UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the percentage of each species by dividing the individual peak area by the total peak area.

    • Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100

This technical support center provides a comprehensive resource for researchers to troubleshoot common issues with Val-Cit linkers and to perform key experiments for characterizing their ADCs. For more specific inquiries, please consult the relevant scientific literature or contact your ADC component supplier.

References

overcoming steric hindrance in TCO-PEG1-Val-Cit-OH reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TCO-PEG1-Val-Cit-OH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the individual components of the this compound linker and their functions?

A1: The this compound linker is a multi-functional molecule designed for the creation of antibody-drug conjugates (ADCs).[1][2] Its components are:

  • trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile for bioorthogonal "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines.[1][2][3] This reaction is known for its fast kinetics and biocompatibility.

  • Polyethylene Glycol (PEG1): A single polyethylene glycol unit that acts as a hydrophilic spacer. The PEG moiety enhances solubility in aqueous media and can reduce steric hindrance, improving the accessibility of the TCO group for conjugation.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside target cancer cells.

  • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety spontaneously decomposes to release the active drug.

  • Hydroxyl Group (-OH): This terminal group serves as the attachment point for the cytotoxic payload during the synthesis of the linker-drug conjugate.

Q2: Why am I observing low reactivity of the TCO group on my antibody?

A2: Low reactivity of antibody-conjugated TCO is a common issue. Up to 90% of TCOs can become non-functional after standard amine-coupling procedures. The primary cause is not trans-cis isomerization or steric hindrance from the cycloaddition product, but rather the TCO moieties being masked by hydrophobic interactions with the antibody, effectively "burying" them within the protein structure.

Q3: How does the PEG1 spacer help in overcoming low TCO reactivity?

A3: The hydrophilic PEG1 spacer helps to mitigate the hydrophobicity of the TCO linker. By increasing the hydrophilicity of the linker, it is less likely to engage in hydrophobic interactions with the antibody surface and become "buried". This keeps the TCO group more accessible to the aqueous environment and the incoming tetrazine-modified molecule, thereby improving the functional yield of the reaction. Studies have shown that incorporating PEG linkers can significantly increase the percentage of reactive TCOs on an antibody.

Q4: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A4: For efficient conjugation, a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule is generally recommended. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.

Q5: What are the recommended reaction conditions (pH, temperature, solvent)?

A5: The TCO-tetrazine ligation is robust and proceeds efficiently under a range of conditions:

  • pH: The reaction is typically performed in a pH range of 6.0 to 9.0. Phosphate-buffered saline (PBS) is a common choice.

  • Temperature: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C). For less reactive partners or to slow down the reaction, it can be performed at 4°C.

  • Solvent: The reaction is compatible with a variety of aqueous buffers. For dissolving the TCO-linker payload, water-miscible organic solvents like DMSO or DMF are recommended before dilution into the aqueous reaction buffer.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Solution
Inefficient initial conjugation of TCO-linker-payload to the antibody. Optimize the molar excess of the TCO-linker-payload during the conjugation reaction. A 10 to 20-fold molar excess is a good starting point. Ensure the reaction buffer is at the optimal pH for the chosen conjugation chemistry (e.g., pH 7-9 for NHS ester chemistry). Confirm the purity and reactivity of your TCO-linker-payload.
Hydrophobic interactions leading to TCO "burying". While the linker contains a PEG1 spacer, if low DAR persists, consider a linker with a longer PEG chain (e.g., PEG4, PEG12) to further increase hydrophilicity and accessibility of the TCO group.
Steric hindrance on the antibody surface. If using site-specific conjugation, ensure the chosen site is accessible. For random lysine conjugation, a longer PEG spacer may help overcome steric hindrance.
Issue 2: ADC Aggregation
Potential Cause Recommended Solution
High Drug-to-Antibody Ratio (DAR). Optimize the molar ratio of the TCO-PEG1-Val-Cit-PABC-payload to the antibody during the conjugation reaction to achieve a lower, more stable DAR.
Suboptimal Buffer Conditions. Screen different buffer systems (e.g., histidine, citrate) and pH levels to identify conditions that minimize aggregation. The optimal pH is often at least one unit away from the antibody's isoelectric point.
Hydrophobicity of the linker-payload. The Val-Cit-PABC portion of the linker is hydrophobic. While the PEG1 spacer helps, aggregation can still occur. Consider incorporating stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, glycine) into the final formulation buffer.
Unfavorable Conjugation Conditions. Perform the conjugation reaction at a lower temperature (e.g., 4°C vs. room temperature) to minimize the risk of aggregation.
Freeze-thaw cycles. Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Impact of PEG Linker on TCO Reactivity

Linker Total TCOs per Antibody Reactive TCOs per Antibody % Reactive TCOs
NHS-TCO7.30.811%
NHS-PEG4-TCO6.22.947%
Azide + DBCO-PEG4-TCO4.14.1~100%
Azide + DBCO-PEG24-TCO3.83.8~100%
(Data adapted from a study on HER2 antibodies, illustrating the significant improvement in TCO reactivity with the incorporation of a PEG linker.)

Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B

Dipeptide Linker Relative Cleavage Rate Notes
Val-CitBaselineConsidered the benchmark for efficient cleavage.
Val-Ala~50% of Val-Cit rateAlso effectively cleaved, with the advantage of lower hydrophobicity, which can prevent ADC aggregation.
Phe-Lys~30-fold faster than Val-Cit (isolated enzyme)Very rapid cleavage by isolated Cathepsin B, but rates were identical to Val-Cit in lysosomal extracts, suggesting other enzymes are involved.

Experimental Protocols

Protocol 1: General Procedure for TCO-Modification of an Antibody via Amine Coupling
  • Buffer Exchange: Prepare the antibody in an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5. The antibody concentration should be between 1-10 mg/mL.

  • Prepare TCO-Linker Stock: Immediately before use, prepare a 10 mM stock solution of the NHS-activated TCO-PEG1-Val-Cit-payload in an anhydrous, water-miscible organic solvent like DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the activated TCO-linker solution to the antibody solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or for 4 hours at 4°C with gentle mixing.

  • Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5-15 minutes.

  • Purification: Remove excess, unreacted linker-payload using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

Protocol 2: TCO-Tetrazine Ligation for ADC Formation
  • Reactant Preparation: Prepare the TCO-modified antibody and the tetrazine-payload in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Stoichiometry: Combine the TCO-modified antibody and the tetrazine-payload at the desired molar ratio (typically a 1.05 to 1.5-fold molar excess of the tetrazine).

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature. For less reactive partners, the incubation time can be extended or the temperature can be slightly elevated (e.g., 37°C).

  • Purification: Purify the final ADC to remove any unreacted tetrazine-payload and potential aggregates. Size exclusion chromatography (SEC) is a common method for this step. Hydrophobic interaction chromatography (HIC) can be used to separate different DAR species.

Protocol 3: In Vitro Val-Cit Linker Cleavage Assay
  • Enzyme Activation: Prepare a stock solution of recombinant human Cathepsin B and activate it according to the manufacturer's instructions.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with a pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration is in the nanomolar range for the enzyme (e.g., 20 nM) and micromolar for the ADC (e.g., 1 µM).

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: Stop the reaction and analyze the release of the payload from the ADC using a suitable analytical method such as HPLC or LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_ligation Ligation cluster_analysis Analysis Antibody_Buffer_Exchange Antibody Buffer Exchange (Amine-free buffer, pH 7.5) TCO_Conjugation TCO-Linker Conjugation to Antibody (10-20x molar excess, RT, 1-2h) Antibody_Buffer_Exchange->TCO_Conjugation TCO_Linker_Prep Prepare TCO-Linker Stock (10 mM in DMSO) TCO_Linker_Prep->TCO_Conjugation Purify_TCO_Antibody Purification (Desalting column/Dialysis) TCO_Conjugation->Purify_TCO_Antibody Tetrazine_Ligation TCO-Tetrazine Ligation (1.05-1.5x molar excess Tetrazine, RT, 30-60 min) Purify_TCO_Antibody->Tetrazine_Ligation Purify_ADC Final ADC Purification (SEC/HIC) Tetrazine_Ligation->Purify_ADC Characterization ADC Characterization (DAR, Aggregation, Purity) Purify_ADC->Characterization

Caption: General experimental workflow for ADC synthesis.

troubleshooting_logic Start Low Ligation Efficiency? Check_TCO_Accessibility Is TCO group sterically hindered or 'buried' due to hydrophobicity? Start->Check_TCO_Accessibility Yes Failure Re-evaluate Experiment Start->Failure No Increase_PEG_Length Solution: Use a linker with a longer PEG chain (PEG4, PEG12) Check_TCO_Accessibility->Increase_PEG_Length Yes Check_Stoichiometry Is stoichiometry optimal? Check_TCO_Accessibility->Check_Stoichiometry No Success Successful Ligation Increase_PEG_Length->Success Optimize_Molar_Ratio Solution: Increase molar excess of tetrazine (1.05-1.5x) Check_Stoichiometry->Optimize_Molar_Ratio No Check_Reaction_Conditions Are reaction conditions (pH, temp) optimal? Check_Stoichiometry->Check_Reaction_Conditions Yes Optimize_Molar_Ratio->Success Adjust_Conditions Solution: Adjust pH to 6-9 and temperature to RT or 37°C Check_Reaction_Conditions->Adjust_Conditions No Check_Reagent_Quality Are reagents degraded? Check_Reaction_Conditions->Check_Reagent_Quality Yes Adjust_Conditions->Success Use_Fresh_Reagents Solution: Use fresh, pure reagents stored under proper conditions Check_Reagent_Quality->Use_Fresh_Reagents Yes Check_Reagent_Quality->Success No Use_Fresh_Reagents->Success

Caption: Troubleshooting logic for low ligation efficiency.

payload_release_pathway ADC_Binding 1. ADC binds to target antigen on cell surface Internalization 2. Receptor-Mediated Endocytosis ADC_Binding->Internalization Lysosome_Trafficking 3. Trafficking to Lysosome Internalization->Lysosome_Trafficking Cleavage 4. Cathepsin B cleaves Val-Cit linker Lysosome_Trafficking->Cleavage Self_Immolation 5. PABC spacer self-immolates Cleavage->Self_Immolation Payload_Release 6. Active payload is released inside the cell Self_Immolation->Payload_Release

Caption: ADC internalization and payload release pathway.

References

Technical Support Center: Troubleshooting Inconsistent Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for antibody-drug conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during their experiments, with a focus on inconsistent drug-to-antibody ratios (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA)?

The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[2] An optimal DAR is crucial for balancing therapeutic potency with potential toxicity.[3][4] Low DAR may lead to reduced efficacy, while high DAR can result in increased toxicity, faster clearance, and potential aggregation issues.[3]

Q2: What are the common conjugation strategies and how do they affect DAR?

The two most common stochastic conjugation strategies involve targeting lysine or cysteine residues on the antibody.

  • Lysine Conjugation: Utilizes the amine groups of lysine residues. With over 80 lysines on a typical IgG, this method can lead to a heterogeneous mixture of ADCs with a wide range of DAR values. The reaction is typically achieved in one or two steps.

  • Cysteine Conjugation: Involves the reduction of inter-chain disulfide bonds to generate free thiol groups for conjugation. This method offers more control over the conjugation sites and typically results in a less heterogeneous ADC mixture with DAR values of 0, 2, 4, 6, or 8.

Site-specific conjugation technologies are also being developed to create more homogeneous ADCs with a precise DAR.

Q3: Which analytical techniques are used to determine DAR?

Several analytical methods are used to determine the average DAR and the distribution of different DAR species. The choice of method depends on the conjugation chemistry and the physicochemical properties of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): A widely used method that separates ADC species based on their hydrophobicity, which increases with the number of conjugated drugs. It is performed under non-denaturing conditions.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements to identify and quantify different DAR species. It can be used for both intact and fragmented ADC analysis.

  • Ultraviolet-Visible (UV/Vis) Spectroscopy: A simple and rapid method that calculates the average DAR based on the absorbance of the antibody and the drug at different wavelengths. However, it does not provide information on the distribution of DAR species.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to determine the average DAR for cysteine-linked ADCs by separating the light and heavy chains.

Troubleshooting Guides

This section provides solutions to common problems encountered during ADC development and DAR analysis.

Issue 1: Inconsistent Average DAR Between Batches

Question: My average DAR is inconsistent between different production batches. What are the likely causes and how can I troubleshoot this?

Answer: Inconsistent DAR between batches is a frequent challenge, often stemming from minor variations in reaction conditions, especially with stochastic conjugation methods.

Potential Causes and Troubleshooting Steps:

Potential Cause Troubleshooting Recommendations
Inaccurate Reactant Stoichiometry - Verify the precise molar ratio of the linker-payload to the antibody. Even small deviations can significantly impact the final DAR.- Ensure accurate concentration determination of all reactants before conjugation.
Variable Antibody Reduction (Cysteine Conjugation) - Tightly control the concentration of the reducing agent (e.g., TCEP, DTT), reaction temperature, and incubation time to ensure consistent reduction of disulfide bonds.- Incomplete or variable reduction leads to differing numbers of available thiol groups for conjugation.
Inconsistent Reaction Conditions - pH: Maintain a consistent and optimal pH for the conjugation reaction. The optimal pH can vary depending on the conjugation chemistry.- Temperature: Control the reaction temperature closely, as fluctuations can affect reaction kinetics.- Reaction Time: Precisely control the reaction duration. Quench the reaction consistently at the predetermined time point.
Reagent Quality and Stability - Use fresh, high-quality reagents. Verify the purity and integrity of the antibody, linker, and payload.- Assess the stability of stock solutions. Degradation of reagents can lead to lower and more variable DAR.
Poor Solubility of Drug-Linker - For hydrophobic drug-linkers, ensure complete solubilization before adding to the reaction mixture. The use of co-solvents like DMSO or DMF might be necessary, but their final concentration should be kept low (typically <10%) to prevent antibody denaturation.

Troubleshooting Workflow for Inconsistent DAR

cluster_start cluster_investigation Investigation cluster_action Corrective Actions cluster_end start Inconsistent DAR Observed reagents Check Reagent Quality & Stoichiometry start->reagents conditions Review Reaction Conditions (pH, Temp, Time) start->conditions reduction Evaluate Antibody Reduction Step (Cysteine Conjugation) start->reduction solubility Assess Drug-Linker Solubility start->solubility revalidate Re-validate Reagent Concentrations reagents->revalidate Inconsistency Found optimize_conditions Optimize & Standardize Reaction Protocol conditions->optimize_conditions Variability Identified optimize_reduction Fine-tune Reduction Parameters reduction->optimize_reduction Inconsistent Reduction improve_solubility Optimize Drug-Linker Formulation (e.g., co-solvents) solubility->improve_solubility Precipitation Observed end Consistent DAR Achieved revalidate->end optimize_conditions->end optimize_reduction->end improve_solubility->end

Troubleshooting workflow for inconsistent DAR.
Issue 2: High Heterogeneity and Wide DAR Distribution

Question: My ADC preparation shows a high degree of heterogeneity with a wide range of DAR species. How can I achieve a more homogeneous product?

Answer: ADC heterogeneity is a common issue, particularly with stochastic conjugation methods. Achieving a more homogeneous product often requires tighter control over the conjugation process and subsequent purification.

Strategies to Reduce Heterogeneity:

Strategy Description
Site-Specific Conjugation - Employing engineered cysteines, unnatural amino acids, or enzymatic conjugation methods can direct the drug to specific sites on the antibody, resulting in a more homogeneous ADC product.
Controlled Partial Reduction - For cysteine conjugation, precise control over the reducing agent concentration and reaction time can favor the reduction of specific disulfide bonds, leading to a narrower distribution of DAR species.
Optimization of Reaction Stoichiometry - Carefully titrating the molar ratio of the drug-linker to the antibody can help steer the reaction towards a desired average DAR and narrower distribution.
Purification using Chromatography - Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different DARs. Fractions with the desired DAR can be collected.- Size Exclusion Chromatography (SEC): While primarily used for removing aggregates, SEC can provide some separation of different DAR species.

Logical Relationship for Achieving Homogeneous DAR

cluster_goal cluster_approaches Approaches cluster_methods Methods goal Homogeneous ADC Product conjugation Controlled Conjugation goal->conjugation purification Post-Conjugation Purification goal->purification site_specific Site-Specific Conjugation conjugation->site_specific controlled_stochastic Controlled Stochastic Conjugation conjugation->controlled_stochastic hic Hydrophobic Interaction Chromatography (HIC) purification->hic sec Size Exclusion Chromatography (SEC) purification->sec

Approaches to achieve a homogeneous ADC product.
Issue 3: Poor Peak Shape and Elution in HIC Analysis

Question: My high-DAR species (e.g., DAR6, DAR8) show poor peak shape and do not elute properly during HIC analysis. How can I improve this?

Answer: This is a common problem in HIC analysis because high-DAR species are significantly more hydrophobic and can bind strongly or irreversibly to the column matrix.

Troubleshooting HIC Analysis:

Parameter Optimization Strategy
Elution Gradient - Extend the gradient time: A longer, shallower gradient can improve the separation of different DAR species.- Modify the gradient shape: A segmented or curved gradient might be more effective than a linear one.
Mobile Phase Composition - Lower the starting salt concentration: This can reduce the initial strong binding of hydrophobic species.- Add an organic modifier: Including a low percentage of an organic solvent (e.g., isopropanol, acetonitrile) in the low-salt mobile phase can help elute highly hydrophobic species.
Column Temperature - Increase the column temperature: This can sometimes improve peak shape and recovery, but should be done cautiously to avoid ADC degradation.
Column Choice - Experiment with different HIC columns that have varying levels of hydrophobicity in their stationary phases.

Experimental Protocols

Protocol 1: General Procedure for Cysteine-Based Conjugation

This protocol outlines a general method for conjugating a drug-linker to an antibody via reduced inter-chain cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)

  • Drug-linker with a thiol-reactive group (e.g., maleimide)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Incubate the mAb with a specific molar excess of the reducing agent (e.g., TCEP) for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 37°C). The exact conditions need to be optimized to achieve the desired degree of reduction.

  • Removal of Reducing Agent:

    • Immediately after reduction, remove the excess reducing agent using a desalting column or buffer exchange.

  • Conjugation:

    • Add the drug-linker to the reduced antibody at a specific molar ratio.

    • Incubate the reaction mixture for a set time (e.g., 1 hour) at a controlled temperature (e.g., room temperature or 4°C), protected from light if the payload is light-sensitive.

  • Quenching:

    • Stop the reaction by adding a quenching reagent to cap any unreacted thiol groups on the antibody.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable chromatography method, such as size exclusion chromatography (SEC).

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

This protocol provides a general guideline for determining the DAR of an ADC using HIC.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system

  • HIC column

  • Mobile Phase A: High salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7)

  • ADC sample

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A or a buffer with a salt concentration that ensures binding to the column.

  • Column Equilibration:

    • Equilibrate the HIC column with the starting mobile phase composition (a mixture of Mobile Phase A and B) until a stable baseline is achieved.

  • Injection and Elution:

    • Inject the prepared ADC sample.

    • Apply a linear or step gradient from a high salt concentration to a low salt concentration (i.e., increasing the percentage of Mobile Phase B) to elute the ADC species.

  • Detection:

    • Monitor the elution profile using a UV detector at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to different DAR species (unconjugated antibody, DAR2, DAR4, etc.). Earlier eluting peaks are less hydrophobic (lower DAR).

    • Integrate the area of each peak.

    • Calculate the average DAR by taking the weighted average of the peak areas and their corresponding number of conjugated drugs.

References

Technical Support Center: Val-Cit Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the off-target toxicity of valine-citrulline (Val-Cit) containing antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary mechanisms of off-target toxicity for Val-Cit ADCs?

A: Off-target toxicity of Val-Cit ADCs is multifactorial and can be broadly categorized into two areas: premature payload release in systemic circulation and non-specific ADC uptake by healthy tissues.[1][2][3]

  • Premature Payload Release: The Val-Cit linker is designed for cleavage by Cathepsin B, a protease that is often upregulated in the lysosomes of tumor cells.[4][5] However, other proteases present in the bloodstream, such as human neutrophil elastase, can also cleave the Val-Cit motif, leading to the early, systemic release of the cytotoxic payload. This can cause damage to healthy cells, particularly hematopoietic cells, leading to common dose-limiting toxicities like neutropenia. Additionally, in preclinical mouse models, the carboxylesterase Ces1c can cleave the linker, leading to instability that is not observed in human plasma.

  • Non-Specific ADC Uptake: Healthy cells can take up ADCs through several target-independent mechanisms.

    • Hydrophobicity-Driven Uptake: The Val-Cit linker and many potent payloads (like MMAE) are hydrophobic. This increases the overall hydrophobicity of the ADC, especially at high drug-to-antibody ratios (DAR), making it prone to aggregation and rapid clearance by the liver, which can result in hepatotoxicity.

    • Fc-Mediated Uptake: The Fc region of the antibody component can bind to Fc gamma receptors (FcγRs) on healthy immune cells (e.g., macrophages), leading to internalization and toxicity in these off-target cells.

    • Pinocytosis: Non-specific endocytosis, or pinocytosis, is another route for ADC uptake into healthy cells.

  • Bystander Effect in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells, contributing to systemic toxicity.

Q2: My Val-Cit ADC shows high premature payload release in plasma. How can I improve linker stability?

A: Premature payload release is a critical issue that compromises the therapeutic index of an ADC. Several strategies can be employed to enhance the stability of the Val-Cit linker system.

Troubleshooting & Optimization Strategies:

  • Assess Linker Stability: The first step is to quantify the instability. Conduct in vitro plasma stability assays using plasma from relevant species (human, mouse, rat, cynomolgus monkey) to determine the rate of payload release. (See Experimental Protocol 1 ).

  • Linker Modification:

    • Introduce Hydrophilic Moieties: Incorporating hydrophilic spacers or amino acids can shield the hydrophobic Val-Cit-PABC core, reducing aggregation and non-specific uptake. Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to increase resistance to cleavage by mouse Ces1c and human neutrophil elastase.

    • Alter the Peptide Sequence: Replacing valine with other amino acids can modulate susceptibility to off-target proteases. For example, a glutamic acid-glycine-citrulline (EGCit) linker has shown enhanced resistance to neutrophil elastase-mediated degradation.

    • Tandem-Cleavage Linkers: Design linkers that require two sequential enzymatic steps for payload release. For instance, a glucuronide moiety can act as a hydrophilic protecting group that must be removed by the lysosomal enzyme β-glucuronidase before Cathepsin B can access the Val-Cit sequence.

  • Site-Specific Conjugation: The site of conjugation on the antibody can affect linker stability. Attaching linkers at more exposed sites can make them more vulnerable to enzymatic degradation. Site-specific conjugation technologies can create more homogeneous ADCs with potentially improved stability profiles.

Linker ModificationKey FeatureAdvantage(s)Reference(s)
Glu-Val-Cit (EVCit) Addition of a glutamic acid residue.Increased hydrophilicity; resistance to mouse Ces1c.
Glu-Gly-Cit (EGCit) Replacement of Valine with Glycine.High resistance to human neutrophil elastase.
Exolinker Design Repositions the peptide at the exo position of the PABC moiety.Masks payload hydrophobicity; prevents premature payload detachment.
Tandem-Cleavage Requires two enzymatic cleavage events (e.g., β-glucuronidase then Cathepsin B).Limits payload loss during circulation, enhancing plasma stability and tolerability.

Objective: To determine the stability of a Val-Cit ADC and the rate of payload release in plasma from different species.

Materials:

  • Test ADC and Control ADC

  • Human, mouse, and cynomolgus monkey plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads

  • LC-MS/MS system for payload quantification

Methodology:

  • Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species in separate tubes.

  • Incubate the samples at 37°C with gentle agitation.

  • Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).

  • To measure intact ADC, immediately process aliquots by capturing the ADC with Protein A beads.

  • To measure released payload, immediately precipitate plasma proteins (e.g., with acetonitrile) and collect the supernatant.

  • Analyze the samples using an appropriate method (e.g., LC-MS/MS) to quantify the concentration of intact ADC or released payload.

Data Analysis:

  • Plot the percentage of intact ADC remaining or the concentration of released payload against time.

  • Calculate the half-life (t½) of the ADC in the plasma of each species. A shorter half-life indicates lower stability.

G cluster_problem Problem Identification cluster_strategy Mitigation Strategies cluster_validation Validation cluster_outcome Desired Outcome Problem High Premature Payload Release in Plasma Stability Assay S1 Linker Modification: - Add Hydrophilic Moieties (e.g., EVCit) - Alter Peptide Sequence (e.g., EGCit) - Tandem-Cleavage Design Problem->S1 Investigate S2 Optimize Conjugation: - Site-Specific Conjugation - Avoid Highly Exposed Sites Problem->S2 Investigate S3 Payload Modification: - Use Less Hydrophobic Payload Problem->S3 Investigate V1 Repeat Plasma Stability Assay S1->V1 S2->V1 S3->V1 V1->Problem If Unstable V2 In Vivo PK and Tolerability Studies V1->V2 If Stable Outcome Increased ADC Half-Life Reduced Off-Target Toxicity V2->Outcome

Caption: Workflow for addressing premature payload release from Val-Cit ADCs.

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the off-target toxicity of my Val-Cit ADC?

A: The DAR is a critical parameter that significantly influences an ADC's efficacy, pharmacokinetics (PK), and toxicity profile.

  • Impact on Hydrophobicity: Higher DAR values, especially with hydrophobic linker-payloads like Val-Cit-MMAE, lead to a more hydrophobic ADC. This increases the propensity for aggregation and leads to faster systemic clearance, often through non-specific uptake by the liver and spleen. This not only reduces the amount of ADC reaching the tumor but can also cause hepatotoxicity.

  • Correlation with Toxicity: Studies have shown a direct correlation between higher DAR values and increased systemic toxicity. ADCs with a high DAR (e.g., 8) are generally less tolerated and have a narrower therapeutic window than those with a lower DAR (e.g., 2 or 4). A meta-analysis of clinical trials found that a higher DAR was significantly associated with a higher probability of grade ≥ 3 toxicity.

Troubleshooting & Optimization Strategies:

  • DAR Optimization Study: Systematically generate ADCs with different average DARs (e.g., 2, 4, 6, 8) using a consistent conjugation method.

  • Comparative Analysis: Evaluate these different DAR species in parallel in vitro and in vivo studies.

    • In Vitro Potency: Assess cytotoxicity against target-positive and target-negative cell lines.

    • In Vivo Studies: Conduct PK studies to measure clearance rates and tolerability studies (e.g., Maximum Tolerated Dose - MTD) in relevant animal models.

  • Select Optimal DAR: Identify the DAR that provides the best balance of efficacy and safety, thereby maximizing the therapeutic index. For many maytansinoid and auristatin-based ADCs, a DAR of 2 to 4 is often found to be optimal.

  • Use Site-Specific Conjugation: Traditional conjugation methods (e.g., to surface lysines) produce heterogeneous mixtures of ADCs with varying DARs. Site-specific conjugation technologies allow for the production of homogeneous ADCs with a precise DAR, which can lead to improved PK and a better safety profile.

Drug-to-Antibody Ratio (DAR)Systemic ClearanceTolerability (MTD)Therapeutic IndexReference(s)
Low (e.g., DAR 2) SlowerHigherWider
Medium (e.g., DAR 4) ModerateModerateOften Optimal
High (e.g., DAR 8) FasterLowerNarrower

G DAR Increase in DAR Hydro Increased ADC Hydrophobicity DAR->Hydro Agg Aggregation Hydro->Agg Clear Faster Systemic Clearance (Liver) Hydro->Clear Tox Increased Off-Target Toxicity (Hepatotoxicity) Clear->Tox Efficacy Reduced Tumor Exposure & Efficacy Clear->Efficacy

Caption: Mitigation of ADC-induced neutropenia via linker modification.

References

Technical Support Center: Method Refinement for Reproducible TCO-PEG1-Val-Cit-OH Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TCO-PEG1-Val-Cit-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving this linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the functions of its components?

A1: this compound is a versatile, cleavable linker primarily used in the synthesis of antibody-drug conjugates (ADCs).[1][2][3][4] Its components are:

  • TCO (trans-cyclooctene): A strained alkene that acts as a "click chemistry" handle. It rapidly and specifically reacts with a tetrazine-modified molecule through a bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction.[1]

  • PEG1 (Polyethylene Glycol, 1 unit): A short, hydrophilic spacer that improves the solubility of the linker-payload complex, which can help reduce aggregation and steric hindrance during conjugation.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by Cathepsin B, a protease highly concentrated within the lysosomes of cancer cells. This enables the targeted, intracellular release of the conjugated payload.

  • -OH (Hydroxyl group): This is the attachment point for the cytotoxic payload.

Q2: What are the primary causes of ADC aggregation when using this linker?

A2: The main driver of aggregation in ADCs is the increased surface hydrophobicity of the antibody after conjugation with a typically hydrophobic linker-payload. This can expose hydrophobic regions on the antibody, leading to protein-protein interactions and the formation of aggregates. Other contributing factors include:

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values often correlate with increased aggregation due to the greater number of hydrophobic molecules attached to the antibody.

  • Suboptimal Buffer Conditions: The pH and composition of the buffer can significantly impact protein stability.

  • Temperature and Physical Stress: Exposure to high temperatures, agitation, or freeze-thaw cycles can denature the antibody and induce aggregation.

Q3: Why am I observing low conjugation efficiency between my TCO-modified antibody and a tetrazine-payload?

A3: Low efficiency in the TCO-tetrazine ligation step can stem from several factors. A primary cause is the hydrophobicity of the TCO group, which can lead it to become "buried" in hydrophobic pockets of the antibody, rendering it inaccessible to the tetrazine. The PEG spacer in the linker is designed to help mitigate this by increasing the linker's water solubility. Other potential causes include:

  • Suboptimal pH: The TCO-tetrazine reaction is generally efficient between pH 6 and 9.

  • Steric Hindrance: The TCO group's proximity to a bulky region of the antibody can impede the reaction. The PEG spacer helps to minimize this.

  • Degradation of Reactants: TCO can isomerize to the less reactive cis-cyclooctene (CCO) over time, particularly in the presence of thiols or certain metals. Ensure proper storage and handling of all reagents.

Q4: I am seeing premature payload release in my mouse plasma stability studies. What is the likely cause?

A4: Premature payload release from ADCs with a valine-citrulline (Val-Cit) PABC linker in rodent plasma is a known issue. This is primarily due to the enzymatic cleavage of the Val-Cit dipeptide by carboxylesterase 1C (Ces1C), an enzyme present in mouse and rat plasma. This enzyme hydrolyzes the linker, leading to the unintended release of the payload before the ADC reaches the target tumor. The Val-Cit linker is generally more stable in human plasma.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound Linker
Potential Cause Recommended Action Experimental Protocol
Incomplete Dissolution The linker can be difficult to dissolve. Use fresh, anhydrous DMSO or DMF. Gentle warming (30-40°C) and brief sonication (5-10 minutes) can aid dissolution.See Protocol 1: Linker Dissolution
Precipitation in Aqueous Buffer The linker may precipitate when added to aqueous buffers. Add the linker stock solution dropwise to the aqueous buffer while gently vortexing. Keep the final concentration of the organic solvent below 10% (v/v), ideally below 5%.See Protocol 2: Antibody Conjugation
Issue 2: High Levels of ADC Aggregation
Potential Cause Recommended Action Experimental Protocol
High Drug-to-Antibody Ratio (DAR) Optimize the molar ratio of the linker-payload to the antibody during conjugation to achieve a lower, more stable DAR.See Protocol 3: DAR Optimization
Suboptimal Buffer Conditions Screen different buffer systems (e.g., histidine, citrate) and pH levels to identify conditions that minimize aggregation.See Protocol 4: Buffer Screening
Inefficient Removal of Aggregates Use size-exclusion chromatography (SEC) for the effective removal of high molecular weight aggregates.See Protocol 5: ADC Purification by SEC
Lack of Stabilizing Excipients Incorporate stabilizing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids (e.g., arginine, glycine) into the final formulation buffer.See Protocol 6: Excipient Screening
Issue 3: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Action Experimental Protocol
Inefficient Initial Conjugation Optimize the molar excess of the activated linker-payload during the conjugation reaction. A 5- to 20-fold molar excess is a common starting point. Ensure the reaction buffer is at the optimal pH for the chosen conjugation chemistry (e.g., pH 7-9 for NHS ester chemistry).See Protocol 2: Antibody Conjugation
Inaccurate DAR Measurement Use orthogonal methods to determine the DAR, such as hydrophobic interaction chromatography (HIC) and UV-Vis spectroscopy.See Protocol 7: DAR Determination

Experimental Protocols

Protocol 1: Linker Dissolution

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

  • Add a precise volume of fresh, anhydrous DMSO to achieve a target concentration (e.g., 10 mM).

  • Gently vortex the vial. If necessary, use a water bath sonicator for 5-10 minutes to aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Antibody Conjugation (via NHS Ester Activation)

  • Linker Activation: Dissolve this compound, NHS, and DCC (or EDC) in anhydrous DMF or DMSO at appropriate molar ratios (e.g., 1:1.2:1.2 linker:NHS:DCC). Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C, protected from light.

  • Antibody Preparation: Ensure the antibody is in a suitable buffer (e.g., PBS) free of primary amines like Tris. Adjust the antibody concentration to 2-10 mg/mL.

  • Conjugation Reaction: Add the desired molar excess of the activated TCO-PEG1-Val-Cit-PABC-NHS ester solution to the antibody solution. A 5-10 fold molar excess is a typical starting point.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification: Remove excess, unreacted linker-payload using a desalting column or dialysis.

Protocol 3: DAR Optimization

  • Set up a series of conjugation reactions with varying molar ratios of the activated linker-payload to the antibody (e.g., 3:1, 5:1, 7:1, 10:1).

  • Incubate all reactions under identical conditions (buffer, temperature, time).

  • Purify the resulting ADCs.

  • Determine the average DAR for each ADC using HIC-HPLC or UV-Vis spectroscopy.

  • Analyze the aggregation level in each sample using SEC-HPLC.

  • Select the highest molar ratio that results in an acceptable DAR and minimal aggregation.

Protocol 4: Buffer Screening

  • Prepare a set of buffers with different compositions (e.g., 20 mM Histidine, 20 mM Citrate) and pH values (e.g., 5.5, 6.0, 6.5, 7.0).

  • Perform the conjugation reaction in each buffer condition.

  • After a defined incubation period, measure the percentage of high molecular weight species (%HMW) using SEC-HPLC.

  • The buffer system that yields the lowest %HMW is considered optimal.

Protocol 5: ADC Purification by SEC

  • Equilibrate the SEC column with the desired formulation buffer.

  • Inject the ADC sample onto the column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.

  • Elute the ADC isocratically with the formulation buffer. Aggregates will elute first, followed by the monomeric ADC.

  • Collect the main peak corresponding to the monomeric ADC.

Protocol 6: Excipient Screening

  • Prepare aliquots of the purified ADC in the base formulation buffer.

  • Add different excipients from stock solutions to final target concentrations (e.g., 0.01% Polysorbate 20, 5% Sucrose, 100 mM Arginine).

  • Subject the samples to accelerated stability testing (e.g., incubation at 40°C for 1-2 weeks).

  • Measure the %HMW by SEC-HPLC before and after the stress condition.

  • Select the excipient or combination of excipients that best stabilizes the ADC.

Protocol 7: DAR Determination by HIC-HPLC

  • Equilibrate the HIC column with a high salt mobile phase.

  • Inject the purified ADC sample.

  • Run a linear gradient from high salt to low salt to elute the different DAR species.

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to each DAR species to determine the distribution and average DAR.

Quantitative Data Summary

Table 1: Stability of Val-Cit-PABC Containing ADCs in Plasma

Plasma SourceIncubation Time (days)% Intact ADC RemainingKey Observations
Mouse1~65%Significant payload loss is observed within the first 24 hours due to Ces1c activity.
Human7>90%The Val-Cit linker is generally more stable in human plasma.
(Note: This is illustrative data based on published findings.)

Table 2: Comparison of Site-Specific TCO vs. Conventional Maleimide Conjugation

Parameter TCO-PEG1-Val-Cit-PABC-OH ADC Maleimide-Val-Cit-PABC ADC Comments
Average DAR Highly controlled (e.g., DAR 2 or 4)Heterogeneous mixture (avg. DAR 3.5-4)TCO-tetrazine ligation allows for precise, site-specific conjugation.
Conjugation Efficiency >95%50-90%The iEDDA reaction between TCO and tetrazine is highly efficient and rapid.
In Vitro Plasma Stability ~90% intact after 72h~70-80% intact after 72hMaleimide-based conjugates can be susceptible to retro-Michael addition.

Visualizations

G cluster_0 ADC in Circulation cluster_1 Target Cell ADC ADC with TCO-PEG1-Val-Cit-Payload Receptor Target Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (High Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Val-Cit Cleavage & Payload Release Apoptosis Cell Death Payload->Apoptosis 5. Induction of Apoptosis

Caption: Intracellular drug release mechanism of a TCO-PEG1-Val-Cit based ADC.

G start Start: Crude ADC Mixture hic Hydrophobic Interaction Chromatography (HIC) (Separates by DAR) start->hic sec Size Exclusion Chromatography (SEC) (Removes Aggregates) hic->sec iex Ion Exchange Chromatography (IEX) (Removes Charge Variants - Optional) sec->iex final Purified, Homogenous ADC iex->final

Caption: General purification workflow for TCO-PEG1-Val-Cit-PABC-OH ADCs.

G start Low Conjugation Efficiency check_reagents Degraded Reagents? start->check_reagents check_ph Suboptimal pH? start->check_ph check_ratio Insufficient Linker-Payload? start->check_ratio use_fresh Use Fresh Reagents check_reagents->use_fresh Yes adjust_ph Adjust pH to 6-9 check_ph->adjust_ph Yes increase_ratio Increase Molar Ratio check_ratio->increase_ratio Yes

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

Validation & Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of TCO-PEG1-Val-Cit-OH Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals vested in the advancement of antibody-drug conjugates (ADCs), ensuring the purity and homogeneity of these complex biomolecules is paramount. The TCO-PEG1-Val-Cit-OH linker system, a sophisticated construct designed for precise drug conjugation and controlled release, requires rigorous analytical characterization.[1] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for assessing the critical quality attributes of ADCs, including purity, drug-to-antibody ratio (DAR), and the presence of aggregates. This guide provides an objective comparison of the three principal HPLC methods—Reverse-Phase HPLC (RP-HPLC), Hydrophobic Interaction Chromatography (HIC), and Size Exclusion Chromatography (SEC)—supported by detailed experimental protocols and comparative data to inform analytical strategy.

The this compound linker is a cleavable linker that utilizes a trans-cyclooctene (TCO) group for bioorthogonal "click chemistry" conjugation, a polyethylene glycol (PEG1) spacer to enhance solubility, and a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by lysosomal enzymes like Cathepsin B.[2][3] This targeted release mechanism is a key feature of ADCs developed with this linker.

Core Analytical Techniques: A Head-to-Head Comparison

The multifaceted nature of ADCs necessitates a multi-pronged analytical approach. RP-HPLC, HIC, and SEC each provide unique insights into the quality of an ADC preparation. While RP-HPLC is a powerful tool for assessing overall purity and can be adapted for DAR analysis, HIC is the gold standard for determining the distribution of different drug-loaded species under native conditions.[4][5] SEC, in contrast, is primarily employed to quantify high molecular weight species, or aggregates, which are a critical quality attribute affecting both efficacy and safety.

Below is a summary of the key characteristics and applications of each method:

FeatureReverse-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)Size Exclusion Chromatography (SEC)
Primary Separation Principle HydrophobicityHydrophobicityHydrodynamic Volume (Size)
Primary Application Purity assessment, free drug analysis, DAR of reduced ADCDAR distribution of intact ADCAggregate and fragment quantification
Mobile Phase Conditions Denaturing (organic solvents, acid)Non-denaturing (high salt aqueous buffer)Non-denaturing (aqueous buffer)
Key Insights Overall purity, presence of impurities and related substancesAverage DAR and distribution of drug-loaded speciesPercentage of monomer, aggregates, and fragments

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable ADC analysis. The following protocols provide a starting point for the analysis of a this compound ADC.

Reverse-Phase HPLC (RP-HPLC) for Purity Analysis

RP-HPLC separates molecules based on their hydrophobicity. For ADCs, this method is effective in separating the main conjugate from free drug, unconjugated antibody, and other process-related impurities. The use of denaturing conditions with organic solvents and ion-pairing agents allows for high-resolution separation.

Experimental Protocol:

  • Column: A wide-pore C4 or C8 column is recommended (e.g., Agilent AdvanceBio RP-mAb C4, 3.5 µm, 2.1 x 150 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 20-80% B over 30 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 75-80°C.

  • Detection: UV at 280 nm and a wavelength specific to the cytotoxic payload.

  • Sample Preparation: The ADC sample is diluted to 1 mg/mL in Mobile Phase A. For analysis of the light and heavy chains, the ADC is reduced with DTT prior to injection.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

HIC separates molecules based on their surface hydrophobicity under non-denaturing conditions. This makes it the preferred method for determining the drug-to-antibody ratio (DAR) distribution of intact ADCs, as the native structure is preserved. Species with different numbers of conjugated drug-linkers will have varying degrees of hydrophobicity and will be resolved into distinct peaks.

Experimental Protocol:

  • Column: A column with a butyl or phenyl stationary phase is typically used (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

  • Gradient: 0-100% B over 30 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: The ADC sample is diluted to 1-5 mg/mL in Mobile Phase A.

Size Exclusion Chromatography (SEC) for Aggregate Analysis

SEC separates molecules based on their hydrodynamic radius, effectively separating monomers from aggregates and fragments. The presence of aggregates is a critical quality attribute as they can impact the safety and efficacy of the therapeutic.

Experimental Protocol:

  • Column: A silica-based column with a pore size of approximately 300 Å is suitable (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm).

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at 280 nm.

  • Sample Preparation: The ADC sample is diluted to 1 mg/mL in the mobile phase.

Comparative Data Presentation

The following table summarizes representative quantitative data that could be obtained from the analysis of a this compound ADC using the three HPLC methods.

Analytical MethodParameter MeasuredRepresentative ResultReference
RP-HPLC Purity (% Main Peak)> 95%
Free Drug Level< 0.1%
HIC Average DAR3.8
DAR DistributionDAR0: 2%, DAR2: 15%, DAR4: 65%, DAR6: 15%, DAR8: 3%
SEC Monomer (%)> 98%
Aggregates (%)< 2%
Fragments (%)< 0.5%

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the comprehensive analysis of a this compound ADC.

ADC_Analysis_Workflow cluster_sample ADC Sample cluster_hplc HPLC Purity Analysis cluster_results Analytical Readouts ADC This compound ADC RP_HPLC RP-HPLC ADC->RP_HPLC HIC HIC ADC->HIC SEC SEC ADC->SEC Purity Purity & Impurities RP_HPLC->Purity Measures DAR DAR Distribution HIC->DAR Determines Aggregates Aggregates & Fragments SEC->Aggregates Quantifies

Overall analytical workflow for ADC purity assessment.

HPLC_Method_Selection Question What is the analytical goal? Purity Overall Purity & Impurities Question->Purity DAR DAR & Drug Load Question->DAR Aggregation Aggregation & Fragmentation Question->Aggregation RP_HPLC Use RP-HPLC Purity->RP_HPLC HIC Use HIC DAR->HIC SEC Use SEC Aggregation->SEC

Decision tree for selecting the appropriate HPLC method.

Conclusion

The comprehensive purity analysis of this compound ADCs requires an orthogonal approach employing RP-HPLC, HIC, and SEC. Each technique provides distinct and complementary information that is essential for ensuring the quality, safety, and efficacy of the final drug product. RP-HPLC is invaluable for assessing overall purity and detecting small molecule impurities. HIC is the method of choice for accurately determining the average DAR and the distribution of different drug-loaded species in the intact ADC. Finally, SEC is critical for the quantification of aggregates and fragments, which are key indicators of product stability and potential immunogenicity. By integrating the data from these three powerful analytical techniques, researchers and drug developers can gain a thorough understanding of their ADC product and make informed decisions throughout the development process.

References

Validating Cathepsin B-Mediated Cleavage in Cell Lysates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately validating cathepsin B-mediated cleavage of target proteins within the complex environment of a cell lysate is crucial. This guide provides a comprehensive comparison of common methodologies, complete with experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

Cathepsin B is a lysosomal cysteine protease that plays a significant role in protein turnover and degradation.[1] Its dysregulation has been implicated in various diseases, including cancer, making it a key target for therapeutic development.[2][3] Validating its enzymatic activity and specific cleavage of substrates in cell lysates is a critical step in understanding its biological function and in the development of targeted therapies.

This guide explores and compares three primary methods for validating cathepsin B-mediated cleavage: fluorometric assays, Western blotting, and mass spectrometry. Each method offers distinct advantages and disadvantages in terms of specificity, throughput, and the nature of the data generated.

Comparison of Methods for Validating Cathepsin B Cleavage

The choice of method for validating cathepsin B cleavage depends on the specific research question. Fluorometric assays are ideal for high-throughput screening of enzyme activity, while Western blotting provides information on the cleavage of a specific protein of interest. Mass spectrometry offers the most comprehensive and unbiased approach for identifying novel cathepsin B substrates.

Method Principle Advantages Disadvantages Typical Application
Fluorometric Assay Cleavage of a synthetic peptide substrate releases a fluorophore, leading to a measurable increase in fluorescence.[4]High-throughput, quantitative, relatively simple and rapid.Relies on synthetic substrates which may not perfectly mimic natural substrates; potential for off-target cleavage by other proteases.Screening for cathepsin B inhibitors, assessing general cathepsin B activity in lysates.
Western Blotting Utilizes antibodies to detect the full-length protein and its cleavage products, separated by size on a gel.Directly visualizes the cleavage of a specific endogenous or overexpressed protein; provides information on the size of cleavage fragments.Lower throughput, semi-quantitative, dependent on antibody specificity and availability.Validating the cleavage of a known or putative substrate, confirming the effect of inhibitors on a specific target.
Mass Spectrometry Identifies peptide fragments generated by proteolytic cleavage, allowing for the precise determination of cleavage sites and the identification of novel substrates.Unbiased identification of cleavage sites and novel substrates; high specificity and sensitivity.Technically demanding, lower throughput, requires specialized equipment and expertise in data analysis.Substrate discovery, detailed characterization of cleavage sites.

Experimental Data: Substrate Specificity of Cathepsin B

The specificity of cathepsin B is a critical consideration, particularly for fluorometric assays that rely on synthetic substrates. While substrates like Z-Phe-Arg-AMC and Z-Arg-Arg-AMC are commonly used, they can be cleaved by other cysteine cathepsins, leading to potential false positives. A more recently developed substrate, Z-Nle-Lys-Arg-AMC, has been shown to be highly specific for cathepsin B over a broad pH range.

Substrate Cathepsin B Cleavage Cleavage by Other Cathepsins (L, K, S, V) Optimal pH for Cathepsin B Activity Reference
Z-Phe-Arg-AMCYesYes (Cathepsins L, K, V)Acidic and Neutral
Z-Arg-Arg-AMCYesYes (Cathepsins L, V)Preferentially Neutral
Z-Nle-Lys-Arg-AMCYesNoBroad (Acidic to Neutral)

Experimental Protocols

Fluorometric Assay for Cathepsin B Activity

This protocol is adapted from commercially available kits and allows for the measurement of cathepsin B activity in cell lysates.

Materials:

  • Cell lysate

  • Cathepsin B Assay Buffer (e.g., 50 mM MES, pH 6.0, containing 1 mM EDTA and 5 mM DTT)

  • Fluorogenic substrate (e.g., Ac-RR-AFC or the more specific Z-Nle-Lys-Arg-AMC)

  • Cathepsin B inhibitor (e.g., CA-074) for negative control

  • 96-well black microplate

  • Fluorometric plate reader (Ex/Em = 400/505 nm for AFC-based substrates)

Procedure:

  • Prepare cell lysates by homogenizing cells in a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

  • For a negative control, pre-incubate a sample of the lysate with a cathepsin B inhibitor for 30 minutes.

  • Add 50 µL of Cathepsin B Assay Buffer to each well.

  • Initiate the reaction by adding 2 µL of the 10 mM fluorogenic substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Cathepsin B activity is proportional to the fluorescence intensity after subtracting the background fluorescence from the inhibitor-treated sample.

Western Blotting for Cathepsin B Cleavage

This protocol describes the detection of a specific protein and its cathepsin B-mediated cleavage fragments.

Materials:

  • Cell lysate

  • SDS-PAGE gels

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescent detection reagent

Procedure:

  • Prepare cell lysates and determine the protein concentration.

  • Load equal amounts of protein (e.g., 40 µg) per lane on an SDS-PAGE gel.

  • Separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent detection reagent and visualize the protein bands using an imaging system. The appearance of lower molecular weight bands corresponding to the cleavage products indicates cathepsin B activity.

Visualizing the Workflow and Mechanisms

To better understand the processes involved in validating cathepsin B-mediated cleavage, the following diagrams illustrate the key workflows and signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Assay Methods cluster_data_analysis Data Analysis cluster_validation Validation cell_culture Cell Culture lysis Cell Lysis cell_culture->lysis quantification Protein Quantification lysis->quantification fluorometric Fluorometric Assay quantification->fluorometric western Western Blot quantification->western mass_spec Mass Spectrometry quantification->mass_spec fluorescence_reading Fluorescence Measurement fluorometric->fluorescence_reading band_detection Cleavage Fragment Detection western->band_detection peptide_id Peptide Identification mass_spec->peptide_id activity_validation Activity Validation fluorescence_reading->activity_validation cleavage_validation Cleavage Validation band_detection->cleavage_validation substrate_id Substrate Identification peptide_id->substrate_id

Caption: Experimental workflow for validating cathepsin B-mediated cleavage.

cathepsin_b_cleavage_mechanism cluster_lysosome Lysosome (Acidic pH) pro_cathepsin_b Pro-Cathepsin B active_cathepsin_b Active Cathepsin B pro_cathepsin_b->active_cathepsin_b Proteolytic Processing substrate_protein Substrate Protein active_cathepsin_b->substrate_protein Binding cleavage_products Cleavage Products substrate_protein->cleavage_products Cleavage

Caption: Mechanism of cathepsin B activation and substrate cleavage.

References

A Comparative Analysis of PEG Spacer Lengths in TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). The bioorthogonal reaction between a trans-cyclooctene (TCO) moiety and a tetrazine is a cornerstone of modern bioconjugation, prized for its exceptional speed and specificity.[1][2][3] The incorporation of polyethylene glycol (PEG) spacers into TCO linkers offers a powerful method to modulate the physicochemical and pharmacokinetic properties of the final conjugate. This guide provides an objective comparison of different PEG spacer lengths in TCO linkers, supported by experimental data, to inform the rational design of next-generation bioconjugates.

The length of the PEG spacer in a TCO linker can significantly influence several critical parameters, including reaction kinetics, conjugation efficiency, stability, and in vivo performance. The optimal PEG spacer length is often a balance between these factors to achieve the desired therapeutic window.

Impact of PEG Spacer Length on Key Bioconjugate Properties

The inclusion of a PEG spacer within a linker architecture, a process known as PEGylation, addresses several key challenges in bioconjugate development, primarily by mitigating the hydrophobicity of payloads and modifying the overall properties of the conjugate.[4]

Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of antibody-drug conjugates (ADCs), especially at higher drug-to-antibody ratios (DARs).[5] PEG linkers are hydrophilic and can shield the hydrophobic drug, preventing aggregation and improving solubility and stability. This is crucial for developing ADCs with higher DARs.

Improved Pharmacokinetics: A key advantage of PEGylation is the significant improvement in the pharmacokinetic profile of a bioconjugate. The PEG chain creates a "hydration shell" around the conjugate, increasing its hydrodynamic size. This leads to reduced renal clearance and a longer circulation half-life, which can result in greater accumulation of the conjugate at the target site.

Reaction Kinetics and Accessibility: While the intrinsic reactivity of the tetrazine-TCO ligation is extremely fast, the accessibility of the TCO group can be influenced by the linker. A PEG spacer can minimize steric hindrance, potentially improving the accessibility of the TCO group for reaction, especially when conjugated to a large biomolecule like an antibody. However, excessively long PEG chains might lead to a slight reduction in reaction kinetics due to increased flexibility and potential for the TCO group to fold back towards the antibody.

Data Summary: A Comparative Overview

The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance indicators of TCO-containing bioconjugates.

Parameter No PEG Spacer Short PEG Spacer (e.g., PEG4) Long PEG Spacer (e.g., PEG12, PEG24) Data Highlights & Citations
Lipophilicity (logD) HighModerateLowIncreasing PEG length enhances hydrophilicity.
Reaction Kinetics (k₂) with Tetrazine FastSlightly ReducedPotentially ReducedThe intrinsic reactivity of the TCO core is the primary driver of kinetics. While a PEG spacer can improve accessibility, very long PEG chains might slightly reduce the reaction rate. A study showed that incorporating a PEG4 chain increased the reactivity of a TCO-modified antibody by over 4-fold compared to a linker without a PEG spacer.
Blood Clearance FastSlowerSlowestPEGylation significantly prolongs the circulation time. A probe without a PEG linker showed a much shorter blood clearance half-life compared to PEG-linked probes.
Tumor Uptake VariablePotentially ImprovedCan be ReducedWhile prolonged circulation can increase tumor accumulation, excessively long linkers might sterically hinder the reaction with a pre-targeted antibody, potentially reducing tumor uptake.
In Vitro Cytotoxicity of ADCs HighSlightly ReducedReducedLonger PEG chains can sometimes lead to reduced in vitro cytotoxicity, potentially due to steric hindrance affecting payload release or cell internalization.
In Vivo Efficacy of ADCs VariableGenerally ImprovedOften ImprovedThe improved pharmacokinetic profile with longer PEG linkers often translates to better in vivo efficacy, despite potentially lower in vitro potency.

Table 1: General Trends of PEG Spacer Length on TCO-Linker Performance.

Linker Second-Order Rate Constant (k₂) M⁻¹s⁻¹ Solvent Reference
sTCO with PEGylated tetrazine3.7 x 10⁴55:45 Methanol:Water
TCO derivative with fluorogenic tetrazine>25,000PBS
TCO-PEG4 with TetrazineNot explicitly quantified in a comparative study, but noted to improve reactivity over no PEG.-
Method Principle Advantages Disadvantages Reference
UV-Vis Spectroscopy Measures the decrease in absorbance of the tetrazine (around 520-540 nm) or the antibody (280 nm) and payload at their respective λmax.Simple, rapid, and provides an average DAR.Accuracy depends on accurate extinction coefficients and can be affected by free drug. Provides no information on the distribution of species.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the drug-linker. Unconjugated antibody elutes first, followed by species with increasing DAR.Provides information on the distribution of different DAR species and can be used to calculate the average DAR from peak areas.Requires method development for different ADCs. Must be coupled with MS to confirm the identity of peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates ADC species (often after reduction of the antibody) and determines the mass of each species to identify the number of conjugated drugs.Provides high-resolution data on DAR distribution and can identify the location of conjugation.Requires more complex instrumentation and data analysis. Denaturing conditions may not be suitable for all ADCs.

Table 3: Methods for Determining Drug-to-Antibody Ratio (DAR).

Experimental Protocols

The following are representative protocols for the key experiments cited in the comparison of different length PEG spacers in TCO linkers.

Protocol 1: Antibody Conjugation with TCO-PEGn-NHS Ester

This protocol describes the conjugation of a TCO-PEGn-NHS ester to an antibody via reaction with primary amines (lysine residues).

Materials:

  • Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0.

  • TCO-PEGn-NHS ester (where n = 4, 8, 12, etc.) dissolved in anhydrous DMSO to a stock concentration of 10 mM.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-5 mg/mL in PBS.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEGn-NHS ester solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Add quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted TCO-PEGn-linker and other small molecules by size exclusion chromatography (e.g., desalting column) or dialysis against PBS.

  • Characterization: Determine the concentration of the purified TCO-antibody conjugate using a protein concentration assay (e.g., BCA assay). The degree of labeling can be determined by methods such as MALDI-TOF MS or by reacting the TCO-antibody with a tetrazine-fluorophore and measuring the absorbance.

Protocol 2: Determination of TCO-Tetrazine Ligation Kinetics by Stopped-Flow Spectrophotometry

This protocol outlines the measurement of second-order rate constants for the reaction between a TCO-conjugated molecule and a tetrazine derivative.

Materials:

  • TCO-conjugated molecule (e.g., TCO-antibody) in a suitable buffer (e.g., PBS).

  • Tetrazine derivative (e.g., a small molecule tetrazine with a distinct chromophore) in the same buffer.

  • Stopped-flow spectrophotometer.

Procedure:

  • Reagent Preparation: Prepare a solution of the TCO-conjugated molecule and a solution of the tetrazine derivative. To ensure pseudo-first-order conditions, the concentration of the TCO-conjugated molecule should be in at least 10-fold excess over the tetrazine derivative.

  • Instrument Setup: Set the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C) and the wavelength to the λmax of the tetrazine (typically 520-540 nm).

  • Data Acquisition: Rapidly mix equal volumes of the TCO and tetrazine solutions in the stopped-flow instrument. Monitor the exponential decay of the tetrazine absorbance over time.

  • Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the TCO-conjugated molecule (the reactant in excess).

Protocol 3: Determination of Average DAR by UV-Vis Spectroscopy

This protocol describes a simple method to estimate the average DAR of an ADC.

Materials:

  • Purified ADC solution in a suitable buffer.

  • UV-Vis spectrophotometer.

  • Molar extinction coefficients for the antibody at 280 nm (ε_Ab,280) and the drug at 280 nm (ε_Drug,280) and at its λmax (ε_Drug,λmax).

Procedure:

  • Measurement: Measure the absorbance of the ADC solution at 280 nm (A_280) and at the λmax of the drug (A_λmax).

  • Calculation of Drug Concentration: Calculate the concentration of the drug (C_Drug) using the Beer-Lambert law: C_Drug = A_λmax / ε_Drug,λmax.

  • Calculation of Antibody Concentration: Calculate the absorbance of the antibody at 280 nm (A_Ab,280) by correcting for the absorbance of the drug at 280 nm: A_Ab,280 = A_280 - (A_λmax * (ε_Drug,280 / ε_Drug,λmax)). Then calculate the antibody concentration (C_Ab): C_Ab = A_Ab,280 / ε_Ab,280.

  • DAR Calculation: The average DAR is the molar ratio of the drug to the antibody: DAR = C_Drug / C_Ab.

Protocol 4: In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma over time.

Materials:

  • Purified ADC.

  • Human or mouse plasma.

  • Incubator at 37°C.

  • Analytical method to quantify the intact ADC (e.g., ELISA, HIC).

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take aliquots of the plasma sample.

  • Analysis: Quantify the amount of intact ADC remaining in each aliquot using a suitable analytical method.

  • Data Analysis: The stability is often reported as the percentage of intact ADC remaining over time.

Visualizing the Workflow and Logic

experimental_workflow cluster_conjugation Antibody Conjugation cluster_click_reaction TCO-Tetrazine Ligation Antibody in PBS Antibody in PBS TCO-PEGn-NHS in DMSO TCO-PEGn-NHS in DMSO Reaction Mixture Reaction Mixture Quenching Quenching Purification (SEC/Dialysis) Purification (SEC/Dialysis) TCO-Antibody TCO-Antibody Tetrazine-Payload Tetrazine-Payload Click Reaction Click Reaction Purification Purification Antibody-Drug Conjugate (ADC) Antibody-Drug Conjugate (ADC)

logical_relationship cluster_properties Physicochemical & Pharmacokinetic Properties cluster_performance Performance Metrics PEG Spacer Length PEG Spacer Length Hydrophilicity Hydrophilicity PEG Spacer Length->Hydrophilicity Increases Hydrodynamic Size Hydrodynamic Size PEG Spacer Length->Hydrodynamic Size Increases Steric Hindrance Steric Hindrance PEG Spacer Length->Steric Hindrance Increases Solubility & Stability Solubility & Stability Hydrophilicity->Solubility & Stability Improves Circulation Half-life Circulation Half-life Hydrodynamic Size->Circulation Half-life Increases Reaction Kinetics Reaction Kinetics Steric Hindrance->Reaction Kinetics May Decrease In Vitro Potency In Vitro Potency Steric Hindrance->In Vitro Potency May Decrease In Vivo Efficacy In Vivo Efficacy Circulation Half-life->In Vivo Efficacy Improves

Conclusion

The length of the PEG spacer in a TCO linker is a critical parameter that allows for the fine-tuning of a bioconjugate's properties. While longer PEG linkers generally enhance solubility, stability, and circulation half-life, which can lead to improved in vivo efficacy, they may also slightly decrease in vitro potency and reaction kinetics due to steric effects. The optimal PEG linker length is therefore a trade-off between these factors and is dependent on the specific antibody, payload, and therapeutic application. A systematic evaluation of a range of PEG spacer lengths is crucial in the preclinical development of any new TCO-based bioconjugate to identify the candidate with the optimal therapeutic index.

References

A Comparative Guide to Confirming Target Binding Affinity of TCO-PEG1-Val-Cit-OH Conjugated Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the creation of an Antibody-Drug Conjugate (ADC) is a meticulous process where each component plays a critical role. The conjugation of a cytotoxic payload to a monoclonal antibody (mAb) must not compromise the antibody's fundamental ability to bind its target antigen. This guide provides a comparative framework for confirming the target binding affinity of antibodies conjugated with the advanced TCO-PEG1-Val-Cit-OH linker system. We will explore the advantages of this bioorthogonal conjugation method and detail the essential experimental protocols for validating the final conjugate's performance.

The this compound linker is a sophisticated tool designed for creating next-generation ADCs.[1][2][3] Its structure incorporates several key features:

  • trans-Cyclooctene (TCO) : A strained alkene that enables highly efficient and site-specific antibody conjugation through a bioorthogonal "click chemistry" reaction with a tetrazine-modified antibody.[2][4] This inverse-electron-demand Diels-Alder (IEDDA) reaction occurs rapidly under physiological conditions without interfering with native biological processes.

  • PEG1 Spacer : A single polyethylene glycol unit that increases the hydrophilicity of the linker-payload complex, which can improve the solubility and pharmacokinetic properties of the resulting ADC and reduce the potential for aggregation.

  • Valine-Citrulline (Val-Cit) : A dipeptide sequence specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells. This ensures the targeted, intracellular release of the cytotoxic payload.

  • Hydroxyl Group (-OH) : Provides a versatile point of attachment for the cytotoxic payload.

Comparison of Conjugation Strategies: Bioorthogonal vs. Traditional

The method of conjugation can significantly impact the homogeneity and, consequently, the performance and analysis of an ADC. Traditional methods often involve random conjugation to lysine or cysteine residues, leading to a heterogeneous mixture of molecules with varying drug-to-antibody ratios (DARs). The TCO-tetrazine bioorthogonal approach allows for precise control over the conjugation site, producing a more homogeneous product.

FeatureTCO-Tetrazine Conjugation (Bioorthogonal)Traditional Lysine/Cysteine Conjugation
Site of Conjugation Site-specific, at a pre-defined location (e.g., engineered amino acid or glycan) modified with a tetrazine handle.Random, at multiple surface-exposed lysine residues or reduced interchain cysteine residues.
Homogeneity (DAR) Homogeneous; typically results in a well-defined DAR (e.g., DAR=2).Heterogeneous; produces a mixture of species with a range of DARs (e.g., DAR=0, 2, 4, 6, 8).
Potential Impact on Binding Lower risk of impacting the antigen-binding site (paratope) due to site-specific placement away from these regions.Higher risk of modification within or near the antigen-binding site, potentially reducing binding affinity.
Reproducibility High batch-to-batch consistency and easier characterization.Lower batch-to-batch consistency, creating analytical challenges.
Reaction Chemistry Bioorthogonal; reaction is highly specific and does not interfere with native functional groups.Less specific; requires careful control of reaction conditions to minimize side reactions.

Experimental Validation of Target Binding Affinity

It is imperative to empirically determine the binding affinity of the final ADC to ensure the conjugation process has not adversely affected its targeting capability. This involves comparing the binding kinetics of the unconjugated antibody with the this compound conjugated version.

Below is a generalized workflow for the creation and validation of a TCO-conjugated ADC.

G cluster_conj Conjugation & Purification cluster_analysis Analysis & Validation A Antibody Modification (e.g., Tetrazine Installation) C Bioorthogonal Conjugation (IEDDA Reaction) A->C B Linker-Payload Synthesis (TCO-PEG1-Val-Cit-Payload) B->C D Purification (e.g., SEC, HIC) C->D E Characterization (DAR, Aggregation) D->E F Binding Affinity Assessment (ELISA, SPR, Flow Cytometry) D->F

General workflow for ADC conjugation and validation.
Data Presentation: Summarizing Binding Affinity Results

Quantitative data from binding assays should be meticulously documented to allow for clear comparison. The equilibrium dissociation constant (KD) is a key parameter, with a lower KD value indicating higher binding affinity.

Table 1: Example Summary of Binding Affinity Data

ParameterUnconjugated mAbThis compound Conjugated ADCAlternative Conjugate (e.g., SMCC-Cys)
Target Antigen HER2HER2HER2
Assay Method Surface Plasmon Resonance (SPR)Surface Plasmon Resonance (SPR)Surface Plasmon Resonance (SPR)
KD (nM) 1.51.83.5
Assay Method Cell-Based ELISACell-Based ELISACell-Based ELISA
EC50 (nM) 2.12.45.2
Assay Method Flow Cytometry (on-cell)Flow Cytometry (on-cell)Flow Cytometry (on-cell)
Apparent KD (nM) 2.02.24.8

Note: Data presented are hypothetical examples for illustrative purposes.

Experimental Protocols

Detailed protocols are crucial for reproducible results. The following are standard methods for assessing antibody binding affinity.

Protocol 1: Binding Affinity Determination by Surface Plasmon Resonance (SPR)

SPR is a widely used, label-free technique to measure real-time binding kinetics.

  • Immobilization : Covalently immobilize the target antigen onto a sensor chip surface (e.g., CM5 chip via amine coupling) to a target density of 100-200 RU. Use a reference flow cell with no antigen to subtract non-specific binding.

  • Analyte Preparation : Prepare a series of dilutions of the unconjugated mAb and the ADC in running buffer (e.g., HBS-EP+). Typical concentration ranges might be from 0.1 nM to 100 nM.

  • Binding Measurement : Inject the antibody/ADC solutions over the antigen and reference surfaces at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 600 seconds).

  • Regeneration : After each cycle, regenerate the sensor surface using a low pH buffer (e.g., 10 mM glycine-HCl, pH 1.5) to remove the bound antibody/ADC.

  • Data Analysis : After subtracting the reference flow cell data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 2: Binding Affinity Determination by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay commonly used to quantify binding.

  • Plate Coating : Coat a 96-well high-binding microplate with the target antigen (e.g., 1-2 µg/mL in PBS) overnight at 4°C.

  • Blocking : Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.

  • Antibody Incubation : Wash the plate again. Add serial dilutions of the unconjugated mAb and the ADC to the wells and incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation : Wash the plate. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at room temperature.

  • Detection : Wash the plate. Add a substrate solution (e.g., TMB) and incubate until sufficient color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Data Analysis : Read the absorbance at 450 nm using a microplate reader. Plot the absorbance versus the antibody/ADC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration required to achieve 50% of the maximum binding signal.

Mechanism of Action: Intracellular Payload Release

The efficacy of an ADC with a this compound linker hinges on its ability to be internalized and release its payload within the target cell. The diagram below illustrates this critical pathway.

G cluster_cell Target Cancer Cell A 1. ADC binds to surface antigen B 2. ADC-antigen complex is internalized (Endocytosis) A->B C 3. Trafficking to Lysosome B->C D 4. Cathepsin B cleaves the Val-Cit linker C->D E 5. Self-immolation of PABC spacer D->E F 6. Active payload is released into cytoplasm E->F G 7. Payload induces cell death (Apoptosis) F->G ADC ADC in Circulation ADC->A

Intracellular trafficking and payload release mechanism.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of T-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for the safe and compliant disposal of TCO-PEG1-Val-Cit-OH, a cleavable antibody-drug conjugate (ADC) linker. Due to its reactive nature and use in the synthesis of highly potent ADCs, stringent disposal protocols are mandatory. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling reactive, potentially hazardous chemical waste.

Hazard Assessment and Quantitative Data

This compound is a multi-component molecule featuring a highly reactive trans-cyclooctene (TCO) group. Its association with ADC development necessitates that it be handled as a hazardous substance. All waste materials, including empty containers and contaminated personal protective equipment (PPE), must be treated as hazardous waste.

Below is a summary of available safety data. The lack of specific toxicological and environmental data underscores the need for cautious handling and disposal.

ParameterValue/ClassificationNotes
Chemical Formula C₂₅H₄₃N₅O₈-
Molecular Weight 541.65 g/mol -
Occupational Exposure Limit (OEL) Default OEL of 50 ng/m³ may be considered.This is a conservative default for ADCs in the absence of specific data.
Acute Toxicity Data not available. Treat as a potent compound.The toxicological properties have not been fully investigated.
Aquatic Toxicity Data not available. Avoid release to the environment.Presume harmful to aquatic life.
Flammability Data not available.The TCO moiety may be flammable.
Reactivity Highly reactive due to the TCO group.Can undergo rapid reactions.
Waste Codes To be assigned by the user based on application and local regulations.Consult with your institution's EHS department.
Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound in various forms.

G cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Containment and Labeling cluster_3 Final Disposal start This compound Waste Generated waste_type Identify Waste Form start->waste_type unreacted Unreacted Reagent (Solid/Solution) waste_type->unreacted Solid/Stock Solution reaction_mix Quenched Reaction Mixture waste_type->reaction_mix Reaction Mixture contaminated Contaminated Labware & PPE waste_type->contaminated Labware/PPE contain_solid Collect in Designated Hazardous Waste Container unreacted->contain_solid contain_liquid Collect in Designated Hazardous Liquid Waste Container reaction_mix->contain_liquid contaminated->contain_solid label_waste Label Container Clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards contain_solid->label_waste contain_liquid->label_waste segregate Segregate from Incompatible Waste label_waste->segregate ehs_pickup Arrange for EHS Pickup segregate->ehs_pickup

Caption: Disposal workflow for this compound waste.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: as an unreacted reagent, within a reaction mixture, or as a component of contaminated labware.

Unreacted Reagent (Solid or Stock Solution)
  • Original Container : If possible, keep the reagent in its original, securely sealed container.[1]

  • Labeling : Ensure the container is clearly labeled with a hazardous waste tag, identifying the full chemical name and known hazards.[1][2]

  • Segregation : Store the waste container separately from incompatible materials.[1][2]

  • EHS Pickup : Contact your institution's Environmental Health and Safety (EHS) department for collection of the properly labeled waste container.

Quenched Reaction Mixtures

For reaction mixtures containing this compound, a complete quenching of the reaction is a mandatory prerequisite to disposal.

Experimental Protocol for Quenching TCO-Tetrazine Reactions:

This protocol provides a general method to quench the "click chemistry" reaction involving the TCO group.

  • Prepare Quenching Buffer : Prepare a 1 M solution of Tris-HCl, pH 8.0.

  • Add Quenching Buffer : To the reaction mixture, add the 1 M Tris-HCl quenching buffer to a final concentration of 50-100 mM.

  • Incubate : Allow the mixture to incubate for a minimum of 5 minutes at room temperature to ensure the reaction is stopped.

  • Collect Waste : Collect the quenched reaction mixture in a designated hazardous liquid waste container.

  • Label and Dispose : Clearly label the container with its full contents and arrange for EHS pickup.

Contaminated Labware and Personal Protective Equipment (PPE)
  • Solid Waste : Collect all contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled hazardous waste bag or container.

  • Liquid Waste from Cleaning : Any solvents used to clean glassware contaminated with the reagent should be collected as hazardous liquid waste. Do not dispose of these solvents down the drain.

  • Empty Containers : Empty containers that held this compound should be treated as hazardous waste and not disposed of in regular trash unless they have been triple-rinsed with a suitable solvent, and the rinsate is collected as hazardous waste.

  • Disposal : All collected contaminated materials must be disposed of through your institution's hazardous waste management program.

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate : Immediately evacuate the affected area.

  • Control : If it is safe to do so, prevent further leakage.

  • Absorb : Absorb the spill with an appropriate inert material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as paper towels to absorb large spills of reactive materials.

  • Collect : Carefully collect the absorbed material and any contaminated soil or surfaces into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate : Decontaminate the spill area with a suitable solvent, collecting all decontamination materials as hazardous waste.

  • Report : Report the spill to your laboratory supervisor and EHS department immediately.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure laboratory environment and upholding environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.